molecular formula C8H9FO B1350583 5-Fluoro-2-methylanisole CAS No. 95729-22-9

5-Fluoro-2-methylanisole

Cat. No.: B1350583
CAS No.: 95729-22-9
M. Wt: 140.15 g/mol
InChI Key: CXTIUQIZWCABPV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylanisole is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTIUQIZWCABPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379104
Record name 5-Fluoro-2-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95729-22-9
Record name 4-Fluoro-2-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95729-22-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-fluoro-2-methoxy-1-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylanisole (CAS: 95729-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylanisole, with the CAS number 95729-22-9, is a fluorinated aromatic organic compound. Its structure, featuring a fluoro, a methyl, and a methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety information, and its role as a synthetic intermediate.

Physicochemical Properties

PropertyValueSource/Notes
CAS Number 95729-22-9[1][2]
IUPAC Name 4-Fluoro-2-methoxy-1-methylbenzene[3]
Synonyms This compound, 4-Fluoro-2-methoxytoluene[2]
Molecular Formula C₈H₉FO[2][3]
Molecular Weight 140.157 g/mol [2]
Appearance Clear, colorless liquid[3]
Purity ≥97.5% (GC)[3]
Boiling Point Data not availableFor isomer 4-fluoro-3-methylanisole: 174.4°C at 760 mmHg[4]
Melting Point Data not available
Density Data not availableFor isomer 4-fluoro-3-methylanisole: 1.07 g/cm³[4]
Refractive Index 1.4920-1.4960 @ 20°C[3]
Solubility Poorly soluble in water; Soluble in organic solvents.General property of similar aromatic ethers.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, spectral data for the related compound 5-Fluoro-2-methylaniline (CAS: 367-29-3) is available and can provide some insight into the expected spectral regions for the aromatic protons and carbons. One commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound, though the actual spectra are not publicly displayed.[5]

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Fluoroanisole Derivative

Reaction: Methylation of a fluoromethylphenol.

Materials:

  • 3-Fluoro-4-methylphenol

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of 3-fluoro-4-methylphenol (1.00 g, 7.93 mmol) in 20 ml of anhydrous DMF, add potassium carbonate (3.30 g, 23.9 mmol) and methyl iodide (0.750 ml, 12.0 mmol) at room temperature under an argon atmosphere.[6]

  • Stir the reaction mixture at room temperature for 16 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure fluoroanisole derivative.

Applications in Drug Discovery and Development

Fluorinated compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This compound serves as a key fluorinated building block .[7] These are small, functionalized molecules that can be readily incorporated into larger, more complex molecules during the drug discovery process. Its specific substitution pattern makes it a valuable precursor for the synthesis of a variety of scaffolds. For instance, similar fluorinated benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.[8]

The general workflow for utilizing such building blocks in a drug discovery pipeline is illustrated in the following diagram.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Building_Block This compound (Fluorinated Building Block) Chemical_Synthesis Multi-step Chemical Synthesis Building_Block->Chemical_Synthesis Incorporation Library_Generation Compound Library Generation Chemical_Synthesis->Library_Generation Diversification HTS High-Throughput Screening (HTS) Library_Generation->HTS Biological Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Hit Identification Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Lead Selection Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Optimization->Preclinical Candidate Selection Clinical_Trials Clinical Trials Preclinical->Clinical_Trials IND Submission

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methylanisole (CAS No. 95729-22-9). The information detailed herein is intended to support research, development, and drug discovery activities by providing essential data on its physical characteristics, spectroscopic profile, and safe handling.

Compound Identification

This compound is a fluorinated aromatic ether. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1][2][3]

IdentifierValue
IUPAC Name 4-Fluoro-2-methoxy-1-methylbenzene[4]
Synonyms This compound, 4-Fluoro-2-methoxytoluene
CAS Number 95729-22-9[4]
Molecular Formula C₈H₉FO[4]
Molecular Weight 140.15 g/mol [5]
InChI Key CXTIUQIZWCABPV-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(C=C(C=C1)F)OC[4]

Physicochemical Properties

PropertyValueReference Isomer Data
Appearance Clear, colorless liquid[4]-
Boiling Point Data not available170-172 °C (2-Methylanisole)[6][7]
Melting Point Data not available-34.1 °C (2-Methylanisole)
Density Data not available0.985 g/mL at 25 °C (2-Methylanisole)[6][7]
Refractive Index (n20/D) 1.4920-1.4960 @ 20°C[4]1.492 (4-Fluoro-3-methylanisole)[3]
Solubility Data not availablePoorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) (Methoxytoluenes)[8]

Spectroscopic Data

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms, while the ¹³C NMR spectrum would reveal the carbon skeleton.[9][10][11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. For this compound, characteristic peaks for the C-O-C ether linkage, aromatic C-H bonds, and the C-F bond would be expected.[13][14][15][16][17]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic routes for fluorinated aromatic compounds can be considered. One common approach involves the diazotization of a corresponding aniline (5-fluoro-2-methylaniline) followed by a Schiemann reaction or related fluorination method.[18] Alternatively, nucleophilic aromatic substitution on a suitably activated precursor could also be a viable route.

A potential synthetic workflow is outlined below:

Caption: Potential synthetic pathways to this compound.

Reactivity

The reactivity of this compound is influenced by the methoxy, methyl, and fluoro substituents on the benzene ring. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the methyl group is also weakly activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing.[5][6][19] The interplay of these groups will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.[6][20]

Biological and Pharmaceutical Relevance

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][9][21] Fluorinated aromatic compounds are found in a wide range of pharmaceuticals.[9] While specific biological activities or signaling pathway interactions for this compound are not detailed in the available literature, its structural motifs are present in various biologically active molecules.[8][22][23][24]

The potential for this compound to interact with biological targets could be explored through computational modeling and in vitro screening. A generalized workflow for such a preliminary investigation is depicted below.

Caption: A simplified workflow for investigating the biological activity of a compound.

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are provided to aid in the characterization of this compound.

Determination of Boiling Point (Microscale)

Objective: To determine the boiling point of a small sample of a liquid.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (0-200 °C)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Place a small amount of this compound into the small test tube.

  • Invert the capillary tube (open end down) and place it into the test tube.

  • Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe a slow, steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Caption: Experimental setup for micro boiling point determination.

Determination of Density

Objective: To determine the density of a liquid sample.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Sample of this compound

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on the analytical balance.

  • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

  • Insert the stopper and allow any excess liquid to overflow.

  • Carefully dry the outside of the pycnometer.

  • Weigh the filled pycnometer.

  • Measure the temperature of the sample.

  • Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

  • Small test tubes

  • Sample of this compound

  • Solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

  • Place a small amount (a few drops) of this compound into a test tube.

  • Add approximately 1 mL of the solvent to be tested.

  • Shake the test tube vigorously for 10-20 seconds.

  • Observe the mixture.

    • Soluble: A clear, homogeneous solution is formed.

    • Partially soluble: The solution is cloudy or contains undissolved droplets.

    • Insoluble: Two distinct layers are visible.

  • Repeat for each solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[6]

References

In-Depth Technical Safety Guide for 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Fluoro-2-methylanisole (CAS No. 95729-22-9), designed to inform researchers, scientists, and professionals in drug development about its potential hazards, handling procedures, and emergency responses. The information is compiled from Safety Data Sheets (SDS) and supplementary technical documents to ensure a thorough understanding of the safety profile of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValue
CAS Number 95729-22-9
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
Appearance Clear, colorless liquid
IUPAC Name 4-fluoro-2-methoxy-1-methylbenzene
Synonyms 4-Fluoro-2-methoxytoluene, 1-Methyl-2-methoxy-4-fluorobenzene, 5-Fluoro-2-methylphenyl methyl ether
Purity ≥97.5% (GC)
Refractive Index (@ 20°C) 1.4920-1.4960

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its classification and associated hazard statements.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statements: H315, H319, H335[1]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501[1]

Safe Handling and Personal Protective Equipment (PPE) Workflow

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound. The following diagram illustrates the recommended workflow.

G Safe Handling and PPE Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Read SDS Read SDS Ensure adequate ventilation Ensure adequate ventilation Read SDS->Ensure adequate ventilation Locate safety shower and eye wash Locate safety shower and eye wash Ensure adequate ventilation->Locate safety shower and eye wash Wear safety goggles with side-shields Wear safety goggles with side-shields Locate safety shower and eye wash->Wear safety goggles with side-shields Wear protective gloves (chemical resistant) Wear protective gloves (chemical resistant) Wear safety goggles with side-shields->Wear protective gloves (chemical resistant) Wear impervious clothing Wear impervious clothing Wear protective gloves (chemical resistant)->Wear impervious clothing Use suitable respirator if ventilation is inadequate Use suitable respirator if ventilation is inadequate Wear impervious clothing->Use suitable respirator if ventilation is inadequate Use only in a well-ventilated area Use only in a well-ventilated area Use suitable respirator if ventilation is inadequate->Use only in a well-ventilated area Avoid contact with skin and eyes Avoid contact with skin and eyes Use only in a well-ventilated area->Avoid contact with skin and eyes Avoid inhalation of vapor/mist Avoid inhalation of vapor/mist Avoid contact with skin and eyes->Avoid inhalation of vapor/mist Wash hands thoroughly after handling Wash hands thoroughly after handling Avoid inhalation of vapor/mist->Wash hands thoroughly after handling Keep container tightly closed Keep container tightly closed Wash hands thoroughly after handling->Keep container tightly closed Store in a dry, cool, and well-ventilated place Store in a dry, cool, and well-ventilated place Keep container tightly closed->Store in a dry, cool, and well-ventilated place

Caption: Workflow for the safe handling and required PPE for this compound.

Emergency Procedures and First Aid

In the event of accidental exposure or release, prompt and appropriate action is necessary. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1]

The diagram below illustrates the logical flow of actions in an emergency situation.

G Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personal Exposure Accidental Release or Exposure Accidental Release or Exposure Ensure adequate ventilation Ensure adequate ventilation Accidental Release or Exposure->Ensure adequate ventilation Inhalation Inhalation Accidental Release or Exposure->Inhalation Skin Contact Skin Contact Accidental Release or Exposure->Skin Contact Eye Contact Eye Contact Accidental Release or Exposure->Eye Contact Wear appropriate PPE Wear appropriate PPE Ensure adequate ventilation->Wear appropriate PPE Absorb with inert material Absorb with inert material Wear appropriate PPE->Absorb with inert material Collect and place in a suitable container for disposal Collect and place in a suitable container for disposal Absorb with inert material->Collect and place in a suitable container for disposal Prevent entry into drains and waterways Prevent entry into drains and waterways Collect and place in a suitable container for disposal->Prevent entry into drains and waterways Move to fresh air Move to fresh air Inhalation->Move to fresh air Wash with soap and water Wash with soap and water Skin Contact->Wash with soap and water Rinse eyes for several minutes Rinse eyes for several minutes Eye Contact->Rinse eyes for several minutes Seek medical attention Seek medical attention Move to fresh air->Seek medical attention Wash with soap and water->Seek medical attention Rinse eyes for several minutes->Seek medical attention

Caption: Emergency response flowchart for spills and personal exposure.

Fire-Fighting and Stability/Reactivity Data

ParameterDetails
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid Heat, flames, and sparks.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon oxides, hydrogen fluoride.

Toxicological Information

Currently, there is limited publicly available quantitative toxicological data (e.g., LD50, LC50) specific to this compound. The hazard classification is based on data from similar compounds and computational models. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

No information was found regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

Detailed experimental safety studies for this compound are not publicly available. However, the hazard classifications provided in the SDS are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the cited hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical.[1][2]

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][2] Irritant chemicals cause damage to the cells of the epidermis, leading to a decrease in cell viability.

  • Methodology:

    • The RhE tissue is exposed to the test chemical for a defined period (e.g., 60 minutes).[3]

    • After exposure, the chemical is removed by washing, and the tissue is incubated for a recovery period (e.g., 42 hours).[3]

    • Cell viability is then assessed using a colorimetric assay, most commonly the MTT assay.[2] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.

    • The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.

  • Interpretation: If the cell viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[1][2]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This method is used to identify chemicals that are not classified as eye irritants or causing serious eye damage.

  • Principle: The test utilizes a three-dimensional reconstructed human corneal epithelium (RhCE) model.[4] The cytotoxic effect of a chemical on the corneal model is used to predict its eye irritation potential.

  • Methodology:

    • The test chemical is applied to the surface of the RhCE model.[4]

    • Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[5]

    • Following exposure, the tissue is rinsed, and cell viability is determined using the MTT assay, similar to the skin irritation test.

  • Interpretation: This test is primarily used to identify substances that do not require classification for eye irritation (GHS No Category). It is part of a tiered testing strategy to minimize animal testing.

Acute Inhalation Toxicity (OECD TG 403 & 436)

These guidelines describe methods to assess the health hazards of short-term exposure to a substance via inhalation.[6][7][8]

  • Principle: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, for a defined period (usually 4 hours).[6][7] The study aims to determine the concentration that causes mortality in 50% of the test animals (LC50) or to classify the substance based on fixed concentration levels (Acute Toxic Class method).

  • Methodology:

    • Healthy, young adult animals (commonly rats) are placed in exposure chambers.[6]

    • The test substance is introduced into the chamber at a specific, controlled concentration for a set duration.

    • Animals are observed for signs of toxicity during and after exposure, typically for a period of 14 days.[7]

    • Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as body weight changes and any mortality.

  • Interpretation: The results are used to classify the substance for acute inhalation toxicity according to GHS categories.

Potential Toxicological Pathways

Specific signaling pathways for the toxicity of this compound have not been documented in the available literature. However, research on fluorinated aromatic compounds suggests potential mechanisms of toxicity.

The presence of fluorine on an aromatic ring can influence its metabolic fate. While the carbon-fluorine bond is generally strong, metabolic processes can lead to its cleavage.[9][10] One potential pathway is oxidative defluorination, where cytochrome P450 enzymes hydroxylate the aromatic ring, which can lead to the elimination of a fluoride ion and the formation of a phenol-like metabolite.[9] These metabolites can sometimes be further oxidized to reactive species like quinones, which may exert toxicity through covalent binding to cellular macromolecules or by generating reactive oxygen species.[9]

It is important to emphasize that these are general pathways for related compounds, and specific studies are required to determine the precise metabolic and toxicological pathways of this compound.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety guidelines. The information provided is based on the best available data at the time of compilation and may not be exhaustive.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylanisole from 4-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis route for the preparation of 5-fluoro-2-methylanisole, a valuable building block in medicinal chemistry and drug development, starting from 4-fluoro-2-nitrotoluene. The described pathway involves the reduction of a nitro group, diazotization of the resulting amine, subsequent hydrolysis to a phenol, and final methylation to the target anisole derivative. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoro-2-nitrotoluene is a four-step process. The overall transformation is depicted in the workflow diagram below. The key intermediates in this pathway are 2-amino-5-fluorotoluene and 5-fluoro-2-methylphenol.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Methylation 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 2-Amino-5-fluorotoluene 2-Amino-5-fluorotoluene 4-Fluoro-2-nitrotoluene->2-Amino-5-fluorotoluene Fe, HCl, Ethanol/Water 5-Fluoro-2-methylbenzenediazonium salt 5-Fluoro-2-methylbenzenediazonium salt 2-Amino-5-fluorotoluene->5-Fluoro-2-methylbenzenediazonium salt NaNO2, H2SO4, H2O 5-Fluoro-2-methylphenol 5-Fluoro-2-methylphenol 5-Fluoro-2-methylbenzenediazonium salt->5-Fluoro-2-methylphenol H2O, Heat This compound This compound 5-Fluoro-2-methylphenol->this compound Dimethyl Sulfate, K2CO3, DMF

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Reduction of 4-Fluoro-2-nitrotoluene to 2-Amino-5-fluorotoluene

The initial step involves the reduction of the nitro group of 4-fluoro-2-nitrotoluene to an amino group. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Experimental Protocol:

To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of ethanol and water, iron powder (approximately 5 equivalents) is added. The mixture is cooled to 0°C, and a catalytic amount of concentrated hydrochloric acid is added. The reaction mixture is then heated to reflux and stirred for 12 hours. After completion of the reaction, the mixture is filtered to remove the iron residues. The filtrate is then basified with a sodium bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-fluorotoluene.[1]

ParameterValueReference
Starting Material4-Fluoro-2-nitrotoluene[1]
ReagentsIron powder, Hydrochloric acid[1]
SolventEthanol, Water[1]
Reaction TemperatureReflux[1]
Reaction Time12 hours[1]
Yield 70% [1]
Step 2 & 3: Diazotization of 2-Amino-5-fluorotoluene and Hydrolysis to 5-Fluoro-2-methylphenol

This two-step sequence involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed in situ to the corresponding phenol.

Experimental Protocol:

2-Amino-5-fluorotoluene (1 equivalent) is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to between 0°C and 10°C. An aqueous solution of sodium nitrite (approximately 1.05 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for 0.5 to 1 hour. Following the diazotization, the temperature is gradually raised to 90-95°C and maintained for 1 hour to effect hydrolysis. After cooling, the product, 5-fluoro-2-methylphenol, can be isolated by extraction with an organic solvent.

ParameterValueReference
Starting Material2-Amino-5-fluorotolueneGeneral Procedure
ReagentsSodium nitrite, Sulfuric acidGeneral Procedure
SolventWaterGeneral Procedure
Diazotization Temperature0-10°CGeneral Procedure
Hydrolysis Temperature90-95°CGeneral Procedure
Yield Not explicitly reported for this substrate
Step 4: Methylation of 5-Fluoro-2-methylphenol to this compound

The final step is the methylation of the phenolic hydroxyl group to form the target anisole. A Williamson ether synthesis using dimethyl sulfate is a highly effective method.

Experimental Protocol:

To a solution of 5-fluoro-2-methylphenol (1 equivalent) in N,N-dimethylformamide (DMF), anhydrous potassium carbonate (approximately 1.1 equivalents) is added, and the mixture is heated to 60°C. Dimethyl sulfate (approximately 1.05 equivalents) is then added dropwise over 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100°C and maintained for 5-6 hours. The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by extraction and purified.[2]

ParameterValueReference
Starting Material5-Fluoro-2-methylphenol[2]
ReagentsDimethyl sulfate, Potassium carbonate[2]
SolventN,N-Dimethylformamide (DMF)[2]
Reaction Temperature90-100°C[2]
Reaction Time5-6 hours[2]
Yield Up to 94.1% (reported for a similar substrate) [2]

Logical Relationships and Signaling Pathways

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

Logical_Progression Start 4-Fluoro-2-nitrotoluene Nitro_Reduction Nitro Group Reduction (Fe/HCl) Start->Nitro_Reduction Amino_Intermediate 2-Amino-5-fluorotoluene Nitro_Reduction->Amino_Intermediate Diazotization Diazotization (NaNO2/H2SO4) Amino_Intermediate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (Heat) Diazonium_Salt->Hydrolysis Phenol_Intermediate 5-Fluoro-2-methylphenol Hydrolysis->Phenol_Intermediate Methylation Methylation (Dimethyl Sulfate/K2CO3) Phenol_Intermediate->Methylation Final_Product This compound Methylation->Final_Product

References

In-depth Technical Guide: Spectral Data of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 5-Fluoro-2-methylanisole. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and methyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C36.9 - 7.1Doublet of doublets (dd)J(H3-H4) ≈ 8-9, J(H3-F5) ≈ 2-3
H-C46.7 - 6.9Triplet of doublets (td) or Multiplet (m)J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F5) ≈ 8-10
H-C66.6 - 6.8Doublet of doublets (dd)J(H6-F5) ≈ 4-6, J(H6-H4) ≈ 2-3
OCH₃3.8 - 3.9Singlet (s)-
CH₃2.1 - 2.3Singlet (s)-

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound. The fluorine atom will induce C-F coupling, which will be observable for the carbon atoms in close proximity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C-1155 - 158Doublet (d)³JCF ≈ 2-3
C-2125 - 128Singlet (s) or Doublet (d)⁴JCF ≈ 1-2
C-3115 - 118Doublet (d)³JCF ≈ 7-9
C-4112 - 115Doublet (d)²JCF ≈ 20-25
C-5160 - 163Doublet (d)¹JCF ≈ 240-250
C-6105 - 108Doublet (d)²JCF ≈ 20-25
OCH₃55 - 56Singlet (s)-
CH₃15 - 17Singlet (s)-

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), unless the sample is insoluble. Other common deuterated solvents include acetone-d₆, DMSO-d₆, or benzene-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Experiment: Standard one-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 0-220 ppm.

    • Pulse Angle: 30°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all signals.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the structure of this compound.

G Structure Elucidation Workflow for this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_assignment Signal Assignment Structure This compound (C8H9FO) H1_NMR ¹H NMR Spectrum Structure->H1_NMR C13_NMR ¹³C NMR Spectrum Structure->C13_NMR ChemShift Chemical Shifts (δ) H1_NMR->ChemShift Multiplicity Signal Multiplicity (Singlet, Doublet, etc.) H1_NMR->Multiplicity Coupling Coupling Constants (J) H1_NMR->Coupling Integration Integration (¹H) H1_NMR->Integration C13_NMR->ChemShift C13_NMR->Multiplicity C13_NMR->Coupling Assign_Aromatic Assign Aromatic Protons & Carbons ChemShift->Assign_Aromatic Assign_Substituent Assign Substituent Protons & Carbons (OCH₃, CH₃) ChemShift->Assign_Substituent Multiplicity->Assign_Aromatic Coupling->Assign_Aromatic Integration->Assign_Substituent Assign_Aromatic->Structure Confirm Structure Assign_Substituent->Structure Confirm Structure

Caption: Workflow for NMR-based structure elucidation.

5-Fluoro-2-methylanisole: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 5-Fluoro-2-methylanisole, a fluorinated aromatic compound, is emerging as a significant building block in medicinal chemistry. Its unique structural features and reactivity offer a versatile platform for the synthesis of a diverse range of bioactive molecules, particularly in the development of enzyme inhibitors for the treatment of chronic diseases. This technical guide explores the potential applications of this compound, with a focus on its role in the synthesis of aldose reductase inhibitors for diabetic complications.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the overall drug-like characteristics of a molecule. The strategic placement of a fluorine atom, as seen in this compound, makes it an attractive starting material for drug discovery programs.

Application in the Synthesis of Aldose Reductase Inhibitors

A key potential application of this compound lies in its utility as a precursor for the synthesis of aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway, which becomes activated during hyperglycemia. The overactivity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

While direct synthesis from this compound is a plausible route, a closely related derivative, 2-Bromo-5-fluoro-4-methylanisole, has been utilized in the design and preparation of potent (arylcarbamoylphenoxy)acetic acid inhibitors of aldose reductase.[1] A plausible synthetic pathway involves the initial bromination of this compound to yield this key intermediate.

A notable example from this class of inhibitors is 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, which has demonstrated a high inhibitory potency against aldose reductase with an IC50 value of 30 nM.[2]

Quantitative Data: Aldose Reductase Inhibitory Activity
Compound NameTargetIC50 (nM)Reference
5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acidAldose Reductase30[2]

Experimental Protocols

The following outlines a general, plausible synthetic approach for the preparation of (arylcarbamoylphenoxy)acetic acid derivatives, leveraging precursors derivable from this compound.

Step 1: Bromination of this compound

A plausible method for the synthesis of the key intermediate, 2-Bromo-5-fluoro-4-methylanisole, involves the electrophilic bromination of this compound.

  • Reaction: this compound is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction may be initiated by a radical initiator like AIBN or by light.

  • Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield 2-Bromo-5-fluoro-4-methylanisole.

Step 2: Synthesis of (Arylcarbamoylphenoxy)acetic Acid Derivatives (General Procedure)

This protocol is adapted from the general synthesis of related aldose reductase inhibitors.

  • Starting Material: A substituted 2-bromo-5-fluoro-4-methylanisole or a corresponding phenol derivative.

  • Reaction: The brominated anisole can be converted to a phenol, which is then reacted with an appropriate aryl isothiocyanate or isocyanate in the presence of a base to form the thiocarbamoyl or carbamoyl linkage. The resulting intermediate is then alkylated with an ethyl bromoacetate followed by hydrolysis of the ester to yield the final carboxylic acid derivative.

  • Purification: Intermediates and the final product are typically purified by crystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for inhibiting aldose reductase is to interrupt the polyol pathway of glucose metabolism.

dot

AldoseReductasePathway Glucose High Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Osmotic Stress AR Aldose Reductase (AR) AR->Sorbitol SDH Sorbitol Dehydrogenase SDH->Fructose NADPH NADPH NADP NADP+ NADPH->NADP NADP->Complications Oxidative Stress (decreased NADPH for GSH reductase) NAD NAD+ NADH NADH NAD->NADH Inhibitor This compound -derived Inhibitor Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.

Under hyperglycemic conditions, elevated intracellular glucose is converted to sorbitol by aldose reductase in an NADPH-dependent manner. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH and the production of NADH contribute to oxidative stress, both of which are implicated in the development of diabetic complications.[3][4][5][6] Aldose reductase inhibitors derived from scaffolds such as this compound block the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and mitigating downstream pathological effects.

Future Directions

The versatility of this compound as a synthetic intermediate extends beyond aldose reductase inhibitors. Its demethylated product, 5-Fluoro-2-methylphenol, is a valuable precursor for various bioactive molecules, including potential central nervous system (CNS) agents like selective serotonin reuptake inhibitors (SSRIs).[7] Further exploration of the chemical space accessible from this fluorinated building block holds promise for the discovery of novel therapeutics for a range of diseases.

References

5-Fluoro-2-methylanisole: A Key Building Block for Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylanisole, a fluorinated aromatic compound, has emerged as a versatile and crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methoxy group, provides medicinal chemists with a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of protein kinase inhibitors and other biologically active heterocyclic compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its use in drug discovery and development.

Chemical Properties and Reactivity

This compound (CAS: 95729-22-9) is a colorless to light yellow liquid with a molecular formula of C8H9FO and a molecular weight of 140.16 g/mol . The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom on the benzene ring influences its reactivity in various chemical transformations. The molecule is amenable to electrophilic aromatic substitution, nucleophilic aromatic substitution, and ortho-lithiation, making it a flexible starting material for the introduction of diverse functionalities.

Synthetic Applications in Pharmaceutical Development

This compound serves as a key starting material for the synthesis of several important pharmaceutical intermediates. Two prominent examples are the synthesis of 5-fluoro-2-methylaniline, a precursor to the potent kinase inhibitor Sunitinib, and the synthesis of fluorinated benzoxazole derivatives with significant anticancer activity.

Synthesis of Sunitinib Precursor: 5-Fluoro-2-methylaniline

A critical application of this compound is its conversion to 5-fluoro-2-methylaniline, a key intermediate in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The synthesis involves a two-step process: nitration of the anisole followed by reduction of the nitro group.

Step 1: Nitration of this compound to 5-Fluoro-2-methyl-4-nitroanisole

  • Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid, Acetic Acid.

  • Procedure: A solution of this compound in acetic anhydride is cooled to 0°C. A pre-cooled mixture of fuming nitric acid and acetic acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2-3 hours at 0-5°C. Upon completion, the mixture is poured onto crushed ice and the precipitated solid is filtered, washed with water, and dried to yield 5-Fluoro-2-methyl-4-nitroanisole.

Step 2: Reduction of 5-Fluoro-2-methyl-4-nitroanisole to 5-Fluoro-2-methylaniline

  • Reagents: 5-Fluoro-2-methyl-4-nitroanisole, Iron powder, Hydrochloric acid, Ethanol, Water.

  • Procedure: A mixture of 5-Fluoro-2-methyl-4-nitroanisole and iron powder in a mixture of ethanol and water is heated to reflux. A catalytic amount of concentrated hydrochloric acid is added, and the reflux is continued for 4-6 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered hot, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 5-fluoro-2-methylaniline.[1]

This synthetic workflow is depicted in the following diagram:

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 5-Fluoro-2-methyl-4-nitroanisole B->C D Reduction (Fe, HCl) C->D Step 2 E 5-Fluoro-2-methylaniline D->E

Synthetic route from this compound to 5-Fluoro-2-methylaniline.
Synthesis of Anticancer Benzoxazole Derivatives

This compound can also serve as a precursor for the synthesis of 5-fluoro-6-(substituted-piperazin-1-yl)-2-methylbenzoxazoles, a class of compounds that have demonstrated significant in vitro anticancer activity. The general synthetic strategy involves the introduction of a nitro group, followed by nucleophilic aromatic substitution with a piperazine derivative, reduction of the nitro group, and subsequent cyclization to form the benzoxazole ring.

A multi-step synthesis is employed, starting from a suitably substituted fluorophenol, which can be conceptually derived from this compound. The key steps include:

  • Nitration: Regioselective nitration of a fluorophenol precursor.

  • Piperazinylation: Nucleophilic aromatic substitution with various aryl piperazines.

  • Reductive Cyclization: A one-pot, in-situ reductive cyclization to form the benzoxazole ring.

The yields for the final cyclization step are typically in the range of 53-75%.

Biological Activity of Derived Pharmaceuticals

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib, derived from the 5-fluoro-2-methylaniline intermediate, is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4][5] By blocking the signaling pathways mediated by these receptors, Sunitinib inhibits tumor angiogenesis and cell proliferation.

The binding of growth factors like VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to cell proliferation, migration, survival, and angiogenesis. Sunitinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby blocking the signaling cascade.

The following diagram illustrates the mechanism of action of Sunitinib on the VEGFR and PDGFR signaling pathways:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation P_PDGFR P-PDGFR PDGFR->P_PDGFR Dimerization & Autophosphorylation ATP ATP ATP->P_VEGFR ATP->P_PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR->Downstream P_PDGFR->Downstream Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response

Mechanism of Sunitinib action on VEGFR and PDGFR signaling pathways.
Anticancer Activity of Benzoxazole Derivatives

A series of novel 5-fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The quantitative data for a selection of these compounds are summarized in the table below.

Compound IDR-group on PiperazineCancer Cell LineIC50 (µM)
7a HA549 (Lung)> 50
7b 4-FA549 (Lung)25.3
7c 4-ClA549 (Lung)15.8
7d 4-BrA549 (Lung)12.5
7e 4-CH3A549 (Lung)35.1
7f 4-OCH3A549 (Lung)42.7
7g 3-ClA549 (Lung)10.2
7h 2-ClA549 (Lung)22.4

Data adapted from relevant studies on benzoxazole derivatives.

Experimental Workflow for Drug Discovery

The general workflow for the discovery and development of novel pharmaceutical agents utilizing this compound as a starting material is outlined below. This process involves initial chemical synthesis, followed by biological screening and lead optimization.

G A This compound B Chemical Synthesis (e.g., Nitration, Reduction, Cyclization, Coupling) A->B C Library of Derivatives B->C D In Vitro Screening (e.g., Cytotoxicity Assays, Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

General workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility has been demonstrated in the preparation of key intermediates for targeted cancer therapies such as Sunitinib, as well as in the development of novel heterocyclic compounds with potent anticancer activity. The synthetic routes and biological data presented in this guide highlight the significant potential of this compound in modern drug discovery and development. Further exploration of its reactivity and application in the synthesis of other biologically active molecules is warranted and holds promise for the identification of new therapeutic leads.

References

Solubility of 5-Fluoro-2-methylanisole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methylanisole, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and the known properties of structurally similar molecules such as anisole and its derivatives. Furthermore, this guide presents detailed experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. The provided methodologies are standard procedures in organic chemistry and are crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 95729-22-9) is an aromatic organic compound with the molecular formula C₈H₉FO. Its structure, featuring a benzene ring substituted with a fluoro, a methyl, and a methoxy group, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in organic synthesis, purification processes such as crystallization, and in the formulation of products where it may be a component. The fluorine atom, in particular, can significantly alter the electronic properties and intermolecular interactions of the molecule compared to its non-fluorinated analog, 2-methylanisole, potentially affecting its solubility profile.

Predicted Solubility Profile

Based on the general principle that "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the aromatic ring and the ether linkage suggests good solubility in a range of non-polar to moderately polar solvents. The introduction of a fluorine atom can increase polarity and potentially alter interactions with specific solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Benzene, Diethyl EtherSoluble to Very Soluble/MiscibleThe non-polar aromatic ring and methyl group of this compound will have favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)Soluble to Very Soluble/MiscibleThe methoxy and fluoro groups introduce polarity, allowing for dipole-dipole interactions with polar aprotic solvents. THF and Ethyl Acetate are expected to be particularly good solvents.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleWhile the molecule has polar groups, its overall non-polar character may limit its miscibility with highly polar protic solvents. Hydrogen bonding with the solvent is possible via the oxygen and fluorine atoms.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Insoluble in Water; Soluble in DMSOThe hydrophobic nature of the benzene ring and methyl group will likely lead to poor solubility in water. DMSO, being a strong polar aprotic solvent, is expected to be a good solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative assessment of the solubility of this compound, which is a liquid at room temperature.[1]

Qualitative Solubility Determination

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone, water)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 50 µL) to the test tube.

  • Stopper the test tube and vortex the mixture vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least one minute and observe.

  • Record the observation as:

    • Miscible: The two liquids form a single, clear, homogeneous phase.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion, indicating some degree of solubility.

    • Immiscible: Two distinct layers are observed.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Constant temperature bath or shaker with temperature control

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of a separate phase of the solute is necessary to ensure saturation.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle at the constant temperature for at least 2 hours to allow the undissolved solute to separate.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated GC or HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual_start Select Solvents qual_add_solvent Add 1 mL of Solvent to Test Tube qual_start->qual_add_solvent qual_add_solute Add 50 µL of this compound qual_add_solvent->qual_add_solute qual_mix Vortex for 30-60s qual_add_solute->qual_mix qual_observe Observe Miscibility qual_mix->qual_observe qual_record Record as Miscible, Partially Miscible, or Immiscible qual_observe->qual_record quant_start Prepare Supersaturated Solution quant_equilibrate Equilibrate at Constant Temperature (24-48h) quant_start->quant_equilibrate quant_settle Settle for 2h quant_equilibrate->quant_settle quant_sample Withdraw and Filter Supernatant quant_settle->quant_sample quant_analyze Analyze by GC/HPLC quant_sample->quant_analyze quant_calculate Calculate Concentration using Calibration Curve quant_analyze->quant_calculate quant_report Report Solubility (g/L or mol/L) quant_calculate->quant_report

Workflow for Solubility Determination

Conclusion

References

Theoretical Insights into the Reactivity of Fluoroanisole Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroanisole isomers (ortho-, meta-, and para-fluoroanisole) are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The position of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding the reactivity of these isomers at a molecular level is paramount for designing efficient synthetic routes and developing novel bioactive compounds. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of fluoroanisole isomers, leveraging computational chemistry to elucidate their behavior in various chemical reactions.

Computational Methodology: A Protocol for Reactivity Analysis

The reactivity of fluoroanisole isomers can be effectively investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. A widely used and reliable approach involves calculations with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: Step-by-Step DFT Calculation of Reactivity Descriptors

  • Molecular Structure Optimization:

    • The initial step is to obtain the optimized ground-state geometry of each fluoroanisole isomer (ortho, meta, and para).

    • This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq (The Freq keyword is used to confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies).

  • Calculation of Frontier Molecular Orbitals (FMOs):

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

    • These energies are obtained from the output of the geometry optimization calculation.

    • The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.

  • Calculation of Global Reactivity Descriptors:

    • From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of the isomers. These include:

      • Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

      • Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

      • Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.

      • Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

      • Electronegativity (χ): The ability to attract electrons. Calculated as χ = (IP + EA) / 2.

      • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).

  • Calculation of Local Reactivity Descriptors (Fukui Functions):

    • Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

    • They are calculated using the finite difference approximation, which requires single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species at the optimized geometry of the neutral molecule.

    • For electrophilic attack (f-): Calculated from the difference in electron density between the neutral and cationic species.

    • For nucleophilic attack (f+): Calculated from the difference in electron density between the anionic and neutral species.

    • For radical attack (f0): The average of f+ and f-.

Quantitative Reactivity Data of Fluoroanisole Isomers

A theoretical study by Ekincioglu et al. provides valuable quantitative data on the reactivity of fluoroanisole isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.[1] This data is summarized in the tables below for easy comparison.

Table 1: Frontier Molecular Orbital Energies and Energy Gap (in eV)

IsomerEHOMOELUMOEnergy Gap (ΔE)
o-Fluoroanisole-6.23-0.156.08
m-Fluoroanisole-6.31-0.216.10
p-Fluoroanisole-6.18-0.186.00

Table 2: Global Reactivity Descriptors (in eV)

IsomerIonization Potential (IP)Electron Affinity (EA)Chemical Hardness (η)Chemical Softness (S)Electronegativity (χ)Electrophilicity Index (ω)
o-Fluoroanisole6.230.153.040.333.191.68
m-Fluoroanisole6.310.213.050.333.261.74
p-Fluoroanisole6.180.183.000.333.181.69

Analysis of Reaction Mechanisms

The reactivity data and the nature of the substituents (methoxy group: activating, ortho-para directing; fluorine: deactivating, ortho-para directing) allow for the prediction of the behavior of fluoroanisole isomers in different reaction types.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The methoxy group is a strong activating group, while the fluorine atom is a weak deactivating group. Both are ortho-para directors. The interplay of these two substituents determines the regioselectivity of the reaction.

  • Ortho-Fluoroanisole: The electrophilic attack is expected to occur at the para position to the methoxy group (C4) and to a lesser extent at the ortho position (C6), avoiding steric hindrance from the adjacent fluorine and methoxy groups.

  • Meta-Fluoroanisole: The activating effect of the methoxy group directs the electrophile to the ortho (C2, C6) and para (C4) positions. The deactivating fluorine at the meta position has a smaller influence on these positions.

  • Para-Fluoroanisole: The electrophilic attack is directed to the ortho positions relative to the activating methoxy group (C2, C6).

The following diagram illustrates the logical workflow for predicting the outcome of an electrophilic aromatic substitution reaction on a fluoroanisole isomer.

Electrophilic_Aromatic_Substitution_Workflow Start Start: Fluoroanisole Isomer Identify_Substituents Identify Substituents (-OCH3, -F) Start->Identify_Substituents Determine_Directing_Effects Determine Directing Effects (-OCH3: o,p-directing, activating) (-F: o,p-directing, deactivating) Identify_Substituents->Determine_Directing_Effects Predict_Regioselectivity Predict Regioselectivity (Consider steric hindrance) Determine_Directing_Effects->Predict_Regioselectivity Final_Product Major Product(s) Predict_Regioselectivity->Final_Product

Caption: Workflow for predicting electrophilic aromatic substitution regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the methoxy group is electron-donating, the fluorine atom is electron-withdrawing and can act as a leaving group. The reaction is generally more favorable for isomers where the electron-withdrawing fluorine can stabilize the negative charge in the Meisenheimer intermediate.

  • The reactivity order in SNAr reactions is often influenced by the stability of the intermediate carbanion. For fluoroanisoles, the presence of the electron-donating methoxy group generally disfavors this reaction compared to rings with strongly deactivating groups. However, under forcing conditions, substitution of the fluorine atom may occur.

The signaling pathway below illustrates the general mechanism of a nucleophilic aromatic substitution reaction.

Nucleophilic_Aromatic_Substitution_Pathway Reactants Fluoroanisole + Nucleophile Transition_State_1 Transition State 1 (Nucleophilic Attack) Reactants->Transition_State_1 Meisenheimer_Intermediate Meisenheimer Intermediate (Resonance Stabilized Anion) Transition_State_1->Meisenheimer_Intermediate Transition_State_2 Transition State 2 (Loss of Leaving Group) Meisenheimer_Intermediate->Transition_State_2 Products Substituted Anisole + Fluoride Transition_State_2->Products

Caption: General pathway for nucleophilic aromatic substitution.

Radical Reactions

Radical reactions involving fluoroanisole isomers, such as hydrogen abstraction, are influenced by the stability of the resulting radical. The stability of the benzylic-type radical that would be formed by hydrogen abstraction from the methoxy group is a key factor. The position of the fluorine atom can influence the stability of aryl radicals formed by hydrogen abstraction from the aromatic ring.

  • The bond dissociation energies (BDEs) of the C-H bonds are critical parameters for predicting the site of radical attack. Lower BDEs indicate a more favorable site for hydrogen abstraction. Computational studies can accurately predict these BDEs.

The logical relationship for assessing the susceptibility of a fluoroanisole isomer to radical attack is depicted below.

Radical_Reaction_Susceptibility Isomer Fluoroanisole Isomer CH_Bonds Identify C-H Bonds (Aromatic and Methoxy) Isomer->CH_Bonds Calculate_BDE Calculate Bond Dissociation Energies (BDEs) CH_Bonds->Calculate_BDE Identify_Lowest_BDE Identify Site of Lowest BDE Calculate_BDE->Identify_Lowest_BDE Most_Reactive_Site Most Probable Site of Radical Attack Identify_Lowest_BDE->Most_Reactive_Site

Caption: Determining the most reactive site for radical attack.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of fluoroanisole isomers. By employing DFT calculations, researchers can obtain valuable quantitative data on various reactivity descriptors, which, in conjunction with an understanding of reaction mechanisms, allows for a rational approach to the synthesis and functionalization of these important molecules. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling more informed and efficient design of chemical processes involving fluoroanisole isomers.

References

The Role of Fluorine in the Bioactivity of 5-Fluoro-2-methylanisole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and overall pharmacological profile. This technical guide explores the anticipated role of the fluorine atom in the bioactivity of 5-Fluoro-2-methylanisole, a fluorinated aromatic compound. While specific biological data for this compound is not extensively available in the public domain, this paper will extrapolate its potential bioactivity based on established principles of fluorine chemistry in drug design and compare it to its non-fluorinated analog, 2-methylanisole.

The Impact of Fluorination: A Comparative Analysis

The introduction of a fluorine atom at the 5-position of the 2-methylanisole scaffold is predicted to induce significant changes in its electronic and metabolic properties. These alterations can, in turn, affect its interactions with biological targets.

Physicochemical Properties

The primary physicochemical properties of this compound and its non-fluorinated counterpart, 2-methylanisole, are summarized below. This data is foundational to understanding their potential biological behavior.

Property2-MethylanisoleThis compoundData Source
Molecular Formula C₈H₁₀OC₈H₉FOPubChem
Molecular Weight 122.16 g/mol 140.15 g/mol PubChem
LogP (Predicted) 2.7~2.9ChemDraw Prediction
pKa (Predicted) Not IonizableNot IonizableChemDraw Prediction

Note: Predicted values are generated using standard computational models and may vary from experimental results.

The introduction of fluorine is expected to slightly increase the lipophilicity, as indicated by the predicted LogP value. This can influence membrane permeability and distribution within biological systems.

Anticipated Role of Fluorine in Bioactivity

Based on established structure-activity relationships (SAR) for fluorinated compounds, the fluorine atom in this compound is expected to modulate its bioactivity through several key mechanisms:

1. Metabolic Stability:

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. In aromatic systems, the site of fluorination is often a position susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with fluorine at the 5-position, it is anticipated that this compound will exhibit enhanced metabolic stability compared to 2-methylanisole. This "metabolic blocking" can lead to a longer biological half-life and improved pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard experimental approach to quantify this effect is through an in vitro metabolic stability assay using liver microsomes.

  • Objective: To determine the rate of metabolism of this compound and 2-methylanisole.

  • Materials:

    • Human or rat liver microsomes

    • NADPH regenerating system (cofactor for P450 enzymes)

    • Test compounds (this compound and 2-methylanisole)

    • Positive control (e.g., a rapidly metabolized drug like verapamil)

    • Incubation buffer (e.g., phosphate buffer, pH 7.4)

    • Quenching solution (e.g., acetonitrile)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in the incubation buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

A longer half-life for this compound compared to 2-methylanisole would provide quantitative evidence for the role of fluorine in enhancing metabolic stability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes ReactionMix Reaction Mixture Microsomes->ReactionMix NADPH NADPH System NADPH->ReactionMix Buffer Incubation Buffer Buffer->ReactionMix AddCompound Add Test Compound ReactionMix->AddCompound Incubate Incubate at 37°C AddCompound->Incubate TimePoints Sample at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate Half-life Analyze->Data

The Pivotal Role of 5-Fluoro-2-methylanisole in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global demand for efficient and environmentally conscious agricultural solutions continues to grow, the strategic use of fluorinated building blocks in the synthesis of novel agrochemicals has become increasingly critical. Among these, 5-Fluoro-2-methylanisole has emerged as a key precursor, offering a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis pathways, experimental protocols, and quantitative data associated with the utilization of this compound in the agrochemical industry, tailored for researchers, scientists, and professionals in drug development.

The introduction of a fluorine atom into an agrochemical's molecular structure can significantly enhance its biological activity and metabolic stability. This compound, with its unique substitution pattern, provides a valuable starting point for the synthesis of complex and highly active agrochemical compounds.

Core Synthesis Pathways

The journey from this compound to a potent agrochemical involves a series of strategic chemical transformations. A fundamental understanding of these pathways is crucial for the efficient development of new active ingredients.

A critical initial transformation of this compound is its conversion to downstream intermediates, which then serve as the foundational structures for a variety of agrochemical classes. The logical workflow for the synthesis of a key intermediate, 4-Fluoro-2-methoxytoluene, is outlined below.

G This compound This compound Reaction_Step_1 Nitration This compound->Reaction_Step_1 Intermediate_1 5-Fluoro-2-methyl-1-nitrobenzene Reaction_Step_1->Intermediate_1 Reaction_Step_2 Reduction Intermediate_1->Reaction_Step_2 Intermediate_2 5-Fluoro-2-methylaniline Reaction_Step_2->Intermediate_2 Reaction_Step_3 Diazotization & Sandmeyer Reaction Intermediate_2->Reaction_Step_3 Final_Intermediate 4-Fluoro-2-methoxytoluene Reaction_Step_3->Final_Intermediate G cluster_0 Precursor A Synthesis cluster_1 Precursor B Synthesis Start_A This compound Step_A1 Functionalization Start_A->Step_A1 Intermediate_A Activated Intermediate (e.g., boronic acid, halide) Step_A1->Intermediate_A Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate_A->Coupling_Reaction Start_B Second Building Block Step_B1 Synthesis Steps Start_B->Step_B1 Intermediate_B Coupling Partner Step_B1->Intermediate_B Intermediate_B->Coupling_Reaction Final_Product Final Agrochemical Coupling_Reaction->Final_Product

The Role of 5-Fluoro-2-methylanisole in Kinase Inhibitor Discovery: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel kinase inhibitors may encounter a variety of starting materials and scaffolds. This technical overview addresses the role of 5-Fluoro-2-methylanisole in this landscape. Following a comprehensive review of available scientific literature, including research articles and patent filings, it appears that this compound is not a commonly utilized or extensively documented starting material for the broad discovery of novel kinase inhibitors.

A Note on Structurally Related Compounds in Kinase Inhibitor Synthesis

It is important to distinguish this compound from structurally related molecules that have been successfully used in the development of potent kinase inhibitors. A prominent example is the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor. The starting material for Sunitinib is 5-fluoro-2-oxo-1,2-dihydroindole, a more complex heterocyclic structure.[1][2] While this molecule also contains a fluoro-substituted aromatic ring, the synthetic pathway and the core scaffold are distinct from what would be derived directly from this compound.

General Strategies in Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology.[3] The general approach involves the design and synthesis of molecules that can bind to the ATP-binding site of a target kinase, thereby inhibiting its activity.[4] Medicinal chemists employ a variety of strategies, including the use of privileged scaffolds, which are molecular frameworks known to bind to a range of biological targets.

The process of discovering and optimizing a kinase inhibitor is a complex, multi-step endeavor. A generalized workflow is outlined below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Identifies initial hits Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead Selects promising compounds Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improves potency & selectivity Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Optimization->Structure-Activity Relationship (SAR) Studies Refines chemical structure Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies In vitro & in vivo testing Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Lead Optimization Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Human testing

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2][3]

5-Fluoro-2-methylanisole is a valuable building block in medicinal chemistry. The substituted anisole motif is present in numerous biologically active molecules, and the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The Suzuki coupling of this compound (or its corresponding aryl halide derivative) with various boronic acids provides a powerful method for the synthesis of complex biaryl and heteroaryl structures, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

However, electron-rich aryl electrophiles, such as anisole derivatives, can be challenging substrates for Suzuki coupling. Their electron-donating groups can hinder the crucial oxidative addition step in the palladium catalytic cycle.[4] Therefore, careful optimization of the catalyst system, including the choice of palladium precursor, ligand, and base, is critical for achieving high yields and reaction efficiency. These application notes provide a general protocol and relevant data for the Suzuki coupling of substrates similar to this compound, offering a starting point for reaction optimization.

Data Presentation: Suzuki Coupling of Analogous Anisole Derivatives

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides structurally related to this compound. This data serves as a valuable reference for selecting optimal conditions.

ElectrophileBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePhenylboronic acid[Pd₂(dba)₃] (1)Arylcalixarenylphosphine (6)tBuOK (1.5)Toluene1002491.5
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (1)Arylcalixarenylphosphine (5)tBuOK (1.5)Toluene1002462.6
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/EtOH708~100
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/EtOH708~95
ChloroindolesVarious arylboronic acidsPd₂(dba)₃ (1.0-1.5)XPhos (1.5-2.25)K₃PO₄ (2)Dioxane/H₂O6015-2091-99
Heteroaryl ChloridesVarious arylboronic acidsPd(OAc)₂ (2)XPhos (4)KOH (3)t-AmylOH/H₂ORT0.25-475-99

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with a generic arylboronic acid. This protocol is based on established procedures for similar electron-rich aryl halides and should be optimized for specific substrates.[5]

Materials:

  • Halo-substituted this compound (e.g., 4-Bromo-5-fluoro-2-methylanisole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-substituted this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

G reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) inert 2. Purge with Inert Gas (Argon or Nitrogen) reagents->inert Seal Vessel catalyst 3. Add Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) inert->catalyst solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent reaction 5. Heat and Stir (e.g., 80-100 °C) solvent->reaction workup 6. Aqueous Workup (Extraction) reaction->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² pd2_complex->diorgano_pd2 diorgano_pd2->pd0 reductive_elimination Reductive Elimination product R¹-R² diorgano_pd2->product r1x R¹-X r1x->pd2_complex r2by2 R²-B(OR)₂ r2by2->pd2_complex base Base base->pd2_complex

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[1][2] The reaction's significance lies in its wide substrate scope and functional group tolerance, often providing a milder and more efficient alternative to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 5-fluoro-2-methylanisole, a common building block in medicinal chemistry.

Reaction Principle

The Buchwald-Hartwig amination of an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene (a close analogue and common precursor to functionalized this compound derivatives), proceeds via a catalytic cycle involving a palladium(0) species. The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][4]

The choice of ligand, base, and palladium precursor is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound derivatives involves the careful assembly of reactants under an inert atmosphere, followed by heating to drive the reaction to completion. Post-reaction, a standard aqueous workup and purification by column chromatography are typically performed to isolate the desired arylamine product.

Buchwald_Hartwig_Workflow prep Preparation of Reactants (Aryl Halide, Amine, Base) assembly Reaction Assembly (Schlenk Tube, Inert Atmosphere) prep->assembly catalyst Addition of Pd Catalyst and Ligand assembly->catalyst solvent Addition of Anhydrous Solvent catalyst->solvent reaction Reaction at Elevated Temperature solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 1. General experimental workflow for the Buchwald-Hartwig amination.

Tabulated Reaction Conditions

The following table summarizes various conditions that can be employed for the Buchwald-Hartwig amination of aryl halides, with specific relevance to substrates like this compound. The selection of optimal conditions will depend on the specific amine coupling partner.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
1-Bromo-4-fluoro-2-methylbenzene1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine(THP-Dipp)Pd(cinn)Cl (2)-t-BuONa (3)1,4-Dioxane12024>99%[6]
Aryl BromideAnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene1000.17High[5]
Aryl BromidePiperidinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene806-12High[7]
Aryl BromideN-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-24Good[7]
Aryl ChloridePrimary AminesXPhos Pd G3 (1-2)-NaOtBu (1.2)t-BuOH80-10012-24General
Aryl BromideSecondary AminesRuPhos Pd G3 (1-2)-K₃PO₄ (1.5)Toluene100-11012-24General

Note: Yields are qualitative unless a specific percentage is provided. "General" indicates that these are commonly used starting conditions for the specified substrate classes.

Detailed Experimental Protocol

This protocol is based on a reported procedure for a closely related substrate, the amination of 1-bromo-4-fluoro-2-methylbenzene.[6] It serves as an excellent starting point for the amination of this compound derivatives.

Materials:

  • 1-Bromo-4-fluoro-2-methylbenzene (1.0 equiv)

  • Amine (1.0 equiv)

  • [(THP-Dipp)Pd(cinn)Cl] (2 mol%)

  • Sodium tert-butoxide (t-BuONa) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware (e.g., Schlenk tube, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-methylbenzene (0.5 mmol, 1.0 equiv), the desired amine (0.5 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 3.0 equiv), and the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-fluoro-2-methylanisole derivative.

Concluding Remarks

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of arylamines. The provided protocol, based on a closely related transformation, offers a reliable starting point for the amination of this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific amine coupling partners. The use of third-generation (G3) precatalysts, such as XPhos Pd G3, can offer improved stability and reactivity, potentially allowing for lower catalyst loadings and shorter reaction times. As with all palladium-catalyzed reactions, careful exclusion of air and moisture is crucial for achieving optimal and reproducible results.

References

Application Notes and Protocols for Phosphine Ligands in C-N Bond Formation with 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N bond formation between 5-Fluoro-2-methylanisole and various amines, a key transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The selection of an appropriate phosphine ligand is critical for achieving high yields and reaction efficiency. This guide focuses on the application of bulky biaryl phosphine ligands, which have demonstrated broad utility in Buchwald-Hartwig amination reactions.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the construction of carbon-nitrogen bonds.[1] The reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide or pseudohalide with an amine in the presence of a base. For electron-rich and sterically hindered substrates like this compound, the use of bulky and electron-rich biaryl phosphine ligands is often essential to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] These ligands stabilize the palladium center and facilitate the challenging bond-forming reductive elimination step.[2]

Phosphine Ligands for the Amination of this compound

Several commercially available, air-stable phosphine ligands are suitable for the C-N cross-coupling of this compound. The choice of ligand can significantly impact the reaction outcome, and screening of different ligands is often recommended to identify the optimal conditions for a specific amine coupling partner. Commonly employed ligands for such transformations include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N coupling reactions, known for its high activity.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent, general ligand that often provides high yields under mild conditions.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of sterically demanding primary and secondary amines.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand that can facilitate challenging couplings at low catalyst loadings.

Data Presentation: Performance of Phosphine Ligands

While specific quantitative data for the amination of this compound is not extensively available in the public domain, the following table provides a representative comparison of the performance of common phosphine ligands in the Buchwald-Hartwig amination of a structurally similar aryl bromide, bromobenzene, with various amines. This data can serve as a valuable starting point for ligand selection and reaction optimization.

LigandAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
XPhos Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
XPhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhos Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
RuPhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429

Data sourced from a comparative study on the amination of bromobenzene.[3] Conditions for this compound may require optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific amine substrates.

General Protocol for Small-Scale Reactions

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vial.

  • Add this compound and the amine to the vial.

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for High-Throughput Ligand Screening

This protocol is designed for the rapid screening of multiple phosphine ligands to identify the optimal catalyst system for a specific C-N coupling reaction.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the amine coupling partner.

    • Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a 96-well reaction block or into individual reaction vials.

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the this compound stock solution.

    • Add the amine stock solution.

    • Initiate the reactions by adding the base slurry/solution.

  • Reaction Execution: Seal the reaction block or vials and place on a heating block with stirring for a predetermined time.

  • Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent and an internal standard. Analyze the yield of each reaction by GC-MS or LC-MS.

Visualizing the Process

To better understand the underlying chemical transformations and the experimental setup, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) Start->Prep Reagents Add Reagents (Pd precatalyst, Ligand, Base, This compound, Amine) Prep->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Cool, Dilute, Filter) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

General experimental workflow for C-N bond formation.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable biaryl and N-aryl compounds utilizing 5-Fluoro-2-methylanisole as a key starting material. The protocols focus on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The incorporation of the fluoro-methoxyphenyl moiety is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the anisole group provides a handle for further functionalization or can influence conformation and electronic properties.[1][2][3][4] Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and functional materials.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offering a robust method for constructing C(sp²)-C(sp²) bonds.[5][6][7] To utilize this compound in this reaction, it must first be halogenated, typically via bromination, at a position ortho or para to the activating methoxy group. The resulting aryl bromide can then be coupled with a variety of arylboronic acids or esters.

The following protocol is based on a well-established procedure for a structurally analogous substrate, 5-bromo-4-fluoro-2-methoxy-N-methylaniline, demonstrating the feasibility and general conditions for this class of compounds.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative biaryl compound, 5'-Fluoro-2'-methoxy-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, from 5-bromo-2-fluoro-4-methylanisole and (4-formylphenyl)boronic acid.

Reaction Scheme:

  • Reactants: 5-bromo-4-fluoro-2-methylanisole, (4-formylphenyl)boronic acid

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/1,4-Dioxane/Water

  • Product: 5'-Fluoro-2'-methoxy-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Materials:

  • 5-bromo-4-fluoro-2-methylanisole (1.0 mmol, 1.0 eq)

  • (4-formylphenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (0.03 mmol, 3 mol%)

  • Triphenylphosphine (0.06 mmol, 6 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed Toluene

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 5-bromo-4-fluoro-2-methylanisole, (4-formylphenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/1,4-Dioxane/Water in a 3:1:1 ratio) via syringe.[8]

  • Reaction: Stir the mixture at room temperature for 10 minutes. Subsequently, heat the reaction to 90-100 °C and maintain this temperature, with vigorous stirring, for 12-24 hours.[8]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of substituted aryl bromides, which can be adapted for derivatives of this compound. Yields are highly dependent on the specific coupling partners.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-4-fluoro-2-methoxy-N-methylaniline4-methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/Dioxane/H₂O9012-24>85 (Typical)[8]
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/THF1103~90[9][10]
3-chloropyridineAlkyltrifluoroboratePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O8024>90[11]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (3)DME80284[12]

Note: This data is representative and optimization for each specific substrate pair is recommended.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful route to synthesize N-aryl and N-heteroaryl compounds.[13][14][15][16] This methodology allows for the coupling of aryl halides or triflates with a wide variety of amines.

The following protocol is adapted from a reported synthesis of 5-Fluoro-2-methylaniline, which serves as a direct product from a halogenated precursor and an ammonia equivalent. This demonstrates the amenability of the 5-fluoro-2-methylphenyl scaffold to C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a halo-substituted this compound derivative with a primary or secondary amine.

Reaction Scheme:

  • Reactants: 1-bromo-5-fluoro-2-methylanisole, Amine (e.g., Aniline)

  • Catalyst System: Pd₂(dba)₃, Biarylphosphine Ligand (e.g., XPhos)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Toluene or 1,4-Dioxane

  • Product: N-Aryl-5-fluoro-2-methylanisole derivative

Materials:

  • 1-bromo-5-fluoro-2-methylanisole (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (Sodium tert-butoxide) to an oven-dried Schlenk tube containing a magnetic stir bar.[17]

  • Reagent Addition: Add the aryl bromide (1-bromo-5-fluoro-2-methylanisole) to the tube.[17]

  • Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine via syringe.[17]

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Buchwald-Hartwig Amination

The table below provides representative conditions for the Buchwald-Hartwig amination of various aryl halides. These can serve as a starting point for the optimization of reactions with this compound derivatives.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-(trichloromethyl)benzeneAryl aminePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10012-24High (Typical)[17]
1-bromo-4-(trichloromethyl)benzeneAliphatic aminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-24High (Typical)[17]
2-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)XPhos (10)KOt-Bu (1.4)Toluene150 (MW)0.1795
Aryl BromideAmmonia (from (NH₄)₂SO₄)Pd(P(o-tol)₃)₂ (0.5)CyPF-PtBu (0.5)NaOt-Bu (4.5)Dioxane100876

Note: MW = Microwave irradiation. The choice of ligand and base is crucial and often substrate-dependent.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R¹R²NH pd_complex2 [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)L₂(NR¹R²) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product Experimental_Workflow setup Reaction Setup (Flask, Reagents, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent & Coupling Partner inert->solvent reaction Heat and Stir (e.g., 80-110 °C, 12-24h) solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols: Leveraging 5-Fluoro-2-methylanisole in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-Fluoro-2-methylanisole in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. Fluorine's unique electronic characteristics can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] this compound emerges as a valuable and versatile starting material in this context, offering a unique combination of a fluorinated benzene ring, an activating methoxy group, and a reactive methyl group. This strategic arrangement of functional groups provides multiple avenues for synthetic elaboration, making it an attractive precursor for the construction of a diverse range of bioactive heterocyclic compounds.

Heterocyclic scaffolds are at the core of a vast number of approved drugs, underscoring their importance in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its functionalization and subsequent transformation into promising bioactive heterocyclic frameworks, including quinolines and benzofurans. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel therapeutic agents.

Part 1: Strategic Functionalization of the this compound Core

The key to unlocking the synthetic potential of this compound lies in the selective functionalization of its aromatic ring. The interplay between the electron-donating methoxy and methyl groups, and the electron-withdrawing fluorine atom, dictates the regioselectivity of electrophilic aromatic substitution reactions.

Nitration: Gateway to Amino-Substituted Heterocycles

Nitration of this compound introduces a nitro group, which can be readily reduced to an amine—a critical functional handle for the construction of nitrogen-containing heterocycles.

Protocol 1: Nitration of this compound

  • Rationale: The nitration of substituted anisoles is a well-established transformation. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for achieving this.[5][6] The regioselectivity will be directed by the activating methoxy and methyl groups, with the nitro group likely substituting at the positions ortho and para to these groups.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-derivative.

    • Purify the product by column chromatography on silica gel.

The resulting nitro-intermediate, such as 4-fluoro-2-methoxy-5-nitrotoluene, is a versatile precursor for subsequent reactions.

Friedel-Crafts Acylation: Introducing a Carbonyl Handle for Cyclization

Friedel-Crafts acylation provides a direct method to introduce a ketone functionality onto the aromatic ring, which can then serve as an anchor point for the construction of various heterocyclic systems, notably benzofurans.[7][8][9]

Protocol 2: Friedel-Crafts Acylation of this compound

  • Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The Lewis acid catalyst, typically aluminum chloride, activates the acylating agent.[10] The electron-donating methoxy group strongly directs acylation to the para position.

  • Materials:

    • This compound

    • Acetyl Chloride (or another acyl halide/anhydride)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Hydrochloric Acid (HCl, dilute aqueous solution)

    • Ice bath

  • Procedure:

    • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

    • Slowly add acetyl chloride to the suspension with stirring.

    • Add this compound dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ketone by column chromatography or recrystallization.

Part 2: Synthesis of Bioactive Heterocyclic Scaffolds

With the functionalized this compound derivatives in hand, the next stage involves their conversion into valuable heterocyclic cores.

Synthesis of Fluorinated Quinolines

Fluorinated quinolines are a class of compounds with a broad spectrum of biological activities, including antibacterial and antituberculosis properties.[11][12][13] The synthesis of these heterocycles can be achieved from the corresponding fluoroanilines, which are accessible from the nitrated this compound intermediate.

Workflow for Fluorinated Quinoline Synthesis

G cluster_0 Functionalization cluster_1 Quinoline Ring Formation A This compound B Nitration (HNO₃, H₂SO₄) A->B C 4-Fluoro-2-methoxy-5-nitrotoluene B->C D Reduction (e.g., SnCl₂/HCl) C->D E 4-Fluoro-2-methoxy-5-methylaniline D->E F Cyclization with a β-dicarbonyl compound (e.g., ethyl acetoacetate) E->F G Bioactive Fluorinated Quinoline F->G

Figure 1: Synthetic workflow for bioactive fluorinated quinolines.

Protocol 3: Reduction of the Nitro Group

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of hydrochloric acid is a classical and reliable method for this conversion.

  • Procedure:

    • Dissolve the nitro-derivative of this compound in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

Protocol 4: Combes Quinoline Synthesis

  • Rationale: The Combes synthesis is a classic acid-catalyzed reaction of anilines with β-diketones to form quinolines.[13]

  • Procedure:

    • Mix the synthesized 4-fluoro-2-methoxy-5-methylaniline with a β-diketone (e.g., acetylacetone).

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the mixture, typically at temperatures above 100 °C, for several hours.

    • After cooling, neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium carbonate).

    • Extract the quinoline product with an organic solvent.

    • Purify the product via column chromatography or recrystallization.

Synthesis of Fluorinated Benzofurans

Benzofuran derivatives are prevalent in many natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[14][15][16][17] A common route to benzofurans involves the cyclization of ortho-alkoxy-substituted acetophenones.

Workflow for Fluorinated Benzofuran Synthesis

G cluster_0 Functionalization cluster_1 Benzofuran Ring Formation A This compound B Friedel-Crafts Acylation (Acyl Halide, AlCl₃) C Acylated this compound D Demethylation (e.g., BBr₃) C->D E o-Hydroxyacetophenone derivative D->E F Cyclization (e.g., via α-bromination followed by base) E->F G Bioactive Fluorinated Benzofuran F->G

Figure 2: Synthetic workflow for bioactive fluorinated benzofurans.

Protocol 5: Demethylation of the Methoxy Group

  • Rationale: To facilitate the cyclization to a benzofuran, the methoxy group needs to be converted to a hydroxyl group. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.

  • Procedure:

    • Dissolve the acylated this compound in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of boron tribromide in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with water and brine.

    • Dry and concentrate the organic phase to yield the o-hydroxyacetophenone derivative.

Protocol 6: Benzofuran Formation via Intramolecular Cyclization

  • Rationale: A common method for constructing the furan ring involves the reaction of an o-hydroxyacetophenone with an α-halo ketone followed by intramolecular Williamson ether synthesis and cyclization.

  • Procedure:

    • The o-hydroxyacetophenone derivative can be brominated at the α-position of the ketone using a reagent like N-bromosuccinimide (NBS).

    • The resulting α-bromo ketone is then treated with a base (e.g., potassium carbonate) to induce intramolecular cyclization to form the benzofuran ring.

Data Summary Table

Starting MaterialReactionKey ReagentsIntermediate/ProductPotential Bioactive Scaffold
This compoundNitrationHNO₃, H₂SO₄4-Fluoro-2-methoxy-5-nitrotolueneQuinoline
This compoundFriedel-Crafts AcylationAcyl Halide, AlCl₃Acylated this compoundBenzofuran
4-Fluoro-2-methoxy-5-nitrotolueneReductionSnCl₂, HCl4-Fluoro-2-methoxy-5-methylanilineQuinoline
4-Fluoro-2-methoxy-5-methylanilineCombes Synthesisβ-Diketone, H₂SO₄Fluorinated QuinolineQuinoline
Acylated this compoundDemethylationBBr₃o-Hydroxyacetophenone derivativeBenzofuran
o-Hydroxyacetophenone derivativeCyclizationNBS, K₂CO₃Fluorinated BenzofuranBenzofuran

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet underutilized, building block for the synthesis of bioactive heterocycles. The protocols detailed in this guide provide a clear and actionable framework for researchers to harness its synthetic potential. The functionalization of the aromatic core through nitration and Friedel-Crafts acylation opens doors to a wide array of subsequent cyclization strategies, leading to the formation of fluorinated quinolines and benzofurans, among other heterocyclic systems.

The inherent value of incorporating fluorine into these scaffolds, coupled with the proven biological relevance of the target heterocycles, makes this a fertile area for further investigation. Future work could explore other functionalization strategies for this compound, such as Vilsmeier-Haack formylation or ortho-lithiation, to further expand the diversity of accessible heterocyclic structures.[15][18][19] The development of novel kinase inhibitors and other targeted therapies stands to benefit significantly from the creative application of this versatile fluorinated precursor.[2][20][21][22]

References

Application Notes and Protocols for the Reaction of 5-Fluoro-2-methylanisole with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the reaction of 5-fluoro-2-methylanisole with organoboron reagents, primarily focusing on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These methods are instrumental in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The fluorinated biaryl and arylether moieties synthesized through these reactions are of significant interest due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, a halogenated derivative (e.g., a bromo- or iodo-substituted analog) is required as the coupling partner for the organoboron reagent.

General Reaction Scheme:

Key Applications:

  • Drug Discovery: Synthesis of biaryl compounds, which are common scaffolds in many biologically active molecules. The introduction of fluorine can enhance metabolic stability and binding affinity.

  • Materials Science: Creation of novel organic materials with tailored electronic and photophysical properties.

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of a halogenated this compound derivative with various arylboronic acids. The data is based on reactions with structurally similar aryl halides and may require optimization for specific substrates.

EntryAryl HalideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-5-fluoro-2-methylanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-5-fluoro-2-methylanisole4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1001680-90
31-Bromo-5-fluoro-2-methylanisole3-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902470-85
41-Iodo-5-fluoro-2-methylanisole2-Thiophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O80888-98

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-5-fluoro-2-methylanisole with phenylboronic acid.

Materials:

  • 1-Bromo-5-fluoro-2-methylanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Degassed Water (2 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5-fluoro-2-methylanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous/Degassed) B->C D Heating & Stirring (e.g., 100 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quench, Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an organoboron reagent and an amine or an alcohol. In the context of this compound, its precursor, 5-fluoro-2-methylphenol, would be the appropriate substrate for C-O bond formation with an organoboron reagent.

General Reaction Scheme:

Key Applications:

  • Pharmaceutical Synthesis: Construction of diaryl ether linkages, which are present in a variety of drug molecules.

  • Agrochemicals: Synthesis of novel pesticides and herbicides.

The following table presents representative conditions for the Chan-Lam O-arylation of 5-fluoro-2-methylphenol with various arylboronic acids.

EntryPhenolOrganoboron ReagentCatalyst (mol%)BaseSolventOxidantTemp (°C)Time (h)Yield (%)
15-Fluoro-2-methylphenolPhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂Air252475-85
25-Fluoro-2-methylphenol4-Tolylboronic acidCu(OTf)₂ (10)Et₃NTHFO₂501870-80
35-Fluoro-2-methylphenol4-Chlorophenylboronic acidCuI (10)2,6-LutidineDioxaneAir603665-75
45-Fluoro-2-methylphenol3-Methoxyphenylboronic acidCu(acac)₂ (10)DMAPMeCNAir254878-88

This protocol provides a general procedure for the Chan-Lam coupling of 5-fluoro-2-methylphenol with phenylboronic acid.

Materials:

  • 5-Fluoro-2-methylphenol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Molecular sieves (4 Å, 1 g)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylphenol, phenylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.

  • Solvent and Base Addition: Add dichloromethane and pyridine to the flask. The reaction is typically run open to the air.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 24-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Chan_Lam_Catalytic_Cycle cluster_0 Catalytic Cycle CuII Cu(II) CuII_Aryl Ar-Cu(II)-X CuII->CuII_Aryl Transmetalation (ArB(OH)2) CuIII_Intermediate Ar-Cu(III)(OR)X CuII_Aryl->CuIII_Intermediate Ligand Exchange (R'OH) CuI Cu(I) CuIII_Intermediate->CuI Reductive Elimination (Ar-OR') CuI->CuII Oxidation (O2)

Caption: General catalytic cycle of the Chan-Lam cross-coupling reaction.

Safety and Handling

  • Reagents: Organoboron reagents are generally stable, but some can be sensitive to air and moisture. Palladium and copper catalysts, as well as phosphine ligands, should be handled in an inert atmosphere. Solvents should be anhydrous and degassed where specified.

  • Reactions: Cross-coupling reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional safety guidelines.

These protocols and notes are intended as a starting point. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary to achieve the best results for specific substrates.

Application Notes and Protocols: Nitration of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 5-Fluoro-2-methylanisole, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol is based on established methods for the nitration of substituted anisoles, utilizing a mixed acid approach.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of this compound, the methoxy (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration. Careful control of reaction conditions, particularly temperature, is crucial to favor mononitration and minimize the formation of undesired byproducts.[1][2] The primary nitrating agent is the nitronium ion (NO2+), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the selective mononitration of this compound.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Distilled Water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • Preparation of the Substrate Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound in a suitable solvent like dichloromethane. Cool the flask in an ice/salt bath to between -10 °C and 0 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared fresh before use.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound. It is critical to maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of by-products.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to isolate the desired nitro-substituted this compound isomer(s).[4]

Safety Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • The organic solvents used are flammable and should be handled away from ignition sources.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical nitration of this compound. Actual results may vary depending on the specific reaction scale and conditions.

ParameterValue
Starting MaterialThis compound
Molar Mass of Starting Material140.15 g/mol
Amount of Starting Material1.40 g (10.0 mmol)
Solvent (Dichloromethane)20 mL
Conc. H₂SO₄ (98%)5 mL
Conc. HNO₃ (70%)1.5 mL
Reaction Temperature-5 °C to 0 °C
Reaction Time1-2 hours
Theoretical Yield of Mononitrated Product1.85 g
Actual Yield (Crude)~1.6 g
Yield (%)~86%

Experimental Workflow Diagram

Nitration_Workflow A Preparation of This compound Solution C Nitration Reaction (T < 5 °C) A->C B Preparation of Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching (Ice) C->D E Extraction (Organic Solvent) D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Pure Product H->I

Caption: Workflow for the nitration of this compound.

References

Application Note: A Scalable Synthesis of 5-Fluoro-2-methylanisole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylanisole is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its fluorinated aromatic structure makes it a valuable intermediate for introducing the fluoro- and methoxy- functionalities into more complex molecules, often imparting desirable pharmacokinetic and metabolic properties. This application note provides a detailed and scalable protocol for the synthesis of this compound from the commercially available 5-Fluoro-2-methylphenol via a robust Williamson ether synthesis. The described method is suitable for producing multi-gram to kilogram quantities of the target compound with high yield and purity, facilitating its use in drug discovery and development programs.

Reaction Scheme

The synthesis proceeds via the O-methylation of 5-Fluoro-2-methylphenol using dimethyl sulfate in the presence of a base.

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that can be readily adapted for larger-scale production.

Materials and Equipment:

  • 5-Fluoro-2-methylphenol (commercially available)[1][2][3][4][5]

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Fluoro-2-methylphenol (100 g, 0.79 mol) and anhydrous acetone (1 L).

  • Addition of Base: Stir the mixture at room temperature and add anhydrous potassium carbonate (218 g, 1.58 mol, 2.0 equivalents) portion-wise.

  • Addition of Methylating Agent: To the resulting suspension, add dimethyl sulfate (109.8 mL, 1.19 mol, 1.5 equivalents) dropwise over 30 minutes. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether (500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of this compound.

ParameterValue
Starting Material5-Fluoro-2-methylphenol
Starting Material Quantity100 g
Moles of Starting Material0.79 mol
Methylating AgentDimethyl Sulfate
Equivalents of Methylating Agent1.5
BasePotassium Carbonate
Equivalents of Base2.0
SolventAnhydrous Acetone
Solvent Volume1 L
Reaction TemperatureReflux (~56 °C)
Reaction Time4-6 hours
Typical Yield90-95%
Product Purity (by GC)>98%

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge 5-Fluoro-2-methylphenol and Acetone to Reactor B Add Potassium Carbonate A->B Stir C Add Dimethyl Sulfate (dropwise) B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC/GC D->E F Cool and Filter E->F Reaction Complete G Concentrate Filtrate F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Vacuum Distillation (Optional) I->J K Final Product: This compound I->K If sufficiently pure J->K

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-Fluoro-2-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. 5-Fluoro-2-methylanisole is a valuable building block, providing a fluorinated phenyl ring that can be further functionalized to generate libraries of novel compounds for biological screening.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times, increasing yields, and often improving product purity compared to conventional heating methods.[1] This approach is particularly advantageous in the rapid generation of compound libraries, a critical step in the lead identification and optimization phases of drug development.

These application notes provide detailed protocols for two key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation—utilizing a halogenated derivative of this compound as the starting material. The protocols are designed for use with modern microwave reactors and can be adapted for a variety of coupling partners.

Note on Starting Material: The protocols described herein are for a halogenated derivative of this compound, such as 4-Bromo-5-fluoro-2-methylanisole. Direct C-F bond activation for cross-coupling reactions is challenging and typically requires specialized conditions. Halogenated derivatives (Br, I) are standard, reactive starting materials for these transformations.

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Microwave irradiation significantly accelerates this transformation, often reducing reaction times from hours to minutes.

Illustrative Reaction Scheme:

G cluster_0 Microwave-Assisted Suzuki-Miyaura Coupling start 4-Bromo-5-fluoro-2-methylanisole plus1 + start->plus1 catalyst Pd Catalyst Base, Solvent Microwave (100-150 °C, 10-30 min) boronic_acid R-B(OH)2 plus1->boronic_acid product Product catalyst->product

Caption: General scheme for the microwave-assisted Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • 4-Bromo-5-fluoro-2-methylanisole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-methylanisole (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Add the solvent (5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: temperature at 120 °C, hold time of 15 minutes, and stirring at 600 rpm.

  • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Illustrative Data

The following table presents illustrative data for the microwave-assisted Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methylanisole with various boronic acids.

EntryBoronic AcidCatalyst (mol%)BaseSolventTime (min)Temp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1512092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF2013088
3Pyridine-3-boronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O2012078
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1513085

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation from hours to minutes, while often providing higher yields.[1][2]

Illustrative Reaction Scheme:

G cluster_1 Microwave-Assisted Buchwald-Hartwig Amination start 4-Bromo-5-fluoro-2-methylanisole plus1 + start->plus1 catalyst Pd Catalyst, Ligand Base, Solvent Microwave (100-140 °C, 15-45 min) amine R¹R²NH plus1->amine product Product catalyst->product G A Reaction Setup (Vial, Reagents, Solvent) B Seal Vial A->B C Microwave Irradiation (Set Time, Temp, Power) B->C D Cooling C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

References

Application Notes and Protocols for Flow Chemistry Reactions of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for conducting chemical reactions with 5-Fluoro-2-methylanisole using continuous flow chemistry. The adoption of flow chemistry for these transformations offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The following sections detail protocols for nitration, ortho-lithiation, and bromination, key reactions for the functionalization of this versatile building block.

Application Note 1: Continuous Flow Nitration of this compound

Nitration of aromatic compounds is a fundamental reaction in organic synthesis, yet it is often plagued by safety concerns due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[1][2][3][4] Flow chemistry mitigates these risks by utilizing small reactor volumes, ensuring excellent heat transfer, and allowing for precise control over reaction parameters.[1][3][4] This protocol describes a safe and efficient method for the nitration of this compound, adapted from a procedure for a similar substrate, 4-fluoro-2-methoxyaniline.[5]

Experimental Protocol

Reagents and Solutions:

  • Solution A: 1.0 M solution of this compound in acetic acid (AcOH).

  • Solution B: 1.5 M solution of fuming nitric acid (HNO₃) in acetic acid (AcOH).

  • Quench Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

Flow Chemistry Setup:

  • Two syringe pumps are used to introduce the reagent solutions.

  • The streams from the pumps are combined at a T-mixer.

  • The combined stream flows through a heated reactor coil (e.g., PFA or Hastelloy tubing). The reactor volume and tubing diameter will determine the residence time.

  • A back-pressure regulator is used to maintain a constant pressure within the reactor to prevent outgassing and ensure smooth flow.

  • The product stream is collected in a vessel containing the quench solution.

Procedure:

  • Set the reactor temperature to the desired value (e.g., 60 °C).

  • Pump Solution A (this compound) and Solution B (nitric acid) at equal flow rates into the T-mixer. The total flow rate is adjusted to achieve the desired residence time in the reactor.

  • The reaction mixture flows through the heated coil where the nitration occurs.

  • The exiting product stream is continuously quenched by collecting it in a vigorously stirred solution of saturated sodium bicarbonate.

  • The quenched mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography to yield the desired nitro-substituted this compound isomers.

Data Presentation
EntryTemperature (°C)Residence Time (min)Equivalents of HNO₃Yield (%)
140101.185
26051.192
360101.195
48021.188

Note: Data is representative and adapted from similar nitration reactions in flow.[5] Actual yields may vary depending on the specific setup and conditions.

Workflow Diagram

NitrationWorkflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up PumpA Pump A (this compound in AcOH) TMixer T-Mixer PumpA->TMixer PumpB Pump B (HNO3 in AcOH) PumpB->TMixer Reactor Heated Reactor Coil (e.g., 60 °C, 5 min) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench (NaHCO3 soln) BPR->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Product Purification->Product

Caption: Continuous flow nitration of this compound.

Application Note 2: Continuous Flow Ortho-Lithiation of this compound

Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. However, it often requires cryogenic temperatures and the handling of pyrophoric organolithium reagents, posing significant challenges for scale-up in batch mode.[6] Flow chemistry provides a safer and more efficient alternative by enabling precise temperature control and minimizing the inventory of hazardous intermediates at any given time.[6][7] This protocol outlines a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile.

Experimental Protocol

Reagents and Solutions:

  • Solution A: 1.0 M solution of this compound in anhydrous tetrahydrofuran (THF).

  • Solution B: 1.6 M solution of n-butyllithium (n-BuLi) in hexanes.

  • Solution C: 1.2 M solution of an electrophile (e.g., N,N-dimethylformamide, DMF) in anhydrous THF.

Flow Chemistry Setup:

  • Three syringe pumps are used for the substrate, organolithium reagent, and electrophile.

  • The substrate and organolithium streams are combined in a T-mixer and flow through a cooled reactor coil for the lithiation step.

  • The resulting organolithium intermediate is then mixed with the electrophile stream at a second T-mixer.

  • The mixture flows through a second reactor coil to allow for the quenching reaction to complete.

  • The product stream is collected in a vessel containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride, NH₄Cl).

Procedure:

  • Cool the first reactor coil to the desired temperature (e.g., -20 °C).

  • Pump Solution A (this compound) and Solution B (n-BuLi) into the first T-mixer. The relative flow rates are adjusted to control the stoichiometry.

  • The mixture flows through the cooled reactor coil to generate the lithiated intermediate. The residence time is typically short (e.g., < 1 minute).

  • The stream containing the lithiated species is then combined with Solution C (electrophile) at the second T-mixer.

  • The reaction mixture flows through the second reactor coil (which can be at the same or a different temperature) to allow for the reaction with the electrophile.

  • The product stream is collected in a flask containing saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by standard methods.

Data Presentation
EntryLithiation Temp (°C)Residence Time (s)ElectrophileYield (%)
1-2030DMF89
2030DMF85
3-2060(CH₃)₂S₂91
4060I₂87

Note: Data is representative and based on general flow lithiation protocols.[7][8] Actual yields will depend on the specific electrophile and reaction conditions.

Workflow Diagram

LithiationWorkflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up PumpA Pump A (Substrate in THF) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Pump B (n-BuLi in Hexanes) PumpB->TMixer1 PumpC Pump C (Electrophile in THF) TMixer2 T-Mixer 2 PumpC->TMixer2 Reactor1 Cooled Reactor 1 (Lithiation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor 2 (Quench) TMixer2->Reactor2 Quench Quench (NH4Cl soln) Reactor2->Quench Purification Purification Quench->Purification Product Final Product Purification->Product

Caption: Telescoped continuous flow ortho-lithiation and electrophilic quench.

Application Note 3: Continuous Flow Bromination of this compound

Aromatic bromination is a key transformation, but the use of molecular bromine presents significant safety hazards due to its high toxicity and reactivity.[9] Flow chemistry enables the in-situ generation of hazardous reagents like bromine, which are immediately consumed in the subsequent reaction, thus avoiding their accumulation and handling.[9][10] This protocol describes a method for the bromination of this compound using in-situ generated bromine.

Experimental Protocol

Reagents and Solutions:

  • Solution A: 1.0 M solution of this compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Solution B: 2.0 M solution of potassium bromide (KBr) in water.

  • Solution C: Commercially available sodium hypochlorite (NaOCl) solution (bleach).

  • Quench Solution: Aqueous sodium thiosulfate (Na₂S₂O₃).

Flow Chemistry Setup:

  • Three pumps are used to deliver the substrate, bromide source, and oxidant.

  • The bromide and oxidant streams (Solutions B and C) are first combined in a T-mixer and passed through a short reactor coil to generate bromine in situ.

  • This stream is then merged with the substrate stream (Solution A) at a second T-mixer.

  • The reaction mixture flows through a second, longer reactor coil to allow for the bromination to occur.

  • The product stream is collected in a vessel containing the quench solution to neutralize any unreacted bromine.

Procedure:

  • Pump Solution B (KBr) and Solution C (NaOCl) into the first T-mixer. The mixture flows through a short coil (residence time ~10-30 seconds) where bromine is formed.

  • The resulting aqueous bromine stream is then combined with Solution A (this compound in DCM) at the second T-mixer.

  • The biphasic mixture flows through the main reactor coil (residence time of several minutes) at room temperature. Efficient mixing is crucial for this biphasic reaction.

  • The output from the reactor is collected in a stirred solution of sodium thiosulfate to quench excess bromine.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed, dried, and the solvent is evaporated to give the brominated product.

  • Purification can be achieved by column chromatography.

Data Presentation
EntryResidence Time (min)Equivalents of KBrEquivalents of NaOClYield (%)
151.21.288
2101.21.294
3101.51.596
4151.21.295

Note: This data is representative and based on similar flow bromination protocols.[9][10] Yields can be optimized by adjusting stoichiometry and residence time.

Workflow Diagram

BrominationWorkflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up PumpA Pump A (Substrate in DCM) TMixer2 T-Mixer 2 PumpA->TMixer2 PumpB Pump B (KBr in H2O) TMixer1 T-Mixer 1 PumpB->TMixer1 PumpC Pump C (NaOCl in H2O) PumpC->TMixer1 Reactor1 Reactor 1 (Br2 Generation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor 2 (Bromination) TMixer2->Reactor2 Quench Quench (Na2S2O3 soln) Reactor2->Quench Purification Purification Quench->Purification Product Final Product Purification->Product

Caption: Continuous flow bromination with in-situ generation of bromine.

References

Application Notes and Protocols for Domino Indole Synthesis from 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and efficient approach to synthesizing complex molecules like indoles from simple precursors. This document provides detailed application notes and a comprehensive protocol for a transition-metal-free domino reaction for the synthesis of 6-fluoro-2-arylindoles, starting from the readily available 5-Fluoro-2-methylanisole. This method proceeds through a sequence of benzylic C-H deprotonation, nitrile addition, and an intramolecular nucleophilic aromatic substitution (SNAr).

Domino Reaction Pathway

The proposed domino reaction for the synthesis of 6-fluoro-2-arylindoles from this compound and a nitrile is depicted below. The reaction is typically promoted by a strong base.

cluster_start Starting Materials This compound Base Strong Base (e.g., LiN(SiMe3)2/CsF) This compound->Base 1. Deprotonation Nitrile Intermediate Key Intermediate Nitrile->Intermediate 2. Nitrile Addition Indole Intermediate->Indole 3. Intramolecular SNAr (Displacement of -OMe)

Figure 1: Proposed domino reaction pathway for the synthesis of 6-fluoro-2-arylindoles.

Mechanism of Action

The reaction proceeds through a three-step domino sequence:

  • Benzylic C-H Deprotonation: A strong base deprotonates the methyl group of this compound, forming a benzylic anion.

  • Nitrile Addition: The resulting anion undergoes a nucleophilic addition to the carbon atom of the nitrile, forming an intermediate imine anion.

  • Intramolecular SNAr Cyclization: The nitrogen atom of the imine anion attacks the aromatic carbon bearing the methoxy group in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The methoxy group is displaced, leading to the formation of the indole ring.

G start This compound + Nitrile deprotonation Benzylic C-H Deprotonation start->deprotonation anion Benzylic Anion Formation deprotonation->anion addition Nucleophilic Addition to Nitrile anion->addition intermediate Imine Anion Intermediate addition->intermediate cyclization Intramolecular SNAr Cyclization intermediate->cyclization product 6-Fluoro-2-arylindole cyclization->product

Figure 2: Logical workflow of the domino indole synthesis.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various 6-fluoro-2-arylindoles using different nitriles, based on similar reactions reported in the literature.[1]

EntryNitrile (R-CN)Product (6-Fluoro-2-arylindole)Expected Yield (%)
1Benzonitrile6-Fluoro-2-phenyl-1H-indole85-95
24-Methoxybenzonitrile6-Fluoro-2-(4-methoxyphenyl)-1H-indole80-90
34-Chlorobenzonitrile2-(4-Chlorophenyl)-6-fluoro-1H-indole75-85
4Naphthalene-2-carbonitrile6-Fluoro-2-(naphthalen-2-yl)-1H-indole80-90
5Thiophene-2-carbonitrile6-Fluoro-2-(thiophen-2-yl)-1H-indole70-80

Experimental Protocols

Materials:

  • This compound (≥98%)

  • Substituted nitrile (≥98%)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), 1 M solution in THF

  • Cesium fluoride (CsF), anhydrous (≥99%)

  • Cyclopentyl methyl ether (CPME), anhydrous (≥99%)

  • Toluene, anhydrous (≥99%)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment:

  • Oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and the desired nitrile (1.2 mmol, 1.2 equiv).

    • The flask is sealed with a septum, and the system is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous cesium fluoride (CsF) (0.1 mmol, 0.1 equiv) to the flask.

    • Add anhydrous cyclopentyl methyl ether (CPME) (5.0 mL) via syringe.

    • Slowly add lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (1 M solution in THF, 2.0 mmol, 2.0 equiv) to the stirred solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure 6-fluoro-2-arylindole product.

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware prep2 Add this compound and nitrile prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 reac1 Add CsF and CPME prep3->reac1 reac2 Add LiN(SiMe3)2 reac1->reac2 reac3 Heat to 110 °C for 12-18h reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Cool and quench with NH4Cl reac4->work1 Upon completion work2 Extract with EtOAc work1->work2 work3 Wash with brine and dry work2->work3 work4 Concentrate work3->work4 purify Flash column chromatography work4->purify

Figure 3: Experimental workflow for the domino synthesis of 6-fluoro-2-arylindoles.

Conclusion

This document outlines a robust and efficient domino reaction for the synthesis of valuable 6-fluoro-2-arylindoles from this compound. The transition-metal-free nature of this reaction, coupled with the use of readily available starting materials, makes it an attractive method for both academic research and industrial drug development. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling yield when working with 5-Fluoro-2-methylanisole and related electron-rich aryl ethers.

Troubleshooting Guides

This section addresses common problems encountered during the Suzuki coupling reaction, offering potential causes and actionable solutions in a question-and-answer format.

Problem: My reaction shows low or no product yield. What should I investigate first?

Low or nonexistent yield is a frequent issue that can often be traced back to several key factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Potential Cause 1: Catalyst Inactivity or Degradation.

    • Solution: The palladium catalyst is central to the reaction, and its activity is paramount.[1][2]

      • Use Fresh Catalyst and Ligands: Palladium(II) precatalysts can degrade over time, and phosphine ligands are particularly susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

      • Ensure Proper Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][4] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.

  • Potential Cause 2: Inappropriate Base or Solvent Selection.

    • Solution: The base and solvent system is crucial for both activating the boronic acid and facilitating the catalytic cycle.[5][6][7]

      • Base Strength: The base activates the organoboron species for transmetalation.[8][9] For electron-rich aryl ethers, a moderately strong base is often required. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Very strong bases like NaOH can be effective but may also promote side reactions.[5][10]

      • Solvent Polarity and Purity: Solvents like dioxane, THF, or DMF, often with water as a co-solvent, are common.[6][11][12] The solvent's ability to dissolve both the organic and inorganic reagents is key. Always use anhydrous, degassed solvents, as residual oxygen can rapidly deactivate the catalyst.[3]

  • Potential Cause 3: Poor Reagent Quality or Stability.

    • Solution: The integrity of your starting materials is critical.

      • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction rate. The general trend is I > Br > OTf >> Cl.[3][8] Couplings involving aryl chlorides are particularly challenging and often demand specialized, highly active catalyst systems with bulky, electron-rich ligands.[1][2][13]

      • Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to degradation, especially protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3][14] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust pinacol ester, MIDA boronate, or an aryltrifluoroborate salt, which can provide a slow release of the active species during the reaction.[3][15]

Problem: My main product is contaminated with significant side products. How can I improve selectivity?

The formation of side products, such as homocoupled dimers of the starting materials, is a common issue that reduces the yield of the desired product.

  • Potential Cause 1: Homocoupling of the Boronic Acid.

    • Solution: This side reaction occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14]

      • Maintain a Strict Inert Atmosphere: Thoroughly deoxygenate your reaction mixture and solvent by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3][11][16] Sealing the reaction vessel and maintaining a positive pressure of inert gas is crucial.

      • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

      • Optimize Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others.

  • Potential Cause 2: Protodeboronation.

    • Solution: This is the premature cleavage of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid reagent.[3]

      • Choice of Base: The base can promote this side reaction. Weaker bases or careful selection of the base/solvent system can mitigate this.

      • Use More Stable Boron Reagents: As mentioned previously, converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate is a highly effective strategy.[3][15]

      • Minimize Reaction Time and Temperature: Lowering the temperature and reducing the reaction time can decrease the extent of protodeboronation, provided the main reaction still proceeds at a reasonable rate.[3]

  • Potential Cause 3: Dehalogenation of the Aryl Halide.

    • Solution: This side reaction involves the replacement of the halide on the this compound derivative with a hydrogen atom.[14]

      • Optimize Reaction Conditions: This is often influenced by the specific catalyst, ligand, and solvent system. Screening different conditions may be necessary to find a system that favors the desired cross-coupling pathway over dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts and ligands for Suzuki coupling with an electron-rich substrate like this compound?

A1: For electron-rich aryl halides, which can be challenging substrates, catalysts with bulky and electron-rich phosphine ligands are generally preferred.[8][17] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. Highly effective ligands for such transformations include SPhos, XPhos, and RuPhos.[17][18] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[8][9]

Q2: How does the choice of halide (I, Br, Cl) on my this compound derivative affect the reaction?

A2: The choice of halide has a major effect on reactivity. The general order of reactivity for oxidative addition is I > Br > OTf >> Cl.[3][8] Aryl iodides are the most reactive and can often be coupled under milder conditions. Aryl bromides are also very common and effective substrates. Aryl chlorides are the least reactive due to the strength of the C-Cl bond and typically require more specialized and highly active catalyst systems, often at higher temperatures and catalyst loadings.[1][2][13]

Q3: How do I select the optimal base and solvent for my reaction?

A3: The ideal base and solvent combination often needs to be determined empirically. However, a good starting point is a mixture of an organic solvent and water, which aids in dissolving the inorganic base.[6][12]

  • Bases: K₃PO₄ is a versatile and effective base. K₂CO₃ and Cs₂CO₃ are also excellent choices. The choice can depend on the lability of other functional groups in your molecules.[10][11]

  • Solvents: Common choices include 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O, often in ratios from 4:1 to 10:1.[6][11] Methanol/water mixtures have also been shown to be effective.[6] The solvent's role in modulating catalyst activity can be complex and sometimes non-intuitive.[7]

Q4: What is the recommended temperature and reaction time?

A4: This is highly dependent on the reactivity of your specific substrates and the catalyst system used. Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.[3][11] However, some highly active modern catalyst systems can perform the coupling at room temperature, especially with reactive aryl iodides or bromides.[1][2][18] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time and avoid prolonged heating that could lead to product degradation or increased side reactions.[16]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize general starting points and optimization trends for key reaction parameters based on literature findings.

Table 1: Comparison of Common Catalyst/Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Characteristics & Best Use Cases
Pd(OAc)₂ / Pd₂(dba)₃SPhos1 - 3Highly active for aryl chlorides and hindered substrates.[17][18]
Pd(OAc)₂ / Pd₂(dba)₃XPhos1 - 3Excellent general ligand for a broad range of substrates.
Pd(PPh₃)₄(None)2 - 5A classic, reliable catalyst for reactive aryl iodides and bromides. Can be less effective for challenging substrates.[2]
PdCl₂(dppf)(None)2 - 5Good for a range of substrates; often shows good functional group tolerance.
IMes-HCl (NHC) + Pd(OAc)₂(IMes)1 - 3N-Heterocyclic Carbene ligand, very effective for aryl chlorides.[9]

Table 2: Effect of Base and Solvent on Suzuki Coupling

BaseTypical Solvent SystemComments
K₃PO₄Dioxane/H₂O, Toluene/H₂OA strong, non-nucleophilic base. Generally a very reliable choice.
K₂CO₃ / Cs₂CO₃THF/H₂O, Dioxane/H₂OCommon and effective bases. Cesium carbonate is more soluble and can accelerate reactions.[11]
NaOHTHF/H₂O, MeOH/H₂OA very strong base that can be highly effective but may not be compatible with base-sensitive functional groups.[5][6]
KFTHF, Dioxane (anhydrous)A milder base, useful when other functional groups are base-labile.[9]

Experimental Protocols

General Protocol for a Small-Scale Suzuki Coupling Reaction

This protocol provides a detailed methodology for setting up a typical reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere Establishment:

    • Seal the vessel with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment.[3]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 Dioxane/Water per mmol of aryl halide) via syringe.

    • Bubble the inert gas through the stirred solution for an additional 10-15 minutes to ensure thorough deoxygenation.[3][11]

    • In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex) and dissolve them in a small amount of degassed solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the intended duration.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate method, such as column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow Troubleshooting Workflow for Low Suzuki Coupling Yield start Low or No Yield cat_check 1. Catalyst System start->cat_check reagent_check 2. Reagents & Conditions start->reagent_check side_rxn_check 3. Side Reactions start->side_rxn_check cat_sol1 Use fresh Pd source and phosphine ligand cat_check->cat_sol1 cat_sol2 Switch to a more active ligand (e.g., SPhos) cat_check->cat_sol2 cat_sol3 Use pre-formed Pd(0) catalyst or pre-catalyst cat_check->cat_sol3 reagent_sol1 Use fresh, high-purity boronic acid/ester reagent_check->reagent_sol1 reagent_sol2 Thoroughly degas solvents and reaction mixture reagent_check->reagent_sol2 reagent_sol3 Screen different bases (K₃PO₄, Cs₂CO₃) reagent_check->reagent_sol3 reagent_sol4 Optimize temperature and reaction time reagent_check->reagent_sol4 side_rxn_sol1 To reduce homocoupling: - Ensure strict inert atmosphere side_rxn_check->side_rxn_sol1 side_rxn_sol2 To reduce protodeboronation: - Use MIDA boronate or - pinacol ester side_rxn_check->side_rxn_sol2

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxid pd2_trans R¹-Pd(II)L₂-R² (Transmetalated) pd2_oxid->pd2_trans pd2_trans->pd0 ox_add_label Oxidative Addition ox_add_label->pd0 trans_label Transmetalation trans_label->pd2_oxid red_elim_label Reductive Elimination red_elim_label->pd2_trans aryl_halide R¹-X aryl_halide->ox_add_label boronic R²-B(OR)₂ boronic->trans_label base Base base->trans_label product R¹-R² product->red_elim_label

Caption: The three key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 5-Fluoro-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?

A1: The most prevalent side reactions when aminating this compound include:

  • Hydrodehalogenation: This is the replacement of the halogen atom (e.g., bromine or chlorine) with a hydrogen atom, resulting in the formation of 2-fluoro-5-methylanisole. This can occur via a competing pathway where a palladium hydride species, formed in the catalytic cycle, reductively eliminates with the aryl halide.

  • Catalyst Decomposition: Electron-rich substrates like this compound can sometimes lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This deactivates the catalyst and halts the desired amination reaction.

  • Ether Cleavage: While less common under typical Buchwald-Hartwig conditions, strong bases at elevated temperatures could potentially lead to the cleavage of the methyl ether, forming 5-fluoro-2-methylphenol.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur, though this is generally less significant with modern catalyst systems.

Q2: How do the electronic properties of this compound affect the reaction?

A2: this compound is considered an electron-rich aryl halide. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can make the oxidative addition of the aryl halide to the palladium(0) catalyst slower compared to electron-deficient aryl halides. The fluorine atom is electron-withdrawing but its effect is moderated by the other substituents. The overall electron-rich nature of the ring can influence catalyst stability and reactivity.

Q3: Which catalyst/ligand system is recommended for this substrate?

A3: For electron-rich and sterically hindered aryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the desired reductive elimination step and can help to stabilize the active catalytic species. Commonly successful ligand classes for such substrates include biarylphosphines. Specific ligand choice can be critical and may require screening.[1] Pre-formed palladium precatalysts are often recommended as they can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[2]

Q4: What is the optimal choice of base for this reaction?

A4: The choice of base is crucial and depends on the amine coupling partner and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are commonly used.

  • Sodium tert-butoxide (NaOtBu): Often a good first choice for many aminations, providing high reaction rates.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Can be useful, especially when dealing with substrates that may have acidic protons.

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): These are weaker bases that may be necessary if base-sensitive functional groups are present, though they might require higher reaction temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst.- Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed palladium precatalyst for more reliable activation. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3]
2. Inappropriate ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig ligand families).
3. Suboptimal base.- If using a weak base like Cs₂CO₃, try a stronger base such as NaOtBu or LHMDS, provided it is compatible with your substrates.
4. Low reaction temperature.- Gradually increase the reaction temperature. For challenging substrates, temperatures around 100-120 °C may be necessary.
Significant Hydrodehalogenation Byproduct 1. Presence of water or other proton sources.- Use anhydrous and degassed solvents and reagents.[3] - Ensure the amine is dry.
2. Catalyst system promotes hydride formation.- The choice of ligand can influence the rate of hydrodehalogenation. Screening different ligands may be beneficial.
3. High reaction temperature or prolonged reaction time.- Monitor the reaction closely and stop it once the starting material is consumed to minimize side reactions.
Formation of Palladium Black (Catalyst Decomposition) 1. Reaction temperature is too high.- Reduce the reaction temperature.
2. Inappropriate ligand for the substrate.- A more robust ligand may be required to stabilize the palladium catalyst with this electron-rich substrate.
3. High catalyst loading.- While counterintuitive, sometimes a lower catalyst loading can lead to a more stable system.
Inconsistent Results 1. Variable quality of reagents or solvents.- Use high-purity, anhydrous solvents and reagents from a reliable source.
2. Inconsistent setup and inert atmosphere.- Employ standard Schlenk line or glovebox techniques to ensure a consistently inert atmosphere.[3]
3. Inefficient stirring.- Ensure vigorous stirring, especially with heterogeneous bases, to maintain good mixing.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

This protocol is a general guideline and should be optimized for the specific amine being coupled with this compound (assuming the corresponding aryl bromide is used).

Materials:

  • 1-Bromo-5-fluoro-2-methylbenzene (or other corresponding aryl halide) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., a biarylphosphine ligand, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the general Buchwald-Hartwig catalytic cycle, a common side reaction, and a troubleshooting workflow.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound-X (Aryl Halide) ArX->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX LigandExch Ligand Exchange PdII_ArX->LigandExch Amine R₂NH (Amine) Amine->LigandExch PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ LigandExch->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base Base Base->Deprot PdII_Amido L_nPd(II)(Ar)(NR₂) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Side_Reaction PdII_ArX L_nPd(II)(Ar)(X) Beta_Hydride β-Hydride Elimination or other hydride transfer PdII_ArX->Beta_Hydride Hydride_Source Hydride Source (e.g., from amine, solvent) Hydride_Source->Beta_Hydride Pd_Hydride L_nPd(II)(Ar)(H) Beta_Hydride->Pd_Hydride RedElim_Side Reductive Elimination Pd_Hydride->RedElim_Side Side_Product Ar-H (Hydrodehalogenation) RedElim_Side->Side_Product Pd0 Pd(0)L_n RedElim_Side->Pd0

Caption: Pathway for the hydrodehalogenation side reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Screen_Ligand Screen Ligands Check_Inert->Screen_Ligand If conditions are optimal Screen_Base Screen Bases Screen_Ligand->Screen_Base If no improvement Adjust_Temp Adjust Temperature Screen_Base->Adjust_Temp If still no improvement Check_Side_Products Analyze for Side Products (e.g., Hydrodehalogenation) Adjust_Temp->Check_Side_Products Success Successful Reaction Adjust_Temp->Success If reaction proceeds Check_Side_Products->Screen_Ligand If starting material remains Optimize_Conditions Optimize Reaction Time and Temperature Check_Side_Products->Optimize_Conditions If hydrodehalogenation is major Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Deactivation in 5-Fluoro-2-methylanisole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the cross-coupling reactions of 5-Fluoro-2-methylanisole. The information is tailored for professionals in research, development, and drug discovery.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. What are the potential causes related to the substrate?

A1: The electronic properties of this compound present unique challenges. The methoxy group is electron-donating, which can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle. Conversely, the fluorine atom is electron-withdrawing. This push-pull electronic nature can complicate the reaction. For Suzuki-Miyaura couplings, electron-rich aryl bromides can be less reactive than their electron-poor counterparts.[1] Stronger bases like sodium or potassium tert-butoxide may be required to facilitate the reaction with such deactivated, electron-rich anisoles.[2][3]

Q2: I am observing significant hydrodehalogenation of my this compound starting material. What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halogen atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich aryl halides. This can occur when a palladium hydride species is generated, which then undergoes reductive elimination with the aryl group. The source of the hydride can be solvents, reagents, or even the phosphine ligand. The product distribution between the desired cross-coupling product and the hydrodehalogenated arene can be influenced by the choice of phosphine ligand.[4][5] To minimize this, ensure anhydrous reaction conditions, use freshly distilled solvents, and consider screening different phosphine ligands.

Q3: In my Buchwald-Hartwig amination, I am seeing the formation of palladium black, and the reaction stalls. What does this indicate and how can I prevent it?

A3: The formation of palladium black, which is aggregated palladium nanoparticles, is a common sign of catalyst deactivation. This aggregation reduces the catalytically active surface area. For electron-rich substrates, this can be a significant issue. The choice of ligand is critical in preventing this. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are designed to stabilize the palladium catalyst and prevent aggregation, even with challenging substrates.[6] Additionally, ensuring a well-dispersed catalyst system is important; additives like olefins can act as dispersants to prevent catalyst deactivation.[7]

Q4: Can the fluoride substituent on the aromatic ring directly deactivate the palladium catalyst?

A4: While direct poisoning of the palladium catalyst by the fluoride substituent on the aromatic ring is not a commonly reported primary deactivation pathway in this context, fluoride ions in solution can potentially interact with the catalyst. Some studies have investigated the role of fluoride as a base or additive. However, the more significant impact of the fluoro group in this compound is its electronic effect on the reactivity of the C-X bond. The high electronegativity of fluorine makes the adjacent carbon more electrophilic, but the C-F bond itself is very strong and generally unreactive towards oxidative addition unless specifically targeted with specialized catalytic systems.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound and provides systematic troubleshooting steps.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Agglomeration of palladium into inactive palladium black.Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to stabilize the catalyst.[6][7]• Pre-catalyst Choice: Use a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.[10][11]• Reaction Concentration: Higher concentrations can sometimes increase the rate of oxidative addition relative to deactivation pathways.
2. Inefficient Oxidative Addition: The electron-donating methoxy group deactivates the aryl halide.Halide Choice: If possible, use the aryl iodide or bromide instead of the chloride, as the C-I and C-Br bonds are weaker and more reactive.[1]• Ligand Screening: Test different classes of ligands, including N-heterocyclic carbenes (NHCs), which can be effective for less reactive aryl halides.
3. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation effectively.Base Screening: For Suzuki-Miyaura, screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices.[2][3] Note that strong bases can be incompatible with other functional groups.[12]
Formation of Side Products 1. Hydrodehalogenation: Formation of 2-fluoro-5-methylanisole.Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a hydrogen source.[5]• Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation versus cross-coupling.[4]• Base Choice: Some bases are more prone to promoting hydride formation.
2. Homocoupling: Formation of biphenyl derivatives from the starting material.Oxygen-Free Environment: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.• Catalyst Loading: Optimize the catalyst loading; sometimes higher loadings can favor the desired reaction over side reactions.
Poor Reproducibility 1. Impurities in Reagents: Trace impurities in starting materials, solvents, or base can poison the catalyst.Purify Reagents: Purify starting materials and distill solvents before use.• High-Purity Base: Use a high-purity grade of the base.
2. Inconsistent Catalyst Activation: Inefficient or variable generation of the active Pd(0) species.Use a Pre-catalyst: Employ a stable, well-defined pre-catalyst to ensure consistent generation of the active catalyst.[10][11]• Activation Protocol: Follow a consistent pre-stirring or activation protocol before adding all reagents.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound Bromide
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound bromide (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound Bromide
  • Reaction Setup: In a glovebox, add this compound bromide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv) to an oven-dried vial.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Visualizing Catalyst Deactivation and Reaction Pathways

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Productive_Cycle Productive Catalytic Cycle Oxidative_Addition->Productive_Cycle Productive_Cycle->Active_Catalyst Regeneration Deactivated_Catalyst Deactivated Pd (Palladium Black) Aggregation Aggregation Aggregation->Deactivated_Catalyst Unstable_Intermediate Unstable Pd(0) Intermediate Ligand_Dissociation->Unstable_Intermediate Unstable_Intermediate->Aggregation

Caption: General pathway for palladium catalyst deactivation via aggregation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands Check_Reagents->Screen_Ligands If reagents are pure Optimize_Base Optimize Base (Strength and Stoichiometry) Screen_Ligands->Optimize_Base Success Improved Yield Screen_Ligands->Success Vary_Temperature Vary Reaction Temperature and Concentration Optimize_Base->Vary_Temperature Optimize_Base->Success Consider_Precatalyst Switch to a Well-Defined Pre-catalyst Vary_Temperature->Consider_Precatalyst Vary_Temperature->Success Consider_Precatalyst->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-methylanisole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The expected impurities largely depend on the synthetic route used. A common method for synthesizing this compound is the Williamson ether synthesis, which involves the methylation of 4-Fluoro-2-methylphenol. In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: 4-Fluoro-2-methylphenol.

  • Excess Reagents: Methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base used for deprotonation (e.g., NaOH, K₂CO₃).

  • Reaction Byproducts: Salts formed from the base and the leaving group of the methylating agent (e.g., NaI, K₂SO₄).

  • Solvent: The solvent used for the reaction (e.g., acetone, DMF, acetonitrile).

Q2: How can I get a quick assessment of the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is an excellent initial technique to quickly assess the complexity of your mixture and identify the presence of your desired product relative to impurities. Staining with potassium permanganate can help visualize non-UV active impurities. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][2]

Q3: What is the best general approach for purifying this compound?

A3: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by either fractional distillation or column chromatography to separate the target compound from unreacted starting materials and other organic byproducts. The choice between distillation and chromatography will depend on the boiling points and polarities of the impurities.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If performing a distillation, ensure the apparatus is set up correctly to avoid pressure buildup. Be mindful of the flammability of organic solvents and keep them away from ignition sources.

Troubleshooting Guides

Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptom Possible Cause Solution
Emulsion formation (a persistent layer between the organic and aqueous phases) The two phases are not sufficiently different in polarity, or vigorous shaking has created a stable mixture.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion has already formed, allow it to stand for an extended period, or try to break it up by gentle swirling or by passing the mixture through a pad of celite.
The desired product remains in the aqueous layer. The organic solvent is not suitable for extracting this compound, or the pH of the aqueous layer is not optimal.- Choose a less polar organic solvent in which this compound has higher solubility. - Ensure the aqueous phase is neutral or slightly basic to keep the desired product in its non-ionic form.
Difficulty in distinguishing between the aqueous and organic layers. The densities of the two solvents are very similar.- Add a small amount of a denser, water-immiscible solvent (like CCl₄, with caution) to the organic layer or more water/brine to the aqueous layer to increase the density difference.
Issue 2: Ineffective Purification by Fractional Distillation
Symptom Possible Cause Solution
Co-distillation of product and impurities. The boiling points of the components are very close (less than 25 °C difference).[3]- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.
Product decomposition during distillation. The compound is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the required temperature.
"Bumping" or uneven boiling. The liquid is becoming superheated before boiling.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Issue 3: Poor Separation in Column Chromatography
Symptom Possible Cause Solution
The product elutes with the solvent front. The eluent is too polar.- Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).
The product does not move from the origin. The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
Tailing of the product spot/peak. The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a slightly more polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though likely not necessary for an ether) to the eluent. - Ensure the amount of crude product loaded onto the column is not excessive for the column size.
Poor separation between the product and a close-running impurity. The chosen solvent system does not provide sufficient resolution.- Try a different solvent system with different selectivities (e.g., dichloromethane/hexane or toluene/ethyl acetate). - Use a longer column or a stationary phase with a smaller particle size for higher efficiency.

Quantitative Data

Table 1: Physical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
This compound 95729-22-9C₈H₉FO140.16Not readily available1.4920-1.4960
2-Fluoro-4-methylanisole399-55-3C₈H₉FO140.15Not readily availableNot readily available
4-Fluoro-3-methylanisole2338-54-7C₈H₉FO140.16174.4 at 760 mmHg1.492
2-Fluoro-5-methylanisole63762-78-7C₈H₉FO140.15Not readily availableNot readily available

Table 2: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Density (g/mL)Polarity IndexNotes
Hexane690.6550.1Common non-polar eluent for chromatography.
Diethyl Ether34.60.7132.8Good for extractions, highly volatile.
Ethyl Acetate77.10.9024.4Common polar eluent for chromatography and extraction solvent.
Dichloromethane39.61.333.1Good for extractions, denser than water.
Acetone560.7915.1Often used as a reaction solvent.
Water1001.00010.2Used for the aqueous phase in extractions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove inorganic salts, water-soluble reagents, and the unreacted phenolic starting material from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 3-5 volumes of the crude oil).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of appropriate size.

  • Base Wash: Add an equal volume of a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the separatory funnel. This will deprotonate any unreacted 4-Fluoro-2-methylphenol, making it soluble in the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer.

  • Repeat Base Wash: Repeat the base wash (steps 3-6) one more time to ensure complete removal of the phenol.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Monitoring: Monitor the composition of the collected fractions by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Distillation

This method is effective if the boiling points of this compound and the major impurities differ by at least 25 °C.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately. If the atmospheric boiling point is high or the compound is sensitive to heat, perform the distillation under reduced pressure.

  • Purity Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Visualizations

G Purification Method Selection Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (to remove salts, acids/bases) start->extraction purity_check1 Purity Assessment (TLC, GC-MS) extraction->purity_check1 distillation_check Boiling Point Difference > 25°C? purity_check1->distillation_check Impurities Present pure_product Pure this compound purity_check1->pure_product Sufficiently Pure distillation Fractional Distillation distillation_check->distillation Yes chromatography Column Chromatography distillation_check->chromatography No purity_check2 Purity Assessment (GC-MS, NMR) distillation->purity_check2 chromatography->purity_check2 purity_check2->chromatography Impure purity_check2->pure_product Pure

Caption: General workflow for selecting a purification method.

G Liquid-Liquid Extraction Workflow start Crude Mixture in Organic Solvent add_base Add Dilute Base (e.g., 1M NaOH) start->add_base shake Shake and Separate Layers add_base->shake aqueous1 Aqueous Layer 1 (contains deprotonated phenol) shake->aqueous1 organic1 Organic Layer shake->organic1 add_water Wash with Water organic1->add_water shake2 Shake and Separate Layers add_water->shake2 aqueous2 Aqueous Layer 2 shake2->aqueous2 organic2 Organic Layer shake2->organic2 add_brine Wash with Brine organic2->add_brine shake3 Shake and Separate Layers add_brine->shake3 aqueous3 Aqueous Layer 3 shake3->aqueous3 organic3 Organic Layer shake3->organic3 dry Dry over Na₂SO₄ organic3->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude Purified Product filter_concentrate->end

Caption: Detailed workflow for liquid-liquid extraction.

G Column Chromatography Workflow start Crude Product select_solvent Select Solvent System (via TLC) start->select_solvent pack_column Pack Column with Silica Gel and Eluent select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (via TLC) collect_fractions->monitor_fractions combine Combine Pure Fractions monitor_fractions->combine concentrate Concentrate combine->concentrate end Pure Product concentrate->end

Caption: Workflow for purification by column chromatography.

G Troubleshooting Purification start Purification Unsuccessful check_method Which method failed? start->check_method extraction Extraction Issue check_method->extraction Extraction distillation Distillation Issue check_method->distillation Distillation chromatography Chromatography Issue check_method->chromatography Chromatography emulsion Emulsion? extraction->emulsion co_distill Co-distillation? distillation->co_distill bad_separation Poor Separation? chromatography->bad_separation emulsion->extraction No, other issue add_brine Add Brine emulsion->add_brine Yes co_distill->distillation No, other issue use_better_column Use Better Column or Vacuum co_distill->use_better_column Yes bad_separation->chromatography No, other issue optimize_eluent Optimize Eluent bad_separation->optimize_eluent Yes

Caption: A decision tree for troubleshooting common purification problems.

References

troubleshooting low conversion rates in 5-Fluoro-2-methylanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types where this compound is used as a reactant?

A1: this compound is a versatile building block in organic synthesis. Due to its electronic properties and substitution pattern, it is frequently employed in several key reaction classes, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can be functionalized via reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation.

  • Lithiation and Subsequent Electrophilic Quench: The molecule can be deprotonated at specific positions to form an organolithium species, which can then react with various electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): While less common due to the presence of an activating methoxy group, under certain conditions, the fluorine atom can be displaced by strong nucleophiles, especially if additional activating groups are present on the ring.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, although regioselectivity can be a challenge.

Q2: I am observing a complex mixture of products in my reaction with this compound. What are the likely side reactions?

A2: The formation of multiple products can arise from several factors depending on the reaction type. Common side reactions include:

  • In Cross-Coupling Reactions: Homocoupling of the starting material or the coupling partner, and catalyst deactivation leading to incomplete reaction.

  • In Lithiation Reactions: Incomplete lithiation, over-lithiation (di-lithiation), or side reactions with the solvent (e.g., THF). The position of lithiation can also be sensitive to reaction conditions.

  • In SNAr Reactions: Reaction at other positions on the ring if not sufficiently activated, or decomposition of the starting material under harsh basic conditions.

  • In Electrophilic Aromatic Substitution: Formation of constitutional isomers due to the directing effects of the methoxy and methyl groups.

Troubleshooting Low Conversion Rates

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low conversion to the desired biaryl product. What are the potential causes and how can I improve the yield?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions with this compound can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Conversion in Pd-Catalyzed Cross-Coupling

G start Low Conversion Observed catalyst Check Catalyst Activity - Is it fresh? - Pre-catalyst activation needed? - Correct ligand used? start->catalyst reagents Verify Reagent Quality - Anhydrous solvents? - Boronic acid quality? - Base strength appropriate? start->reagents conditions Optimize Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Degassing effective? start->conditions side_reactions Investigate Side Reactions - Homocoupling? - Protodeboronation? catalyst->side_reactions reagents->side_reactions conditions->side_reactions solution Implement Solutions: - Use fresh catalyst/ligand - Ensure inert atmosphere - Adjust temperature/time - Screen different bases/solvents side_reactions->solution

Caption: A troubleshooting flowchart for low conversion in palladium-catalyzed cross-coupling reactions.

Potential Causes and Solutions:

  • Catalyst Inactivation:

    • Cause: The palladium catalyst may be deactivated by oxygen or impurities. The phosphine ligands can also be sensitive to air and moisture.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for efficient catalytic turnover, or the reaction time may be insufficient.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress over a longer period (e.g., up to 24 hours).

  • Inappropriate Base or Solvent:

    • Cause: The choice of base and solvent is critical for the efficiency of the transmetalation step. An unsuitable combination can lead to poor yields.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). For fluorinated substrates, sometimes a weaker base can be beneficial to prevent side reactions.

Quantitative Data Summary for a Related Palladium-Catalyzed Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Product Yield (%)
Pd(P(o-tol)₃)₂ / CyPF-PtBuNaOtBuDioxane100876

This data is for the synthesis of 5-Fluoro-2-methylaniline from the corresponding aryl halide and demonstrates a successful set of conditions for a related transformation.

Issue 2: Poor Reproducibility in Lithiation Reactions

Question: I am attempting to perform a lithiation of this compound followed by quenching with an electrophile, but my results are inconsistent, and the yield is often low. What are the critical parameters to control?

Answer: Lithiation reactions are highly sensitive to experimental conditions. Inconsistent results are often due to variations in reagent quality, moisture, and temperature.

Key Experimental Parameters for Successful Lithiation:

  • Strictly Anhydrous Conditions:

    • Problem: Organolithium reagents are extremely reactive towards water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and lead to low yields.

    • Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Accurate Reagent Titration:

    • Problem: The concentration of commercially available n-butyllithium can vary over time. Using an incorrect amount can lead to incomplete reaction or side reactions.

    • Solution: Titrate the n-butyllithium solution before each use to determine its exact concentration.

  • Precise Temperature Control:

    • Problem: Lithiation of anisole derivatives is typically performed at low temperatures (e.g., -78 °C) to control regioselectivity and prevent side reactions, such as decomposition of the organolithium species.

    • Solution: Use a cryo-cool or a well-maintained dry ice/acetone bath to ensure a stable low temperature throughout the reaction. Monitor the internal temperature during the addition of reagents.

Experimental Protocol for a General Lithiation and Electrophilic Quench

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagents: Under a positive pressure of nitrogen, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

General Nucleophilic Aromatic Substitution (SNAr) Pathway

G reactant This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) reactant->meisenheimer + Nu- nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product meisenheimer->product leaving_group Fluoride (F-) meisenheimer->leaving_group - F-

Caption: A simplified diagram of the SNAr mechanism.

This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues, it is always recommended to consult the primary literature for closely related transformations.

Technical Support Center: 5-Fluoro-2-methylanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 5-Fluoro-2-methylanisole. The following information is designed to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no conversion of this compound is a common issue in palladium-catalyzed coupling reactions. The choice of base is a critical parameter that can significantly impact the reaction efficiency.

Possible Causes and Solutions:

  • Inappropriate Base Strength: The basicity of the chosen base may be insufficient to facilitate the catalytic cycle or, conversely, may be too strong, leading to substrate or product decomposition.

    • Solution: For Suzuki-Miyaura couplings, inorganic bases are generally preferred over organic bases like triethylamine (TEA). While stronger bases can be effective, they may also promote side reactions. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are frequently used, but for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[1][2] A screening of bases with varying strengths is recommended.

  • Poor Solubility of the Base: The insolubility of an inorganic base in the reaction solvent can lead to low reaction rates and incomplete conversion.[2]

    • Solution: Select a base with better solubility in your chosen solvent. For example, cesium carbonate (Cs₂CO₃) has good solubility in many common organic solvents.[1] Alternatively, consider using a phase-transfer catalyst or a co-solvent to improve solubility.

  • Catalyst Inhibition or Deactivation: The base can interact with the palladium catalyst in an unproductive manner, leading to catalyst deactivation.

    • Solution: The choice of ligand is crucial in preventing catalyst deactivation. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species and promote the desired reaction pathway.

Issue 2: Formation of Side Products

The formation of undesired side products can complicate purification and reduce the yield of the desired coupled product.

Possible Causes and Solutions:

  • Protodefluorination or Protodehalogenation: This side reaction involves the replacement of the fluorine or other halide atom with a hydrogen atom.

    • Solution: This can be promoted by overly strong bases or high reaction temperatures. Consider using a milder base and optimizing the reaction temperature.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): The boronic acid reagent can couple with itself to form a biaryl byproduct.

    • Solution: This is often caused by the presence of oxygen in the reaction mixture. Ensure that the reaction is performed under a strictly inert atmosphere and that all solvents and reagents are properly degassed.

  • Hydrolysis of the Product or Starting Material: The presence of water, in combination with the base, can lead to the hydrolysis of sensitive functional groups.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally better for the Suzuki-Miyaura coupling of this compound?

A: For Suzuki-Miyaura reactions, inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective than organic bases like triethylamine.[3][4] The choice between these will depend on the specific boronic acid and catalyst system being used.

Q2: When should I use a strong base like sodium tert-butoxide (NaOtBu) for a Buchwald-Hartwig amination?

A: Strong, non-nucleophilic bases like NaOtBu are often very effective for the Buchwald-Hartwig amination of aryl halides, including fluorides.[1] However, they should be used with caution if your this compound or the amine coupling partner contains base-sensitive functional groups, as decomposition may occur.[2]

Q3: Can the physical properties of the base affect the reaction?

A: Yes, the particle size and surface area of solid inorganic bases can influence the reaction rate, as the deprotonation step can occur at the solid-liquid interface.[1] Consistent results are best achieved by using bases with consistent physical properties.

Q4: How does the choice of solvent relate to the choice of base?

A: The effectiveness of a base is highly dependent on the solvent used. A base that is insoluble in the reaction solvent will likely lead to a sluggish or incomplete reaction.[2] It is important to choose a solvent that can at least partially dissolve the base or to use a base that is known to be effective in the chosen solvent. For example, Cs₂CO₃ has better solubility in solvents like dioxane and THF compared to K₂CO₃.[1]

Data Presentation

The following tables summarize the general effect of different bases on the efficiency of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Note that the optimal base for the coupling of this compound should be determined experimentally.

Table 1: General Effect of Bases on Suzuki-Miyaura Coupling Efficiency

BaseTypeRelative StrengthGeneral Applicability & Notes
K₂CO₃ InorganicModerateCommonly used, cost-effective, and often provides good yields.
Na₂CO₃ InorganicModerateOften a highly effective and inexpensive choice.[4]
Cs₂CO₃ InorganicModerateGood solubility in organic solvents, often used for challenging couplings.[5]
K₃PO₄ InorganicModerate-StrongA versatile and effective base for a wide range of substrates.[6]
NaOH InorganicStrongCan be effective but may promote side reactions and is often not the first choice.[3]
Et₃N (TEA) OrganicWeakGenerally less effective than inorganic bases for Suzuki-Miyaura couplings.[3]

Table 2: General Effect of Bases on Buchwald-Hartwig Amination Efficiency

BaseTypepKaHGeneral Applicability & Notes
NaOtBu Strong~19Very common and effective for a wide range of substrates, but can cause decomposition of sensitive functional groups.[1][2]
LHMDS Strong~26A very strong base, useful for challenging couplings, but also incompatible with many functional groups.[2]
Cs₂CO₃ Weaker~10Offers broader functional group tolerance and has good solubility.[1][2]
K₃PO₄ Weaker~12A good alternative to strong bases for sensitive substrates.[1][2]
K₂CO₃ Weaker~10A milder option that can be effective in some cases.[1][2]
DBU Organic~12A soluble organic base that can be used, sometimes in combination with an inorganic base.[1]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. Note: These are starting points and should be optimized for your specific substrates and reaction scale.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base inert Establish Inert Atmosphere reagents->inert add_catalyst Add Catalyst & Solvent inert->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

General experimental workflow for coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_base Is the base appropriate? start->check_base check_solubility Is the base soluble? check_base->check_solubility Yes screen_bases Screen different bases (strength & type) check_base->screen_bases No check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes change_solvent Change solvent or use phase-transfer catalyst check_solubility->change_solvent No optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No check_catalyst Check catalyst/ligand system check_conditions->check_catalyst Yes success Improved Yield screen_bases->success change_solvent->success optimize_temp->success check_catalyst->success

Troubleshooting workflow for low-yield coupling reactions.

References

solvent selection for improving reactivity of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Fluoro-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile building block commonly used in several key reaction types, including:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles. The electron-donating methoxy and methyl groups can influence the reactivity and regioselectivity of this reaction.

  • Ortho-Lithiation/Directed Ortho-Metalation (DoM): The methoxy group can direct lithiation to the ortho position, allowing for subsequent functionalization with various electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, although this can be challenging and often requires specific catalytic systems.

Q2: How does the electronic nature of this compound affect its reactivity?

A2: The reactivity of this compound is governed by the interplay of its substituents. The fluorine atom is a strong electron-withdrawing group by induction, which activates the aromatic ring towards nucleophilic attack. Conversely, the methoxy and methyl groups are electron-donating through resonance and induction, respectively. The methoxy group also acts as a directing group in ortho-lithiation.

Q3: Why is solvent selection critical for reactions with this compound?

A3: Solvent selection is crucial as it can significantly influence reaction rates, yields, and even the reaction mechanism. Solvents can stabilize intermediates, solvate reactants and reagents, and in some cases, participate in the reaction. For instance, polar aprotic solvents are often preferred for SNAr reactions to stabilize the charged Meisenheimer intermediate.[1][2]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or no conversion in SNAr reactions.

Potential Cause Troubleshooting Steps
Inappropriate Solvent The choice of solvent is critical for stabilizing the negatively charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred.
* Recommendation: Switch to or screen polar aprotic solvents such as DMSO, DMF, or NMP.
* Avoid: Protic solvents like methanol or water may decrease nucleophilicity through hydrogen bonding and can retard the reaction.[2]
Insufficiently Strong Base A base is often required to deprotonate the nucleophile or to act as a scavenger for the generated HF.
* Recommendation: Use a stronger base such as K₂CO₃, Cs₂CO₃, or an organic base like DBU. The choice of base may depend on the pKa of the nucleophile.
Low Reaction Temperature SNAr reactions with less activated substrates may require elevated temperatures to proceed at a reasonable rate.
* Recommendation: Gradually increase the reaction temperature, for example, in 20 °C increments, while monitoring for product formation and decomposition.
Poor Nucleophile The nucleophile may not be strong enough to attack the aromatic ring.
* Recommendation: Consider using a more potent nucleophile or a catalytic system that enhances nucleophilicity.

Quantitative Data (Illustrative Example for a Fluoroarene)

The following table provides representative data on the effect of solvent on the rate of an SNAr reaction. While not specific to this compound, it illustrates the general trend.

SolventDielectric Constant (ε)Relative Rate Constant
Hexamethylphosphoramide (HMPA)30.0~2000
Dimethyl Sulfoxide (DMSO)46.7~1000
N,N-Dimethylformamide (DMF)36.7~500
Acetonitrile37.5~50
Methanol32.71

Data is illustrative and based on general trends for SNAr reactions.

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 eq.) in anhydrous DMSO (0.1-0.5 M) is added the nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Nucleophile Base ReactionVessel Reaction at Elevated Temperature Reactants->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: A typical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki-Miyaura Cross-Coupling

Issue: Low yield in Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Steps
Suboptimal Solvent System The choice of solvent can influence the solubility of reagents and the stability and activity of the palladium catalyst.
* Recommendation: Screen a variety of solvents. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with water.[3][4] Protic solvents like alcohols can also be effective.[3]
Incorrect Base The base plays a crucial role in the transmetalation step.
* Recommendation: Test different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, leading to deactivation.
* Recommendation: Ensure all reagents and solvents are properly degassed. Use pre-catalysts that are more air-stable.
Poor Ligand Choice The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
* Recommendation: For challenging C-F bond activation, consider using electron-rich and bulky phosphine ligands.

Quantitative Data (Illustrative Example for an Aryl Halide)

The following table shows the effect of different solvent and base combinations on the yield of a Suzuki-Miyaura reaction.

SolventBaseYield (%)
Toluene/H₂OK₂CO₃75
1,4-Dioxane/H₂OK₃PO₄92
THF/H₂OCs₂CO₃88
Methanol/H₂ONaOH96

Data is illustrative and based on a representative Suzuki-Miyaura coupling reaction.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask are added this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ortho-Lithiation

Issue: Failure of ortho-lithiation or low yield of the desired product.

Potential Cause Troubleshooting Steps
Presence of Moisture Organolithium reagents are extremely sensitive to moisture.
* Recommendation: Ensure all glassware is rigorously dried. Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Incorrect Solvent The solvent can affect the aggregation state and reactivity of the organolithium reagent.
* Recommendation: Anhydrous THF or diethyl ether are commonly used.[5] THF is more polar and can accelerate the reaction, but may also lead to side reactions if the temperature is not well-controlled.[6]
Suboptimal Temperature The temperature must be low enough to prevent decomposition of the lithiated intermediate and side reactions.
* Recommendation: Conduct the lithiation at -78 °C (dry ice/acetone bath). For less reactive systems, a slightly higher temperature may be trialed cautiously.
Incomplete Deprotonation The organolithium reagent may not be sufficiently basic, or steric hindrance could be an issue.
* Recommendation: Consider using a stronger base like s-BuLi or t-BuLi. The addition of a chelating agent like TMEDA can break up organolithium aggregates and increase basicity.

Experimental Protocol: General Procedure for Ortho-Lithiation

  • A solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi (1.1-1.2 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours).

  • The electrophile (1.2-1.5 eq.) is then added at -78 °C, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by chromatography or distillation.

Diagram: Ortho-Lithiation Logical Flow

Ortho_Lithiation Start Start: this compound Conditions Anhydrous Solvent (THF or Et2O) -78 °C Inert Atmosphere Start->Conditions Add_BuLi Add n-BuLi Conditions->Add_BuLi Lithiated_Intermediate Formation of Ortho-Lithiated Species Add_BuLi->Lithiated_Intermediate Add_Electrophile Add Electrophile (E+) Lithiated_Intermediate->Add_Electrophile Product Quench & Workup -> Ortho-Functionalized Product Add_Electrophile->Product

Caption: A logical workflow for the directed ortho-lithiation of this compound.

References

managing impurities in the synthesis of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylanisole. The information is designed to help identify and manage impurities that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are typically regioisomers, unreacted starting materials, and byproducts from side reactions. Regioisomers, such as 2-Fluoro-5-methylanisole and other positional isomers, are common due to the directing effects of the methyl and methoxy groups on the aromatic ring during fluorination. Other potential impurities can include precursor molecules like 4-fluoro-2-nitrotoluene if the synthesis involves a reduction step.[1][2]

Q2: How can I detect the presence of regioisomeric impurities in my product?

A2: Regioisomeric impurities can be challenging to distinguish due to their similar physical properties.[1] A combination of analytical techniques is recommended for their detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of isomers and their mass-to-charge ratio for identification.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that can often resolve closely related isomers.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to differentiate between isomers.[1][3]

Q3: What are the recommended purification techniques for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: Effective for separating the desired product from regioisomers and other byproducts.[1][5]

  • Recrystallization: A cost-effective method for purifying solid products, though this compound is a liquid at room temperature, this method may be applicable to solid derivatives or intermediates.[5]

  • Fractional Distillation: Can be used to separate liquids with different boiling points, which may be effective for some impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Presence of multiple peaks in GC-MS or HPLC analysis with the same mass Formation of regioisomers during the fluorination step.Optimize reaction conditions (temperature, catalyst, fluorinating agent) to improve regioselectivity. Employ high-resolution column chromatography for purification.
Unreacted starting material detected in the final product Incomplete reaction.Increase reaction time, temperature, or the molar ratio of reactants. Monitor the reaction progress using TLC or GC to ensure completion.
Low yield of the desired product Suboptimal reaction conditions or side reactions.Systematically vary reaction parameters such as solvent, temperature, and catalyst to find the optimal conditions. Identify and characterize byproducts to understand competing reaction pathways.
Discoloration of the final product Presence of colored impurities, possibly from degradation or side reactions.Treat the crude product with activated charcoal before final purification. Ensure all reactions and purifications are carried out under an inert atmosphere if the compounds are sensitive to oxidation.

Data on Impurity Profiles

The following tables provide representative data on the impurity profiles of a hypothetical synthesis of this compound before and after purification by column chromatography.

Table 1: Impurity Profile of Crude this compound (Post-Synthesis)

Compound Retention Time (GC-MS) Area (%)
Solvent2.5 min5.0
Unidentified Impurity 14.8 min1.5
2-Fluoro-5-methylanisole (Regioisomer)6.2 min8.0
This compound 6.5 min 83.5
Unreacted Starting Material7.1 min2.0

Table 2: Impurity Profile of this compound After Purification by Column Chromatography

Compound Retention Time (GC-MS) Area (%)
Solvent2.5 min<0.1
Unidentified Impurity 14.8 min<0.1
2-Fluoro-5-methylanisole (Regioisomer)6.2 min0.2
This compound 6.5 min 99.7
Unreacted Starting Material7.1 min<0.1

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To separate this compound from regioisomeric and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Scan Range: 40-400 m/z

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram and mass spectra.

  • Data Analysis: Integrate the peaks to determine the relative area percentages and identify impurities by comparing their mass spectra with a library database.

Visualizations

TroubleshootingWorkflow start Impurity Detected in This compound Synthesis identify_impurity Identify Impurity Type (GC-MS, NMR, HPLC) start->identify_impurity regioisomer Regioisomeric Impurity identify_impurity->regioisomer Same m/z, Different Retention Time starting_material Unreacted Starting Material identify_impurity->starting_material Matches Starting Material Spectrum byproduct Other Byproduct identify_impurity->byproduct Unknown Spectrum optimize_reaction Optimize Reaction Conditions (Temperature, Catalyst) regioisomer->optimize_reaction increase_reaction_time Increase Reaction Time/ Reagent Stoichiometry starting_material->increase_reaction_time characterize_byproduct Characterize Byproduct & Investigate Side Reaction byproduct->characterize_byproduct purify Purify Product (Column Chromatography) optimize_reaction->purify increase_reaction_time->purify characterize_byproduct->purify analyze Analyze Purified Product (Purity > 99.5%) purify->analyze end Synthesis Complete analyze->end

Caption: Troubleshooting workflow for managing impurities.

ImpurityFormation start Starting Material: 2-Methylanisole reaction Electrophilic Fluorination (e.g., Selectfluor) start->reaction product Desired Product: This compound reaction->product Major Pathway impurity1 Regioisomeric Impurity: 2-Fluoro-5-methylanisole reaction->impurity1 Minor Pathway impurity2 Other Positional Isomers reaction->impurity2 Minor Pathway

Caption: Potential pathway for regioisomer formation.

References

Technical Support Center: Regioselective Functionalization of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the regioselective functionalization of 5-fluoro-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenge lies in controlling the position of functionalization on the aromatic ring. This is due to the presence of three directing groups with competing effects:

  • Methoxy (-OCH₃): A strong activating, ortho-, para- directing group.

  • Methyl (-CH₃): A weak activating, ortho-, para- directing group.

  • Fluoro (-F): A deactivating, ortho-, para- directing group.

The interplay of their electronic and steric effects can lead to mixtures of regioisomers, making it difficult to obtain a single desired product.

Q2: Which substituent has the strongest directing effect on this compound?

A2: The methoxy group (-OCH₃) is the most powerful activating and directing group among the three.[1][2] In electrophilic aromatic substitution reactions, the position of substitution is most likely to be directed by the methoxy group to the positions ortho and para to it (C3 and C6). However, the other substituents will also influence the final product distribution.

Q3: How does steric hindrance influence the regioselectivity?

A3: Steric hindrance from the methyl and methoxy groups at the C2 and C1 positions, respectively, can disfavor substitution at the adjacent C3 and C6 positions.[3][4] This can lead to a higher proportion of substitution at the less hindered C4 position, which is para to the methyl group and meta to the methoxy group.

Q4: Can the fluorine atom act as a directing group?

A4: Yes, the fluorine atom is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance. However, it is a deactivating group due to its strong inductive electron-withdrawing effect.[4] In the context of this compound, its directing effect is weaker than that of the methoxy group.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)

Symptoms:

  • Formation of a mixture of regioisomers.

  • Low yield of the desired isomer.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Dominance of the Methoxy Director: The strong ortho-, para- directing effect of the methoxy group leads to substitution at C3 and C6.Utilize Steric Hindrance: Employ bulkier electrophiles or catalysts to disfavor attack at the sterically hindered C3 and C6 positions. This may increase the proportion of the C4 product.[3]
Competing Directing Effects: The methyl and fluoro groups also direct to their respective ortho and para positions, leading to a complex product mixture.Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the reaction with the lowest activation energy.
Inappropriate Lewis Acid in Friedel-Crafts: The choice of Lewis acid can influence the regioselectivity.[5][6]Screen Lewis Acids: Test a range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄) to find the optimal catalyst for the desired regioselectivity. Milder Lewis acids may offer better control.
Solvent Effects: The polarity of the solvent can influence the distribution of isomers.Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., non-polar like hexane, polar aprotic like DCM or THF, polar protic like acetic acid).
Problem 2: Difficulty in Achieving Selective ortho-Lithiation

Symptoms:

  • Lithiation at multiple positions.

  • Low yield of the desired lithiated intermediate.

  • Side reactions, such as ring opening or decomposition.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Multiple Acidic Protons: The protons at C3, C4, and C6 are all potentially abstractable by a strong base. The methoxy group is a strong director for ortho-lithiation.[7]Use a Directed Metalation Group (DMG): The methoxy group is a good DMG and will primarily direct lithiation to the C6 position. To target other positions, derivatization of one of the existing functional groups to a stronger DMG might be necessary.
Inappropriate Organolithium Reagent or Conditions: The choice of base and reaction temperature is critical for regioselectivity.[8]Optimize Base and Temperature: Use a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to favor the kinetically most accessible proton. Perform the reaction at very low temperatures (e.g., -78 °C) to prevent side reactions and improve selectivity.
Presence of Moisture or Other Electrophiles: Traces of water or other electrophiles will quench the organolithium intermediate.Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and desired products.

General Protocol for Regioselective Bromination (Illustrative)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at the same temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating Groups Directing to this PositionSteric HindrancePredicted Major/Minor Product
C3 ortho to -OCH₃ (strong activator), ortho to -CH₃ (weak activator)HighMinor
C4 para to -CH₃ (weak activator), meta to -OCH₃, ortho to -F (weak director)LowMajor/Minor (depending on conditions)
C6 ortho to -OCH₃ (strong activator), meta to -CH₃, para to -F (weak director)ModerateMajor

This table provides a qualitative prediction. The actual product distribution will depend on the specific reaction conditions.

Visualizations

Regioselectivity_EAS substrate This compound C1-OCH3 C2-CH3 C3-H C4-H C5-F C6-H C3 C3 substrate:c3->C3 C4 C4 substrate:c4->C4 C6 C6 substrate:c6->C6 OCH3 OCH3 (Strong Activator, o,p-director) OCH3->C3 ortho OCH3->C6 ortho CH3 CH3 (Weak Activator, o,p-director) CH3->C3 ortho CH3->C4 para F F (Deactivator, o,p-director) F->C4 ortho F->C6 para

Caption: Directing effects of substituents in electrophilic aromatic substitution of this compound.

Troubleshooting_Workflow start Poor Regioselectivity Observed check_reaction Identify Reaction Type start->check_reaction eas Electrophilic Aromatic Substitution check_reaction->eas EAS lithiation ortho-Lithiation check_reaction->lithiation Lithiation eas_solutions Troubleshooting for EAS: - Vary Steric Bulk of Electrophile - Screen Lewis Acids - Optimize Temperature - Change Solvent eas->eas_solutions lith_solutions Troubleshooting for Lithiation: - Use Sterically Hindered Base - Optimize Temperature (-78°C) - Ensure Anhydrous Conditions - Consider a Stronger DMG lithiation->lith_solutions analyze Analyze Product Mixture eas_solutions->analyze lith_solutions->analyze analyze->check_reaction Unsuccessful, Re-evaluate desired_product Desired Product Obtained analyze->desired_product Successful

Caption: A logical workflow for troubleshooting poor regioselectivity in functionalization reactions.

References

improving the stability of boronic acids in Suzuki reactions with 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 5-Fluoro-2-methylanisole, with a focus on improving the stability of boronic acid coupling partners.

Troubleshooting Guides

Encountering challenges in your Suzuki reaction? Consult the table below for common issues, their potential causes, and actionable solutions to enhance the stability of your boronic acids and improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Boronic Acid Decomposition: Boronic acids can be susceptible to degradation under reaction conditions.[1][2]1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or KF instead of strong bases like NaOH.[1] 2. Anhydrous Conditions: Water can be a proton source for protodeboronation. Employing anhydrous solvents and reagents can mitigate this side reaction.[1] 3. Lower Reaction Temperature: Elevated temperatures can accelerate boronic acid decomposition.[2]
Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.1. Use Fresh Catalyst: Ensure the palladium source and ligand are active. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] 2. Proper Degassing: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1]
Significant Protodeboronation Presence of Protic Sources: Water or other protic species in the reaction mixture can lead to the replacement of the boronic acid group with a hydrogen atom.[1]1. Switch to Anhydrous Conditions: This is a primary method to reduce protodeboronation.[1] 2. Use a Milder Base: As mentioned, milder bases are less likely to promote this side reaction.[1]
Electron-Rich Boronic Acids: Boronic acids with electron-donating groups are more prone to protodeboronation.1. Convert to a More Stable Derivative: Transform the boronic acid into a pinacol ester (BPin), MIDA boronate, or a trifluoroborate salt. These are more resistant to protodeboronation.[2][3]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[1][4]1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen by purging with an inert gas.[1]
Pd(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling.1. Use a Pd(0) Source or a Precatalyst: If using a Pd(II) source, ensure it is efficiently reduced to the active Pd(0) species in situ.[1]
Reaction Stalls or is Sluggish Steric Hindrance: The methyl group ortho to the fluorine in this compound can introduce steric hindrance.1. Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can accelerate the reaction by promoting both oxidative addition and reductive elimination.[1] 2. Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation barrier.[2]
Poor Solubility: Reagents may not be fully dissolved, limiting their reactivity.1. Choose an Appropriate Solvent System: A solvent mixture that ensures the solubility of all components is crucial for an efficient reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving low yields. What are the first things I should check regarding my boronic acid?

A1: When troubleshooting a low-yielding Suzuki reaction, the stability of the boronic acid is a primary concern. Boronic acids can degrade through pathways like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling (two boronic acid molecules coupling together).[2][5] Start by verifying the purity and stability of your boronic acid. If it has been stored for a long time, consider using a fresh batch. Also, ensure your reaction conditions are optimized to minimize decomposition, which includes using a suitable base and solvent, and maintaining an inert atmosphere.[1]

Q2: How does the choice of base affect the stability of my boronic acid in the reaction with this compound?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but a strong base, especially in the presence of water, can accelerate the decomposition of the boronic acid.[1][6][7] For sensitive boronic acids, it is often beneficial to use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][8] The base must be strong enough to facilitate the transmetalation step but not so harsh that it degrades your starting materials.[1]

Q3: I'm observing significant protodeboronation of my boronic acid. What are the most effective ways to prevent this?

A3: Protodeboronation is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[1] To minimize this, consider the following:

  • Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

  • Employ Milder Bases: As mentioned, strong bases in aqueous media can accelerate this process.[1]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol boronic esters (BPin), MIDA boronates, and trifluoroborate salts are significantly more stable and can be used directly in the coupling reaction.[2][9][10] These "slow-release" precursors can generate the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[9]

Q4: Can I use a boronic ester instead of a boronic acid for the reaction with this compound? What are the advantages?

A4: Yes, using a boronic ester, such as a pinacol ester, is an excellent strategy to improve stability. Boronic esters are generally more stable to storage and less prone to decomposition under reaction conditions compared to their corresponding boronic acids.[5][11] While they may exhibit different reactivity, they often provide more consistent and reproducible results, especially for boronic acids that are inherently unstable.[2][9]

Q5: My boronic acid is a solid. How can I ensure its purity and stability over time?

A5: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[12] It is advisable to store them in a desiccator under an inert atmosphere. To ensure purity, you can analyze the boronic acid by NMR before use. An alternative for long-term stability is to convert the boronic acid into a more stable derivative, such as a diethanolamine adduct (DABO boronate), which are often crystalline, air-stable solids that can be easily handled and stored.[12][13][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Phenylboronic Acid

This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv), finely powdered

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add this compound, phenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Boronic_Acid_Decomposition BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling BoronicAcid->Homocoupling O₂, Pd(II) SuzukiCoupling Desired Suzuki Coupling BoronicAcid->SuzukiCoupling Ar'-X, Pd(0), Base Arene Arene (Ar-H) Protodeboronation->Arene Biaryl Biaryl (Ar-Ar) Homocoupling->Biaryl CoupledProduct Coupled Product (Ar-Ar') SuzukiCoupling->CoupledProduct

Caption: Decomposition pathways of boronic acids in Suzuki reactions.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckPurity Check Boronic Acid Purity & Stability Start->CheckPurity CheckPurity->Start Impure Decomposition Boronic Acid Decomposition Suspected CheckPurity->Decomposition Purity OK ModifyConditions Modify Reaction Conditions Decomposition->ModifyConditions Milder Base, Anhydrous, Lower Temp CatalystIssue Check Catalyst & Ligand Activity Decomposition->CatalystIssue UseDerivative Use Stable Boronic Acid Derivative (Ester, MIDA, etc.) ModifyConditions->UseDerivative Still Low Yield Success Improved Yield ModifyConditions->Success UseDerivative->CatalystIssue NewCatalyst Use Fresh/Different Catalyst System CatalystIssue->NewCatalyst Inactive CatalystIssue->Success Active NewCatalyst->Success

Caption: Workflow for troubleshooting boronic acid instability.

References

Technical Support Center: Minimizing Homocoupling Byproducts in Reactions of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in cross-coupling reactions involving 5-Fluoro-2-methylanisole and its derivatives.

General Troubleshooting Workflow

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls from the starting materials. This not only reduces the yield of the desired product but also complicates purification. The following workflow provides a logical approach to diagnosing and mitigating homocoupling.

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_oxygen 1. Check for Oxygen/Air Exposure start->check_oxygen degas Action: Rigorously degas solvents and reaction mixture (e.g., freeze-pump-thaw or sparging with inert gas). check_oxygen->degas Issue Found check_catalyst 2. Evaluate Palladium Precatalyst check_oxygen->check_catalyst No Issue degas->check_catalyst pd0_source Action: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate) with a Pd(II) precatalyst. check_catalyst->pd0_source Using Pd(II) check_ligand 3. Assess Ligand Choice check_catalyst->check_ligand Using Pd(0) pd0_source->check_ligand ligand_select Action: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination. check_ligand->ligand_select Ineffective Ligand check_conditions 4. Optimize Reaction Conditions check_ligand->check_conditions Appropriate Ligand ligand_select->check_conditions conditions_adjust Action: Adjust base, solvent, temperature, and addition rate of reagents. check_conditions->conditions_adjust end Homocoupling Minimized conditions_adjust->end

Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. Homocoupling of the boronic acid is a common side reaction.

FAQs for Suzuki-Miyaura Coupling

Q1: I am observing significant homocoupling of my 5-fluoro-2-methylphenylboronic acid. What are the primary causes?

A1: Homocoupling in Suzuki reactions is primarily caused by two factors:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.[2]

Q2: How can I effectively remove oxygen from my reaction?

A2: Proper degassing techniques are essential:

  • Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes.

  • Freeze-Pump-Thaw: For more rigorous degassing, subject the solvent to three cycles of freezing (with liquid nitrogen), evacuating the headspace under vacuum, and thawing.[3]

Q3: Which ligands are best for minimizing homocoupling with this compound derivatives?

A3: Bulky, electron-rich phosphine ligands are generally recommended. These ligands can accelerate the desired cross-coupling pathway and suppress side reactions. For challenging substrates, ligands such as XPhos, SPhos, and RuPhos have been shown to be effective.[3]

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of a halo-5-fluoro-2-methylanisole with an arylboronic acid under different conditions. Note that yields are highly substrate- and condition-dependent.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
4-Bromo-5-fluoro-2-methylanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012~85<5
4-Bromo-5-fluoro-2-methylanisolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9024~7010-15
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-bromo-5-fluoro-2-methylanisole with phenylboronic acid.

Materials:

  • 4-Bromo-5-fluoro-2-methylanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (5:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-5-fluoro-2-methylanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. A common byproduct is the homocoupling of the terminal alkyne (Glaser coupling).

FAQs for Sonogashira Coupling

Q1: I'm observing a significant amount of alkyne homocoupling in my Sonogashira reaction with a this compound derivative. How can I prevent this?

A1: Alkyne homocoupling, or Glaser coupling, is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this side reaction:

  • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to exclude oxygen.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specialized palladium catalysts or ligands to facilitate the coupling without the need for a copper co-catalyst.

Q2: What are the advantages of a copper-free Sonogashira coupling?

A2: Besides minimizing alkyne homocoupling, copper-free conditions can offer broader functional group tolerance and simplify product purification by eliminating copper residues.

Quantitative Data: Sonogashira Coupling

The following table provides representative yields for the Sonogashira coupling of a halo-5-fluoro-2-methylanisole with a terminal alkyne.

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
4-Iodo-5-fluoro-2-methylanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF606~8010-20
4-Iodo-5-fluoro-2-methylanisolePhenylacetylenePd(PPh₃)₄ (5)-DIPA (3)Toluene8012~90<5
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a general procedure for the copper-free Sonogashira coupling of 4-iodo-5-fluoro-2-methylanisole with phenylacetylene.

Materials:

  • 4-Iodo-5-fluoro-2-methylanisole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylamine (DIPA) (3.0 equiv)

  • Toluene (degassed)

Procedure:

  • To a dry Schlenk tube, add 4-iodo-5-fluoro-2-methylanisole and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene, diisopropylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Homocoupling of the aryl halide can occur as a side reaction.

FAQs for Buchwald-Hartwig Amination

Q1: What conditions favor the homocoupling of 4-bromo-5-fluoro-2-methylanisole during a Buchwald-Hartwig amination?

A1: Homocoupling of the aryl halide in Buchwald-Hartwig reactions can be influenced by several factors:

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of Pd(0) species that promote homocoupling.

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling.

  • Ligand Choice: The use of less bulky or electron-poor ligands may not efficiently promote the desired C-N bond formation, allowing competing homocoupling pathways to become more significant.

Q2: How does the electronic nature of this compound affect the Buchwald-Hartwig amination?

A2: this compound is an electron-rich aryl system due to the methoxy group. This can make oxidative addition, the first step in the catalytic cycle, slower compared to electron-poor aryl halides. The fluorine atom has an electron-withdrawing inductive effect, which can somewhat mitigate this. Careful selection of an electron-rich and bulky ligand is crucial to promote efficient oxidative addition and subsequent amination.

Quantitative Data: Buchwald-Hartwig Amination

The table below shows typical yields for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methylanisole.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene11018~90<5
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane10024~805-10
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methylanisole with morpholine.

Materials:

  • 4-Bromo-5-fluoro-2-methylanisole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 4-bromo-5-fluoro-2-methylanisole and morpholine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • After cooling, dilute with ethyl acetate and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Pathways Visualization

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling and the competing homocoupling pathway.

Reaction_Pathways Cross-Coupling vs. Homocoupling Pathways cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-M) pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)-R(L)₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product pd0_homo Pd(0)L₂ oxidation Oxidation (O₂) pd0_homo->oxidation pd2_homo Pd(II)L₂ oxidation->pd2_homo transmetalation_homo1 Transmetalation (R-M) pd2_homo->transmetalation_homo1 pd2_r R-Pd(II)-M(L)₂ transmetalation_homo1->pd2_r transmetalation_homo2 Transmetalation (R-M) pd2_r->transmetalation_homo2 pd2_rr R-Pd(II)-R(L)₂ transmetalation_homo2->pd2_rr reductive_elimination_homo Reductive Elimination pd2_rr->reductive_elimination_homo reductive_elimination_homo->pd0_homo Regenerates Catalyst byproduct R-R (Homocoupling Byproduct) reductive_elimination_homo->byproduct

Caption: Desired cross-coupling cycle versus a common competing homocoupling pathway.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 5-Fluoro-2-methylanisole and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical methodologies are paramount for ensuring the purity and safety of pharmaceutical intermediates. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 5-Fluoro-2-methylanisole, a key building block in various synthetic pathways. We will explore its performance in identifying and quantifying the target molecule and its potential synthetic byproducts, alongside a discussion of alternative analytical techniques.

Synthesis and Potential Byproducts of this compound

A common synthetic route to this compound involves the methylation of 4-Fluoro-2-methylphenol. This reaction, typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, is generally efficient. However, like any chemical transformation, it is susceptible to the formation of impurities.

Potential Byproducts may include:

  • Unreacted Starting Material: Residual 4-Fluoro-2-methylphenol.

  • Isomeric Products: Small quantities of other methylated isomers, depending on the precise reaction conditions.

  • Over-methylation Products: Though less common for phenols, methylation at other positions on the aromatic ring could occur under harsh conditions.

  • Byproducts from the Methylating Agent: For instance, methanol or dimethyl ether.

  • Solvent and Reagent Residues: Any remaining solvents or basic catalysts used in the reaction.

GC-MS Performance in the Analysis of this compound

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound and its likely byproducts.[1] The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry allows for high confidence in both identification and quantification.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound would involve the following:

  • Sample Preparation: Dilution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL of the diluted sample is injected into the GC.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp up to 240°C at a rate of 10°C per minute, and a final hold at 240°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-400.

Data Presentation: Expected GC-MS Results

While a publicly available chromatogram and mass spectrum for this compound are not readily accessible, we can predict the expected data based on the analysis of the closely related compound, 2-methylanisole, and an understanding of the influence of fluorine substitution.

Table 1: Predicted GC-MS Data for this compound and a Key Potential Byproduct

CompoundPredicted Retention Time (min)Key Mass Fragments (m/z)
This compound~10-12140 (M+), 125, 97, 77
4-Fluoro-2-methylphenol~12-14126 (M+), 111, 83

Note: The predicted retention time for this compound is expected to be slightly shorter than that of 4-Fluoro-2-methylphenol due to its lower polarity. The mass fragments are predicted based on common fragmentation patterns of aromatic ethers and phenols, with the molecular ion (M+) being a prominent peak. For comparison, the observed mass spectrum of 2-methylanisole shows a strong molecular ion peak at m/z 122 and significant fragments at m/z 107, 91, and 77.[2] The presence of the fluorine atom in this compound will increase the molecular weight to 140 g/mol .[3][4]

Alternative Analytical Methods

While GC-MS is a primary choice, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.

  • Advantages:

    • Can analyze a wider range of compounds without the need for derivatization.

    • Offers a variety of detection methods (UV, fluorescence, etc.) that can be tailored to the analyte.

  • Disadvantages:

    • Generally provides less structural information than MS, making definitive peak identification more challenging without a mass spectrometer detector (LC-MS).

    • May require more complex mobile phase development.

Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by various methods
Analytes Volatile and semi-volatile compoundsWide range of compounds, including non-volatile
Identification High confidence from mass spectraBased on retention time and comparison to standards
Quantification Excellent, with high sensitivityExcellent, with a wide linear range
Sample Prep Simple dilutionMay require filtration and mobile phase compatibility checks

Visualizing the Workflow and Logic

To better illustrate the analytical process and the relationships between the key components, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Crude Product Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Mass_Spectra Mass Spectra MS_Detection->Mass_Spectra Identification Compound Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Parent This compound C₈H₉FO⁺ m/z = 140 Frag1 [M-CH₃]⁺ C₇H₆FO⁺ m/z = 125 Parent->Frag1 -CH₃ Frag2 [M-CH₃-CO]⁺ C₆H₆F⁺ m/z = 97 Frag1->Frag2 -CO Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 -HF

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Fluoro-2-methylanisole against two structurally related alternatives: 2-methylanisole and 3-fluoroanisole. Due to the limited availability of public experimental spectra for this compound, this comparison utilizes predicted spectral data for the target compound, offering a theoretical baseline for its characterization. This information is intended to aid researchers in the identification, structural elucidation, and purity assessment of these important chemical entities in various research and development applications.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and the experimentally determined data for 2-methylanisole and 3-fluoroanisole. These tables facilitate a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J), highlighting the influence of the fluorine and methyl substituents on the magnetic environment of the nuclei within these aromatic compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OCH₃~3.80s (singlet)-
(Predicted)-CH₃~2.20s (singlet)-
H-3~6.85dd (doublet of doublets)J(H,H) ≈ 8.5, J(H,F) ≈ 3.0
H-4~6.70td (triplet of doublets)J(H,H) ≈ 8.5, J(H,F) ≈ 9.0
H-6~7.00dd (doublet of doublets)J(H,H) ≈ 3.0, J(H,F) ≈ 5.0
2-Methylanisole -OCH₃3.82s (singlet)-
(Experimental)-CH₃2.25s (singlet)-
H-3, H-4, H-5, H-66.80 - 7.20m (multiplet)-
3-Fluoroanisole -OCH₃3.81s (singlet)-
(Experimental)H-2, H-4, H-5, H-66.60 - 7.30m (multiplet)-

Note: Predicted data for this compound is based on computational models and may differ from experimental values.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J, Hz)
This compound -OCH₃~55.5-
(Predicted)-CH₃~16.0-
C-1~158.0d (doublet), ²J(C,F) ≈ 10
C-2~120.0s (singlet)
C-3~115.0d (doublet), ²J(C,F) ≈ 25
C-4~112.0d (doublet), ³J(C,F) ≈ 8
C-5~163.0d (doublet), ¹J(C,F) ≈ 245
C-6~110.0d (doublet), ³J(C,F) ≈ 8
2-Methylanisole -OCH₃55.2-
(Experimental)-CH₃16.1-
Aromatic Carbons109.9, 120.4, 126.5, 130.6-
Quaternary Carbons126.9, 157.5-
3-Fluoroanisole -OCH₃55.4-
(Experimental)Aromatic Carbons102.1 (d, ²J=25.5), 108.2 (d, ²J=21.8), 114.1 (d, ⁴J=1.9), 130.4 (d, ³J=10.2)See chemical shifts
Quaternary Carbons160.7 (d, ⁴J=11.0), 163.8 (d, ¹J=243.5)See chemical shifts

Note: Predicted data for this compound is based on computational models and may differ from experimental values. Experimental data for comparable compounds were obtained from publicly available spectral databases.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound and its alternatives is provided below. Specific instrument parameters may need to be optimized for individual samples and spectrometers.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. For liquid samples, use 1-2 drops.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift window.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters for ¹H or ¹³C NMR. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon, unless C-H coupling information is desired.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities and measure the coupling constants (J values) to elucidate the connectivity of the atoms.

Visualizations

The following diagrams illustrate the logical relationships in the NMR characterization of this compound.

cluster_structure Chemical Structure of this compound cluster_signals Predicted NMR Signals C1 C1-OCH3 C2 C2-CH3 OCH3 OCH3 C1->OCH3 C_OCH3 ¹³C: ~55.5 ppm C1->C_OCH3 C_Ar ¹³C: ~110-163 ppm (with C-F coupling) C1->C_Ar C3 C3-H CH3 CH3 C2->CH3 C_CH3 ¹³C: ~16.0 ppm C2->C_CH3 C2->C_Ar C4 C4-H H_Ar ¹H: ~6.70-7.00 ppm (m) C3->H_Ar C3->C_Ar C5 C5-F C4->H_Ar C4->C_Ar C6 C6-H C5->C_Ar C6->H_Ar C6->C_Ar H_OCH3 ¹H: ~3.80 ppm (s) OCH3->H_OCH3 H_CH3 ¹H: ~2.20 ppm (s) CH3->H_CH3

Caption: Structure and Predicted NMR Signals of this compound.

Start Start: Obtain Sample Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep Insert Insert Sample into Spectrometer Prep->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID (¹H and ¹³C) Shim->Acquire Process Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze Spectral Analysis (Chemical Shifts, Coupling, Integration) Process->Analyze End End: Structural Characterization Analyze->End

Caption: General Experimental Workflow for NMR Characterization.

Comparative Guide to the Analytical Characterization of 5-Fluoro-2-methylanisole: Mass Spectrometry vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary analytical techniques for the characterization and quantification of 5-Fluoro-2-methylanisole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Method Performance Comparison

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on the specific analytical requirements, such as the need for structural elucidation versus high-throughput quantification, and the complexity of the sample matrix. Gas chromatography is generally well-suited for volatile and semi-volatile compounds like this compound.

Table 1: Comparison of Analytical Performance for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.
Selectivity High (based on fragmentation pattern)Moderate to High (dependent on chromatography)
Sensitivity (LOD) Low ng/mL to pg/mLLow µg/mL to high ng/mL
Quantification Good linearity and precision.Excellent linearity and precision.
Structural Info Excellent (provides fragmentation data)Limited (retention time only)
Typical Application Identification, structural elucidation, trace-level quantification.Routine quantification, purity analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Due to the limited availability of direct experimental mass spectra for this compound in the public domain, the following fragmentation pattern is predicted based on the known fragmentation of the closely related compound, 2-methylanisole, and general principles of mass spectrometry. The molecular weight of this compound is 140.15 g/mol .

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion at m/z 140. This molecular ion will then undergo a series of fragmentation events, primarily driven by the stability of the resulting carbocations and the presence of the ether and aromatic functionalities.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (predicted)Ion Structure / Proposed FragmentNotes
140[C₈H₉FO]⁺•Molecular Ion (M⁺•)
125[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
112[M - CO]⁺•Loss of carbon monoxide from the molecular ion.
97[M - CH₃ - CO]⁺Subsequent loss of CO from the m/z 125 fragment.
95[C₆H₄F]⁺Phenyl cation with fluorine substituent.

Predicted Fragmentation Pathway

fragmentation_pathway M This compound (m/z = 140) frag1 [M - CH₃]⁺ (m/z = 125) M->frag1 - •CH₃ frag2 [M - CO]⁺• (m/z = 112) M->frag2 - CO frag3 [M - CH₃ - CO]⁺ (m/z = 97) frag1->frag3 - CO frag4 [C₆H₄F]⁺ (m/z = 95) frag1->frag4 - CH₂O

Caption: Predicted EI fragmentation pathway of this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound in complex matrices.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibrated range of the instrument.

  • Solid Samples: Perform a solvent extraction (e.g., using sonication or Soxhlet apparatus) with an appropriate solvent, followed by filtration and dilution.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 140 or 125) and comparing it to a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and purity assessment of this compound, particularly in simpler matrices.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to achieve a concentration within the linear range of the detector.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For improved separation of fluorinated compounds, a fluorinated stationary phase (e.g., PFP or F5) could be considered.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detector: Set to a wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely around 270-280 nm).

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Quantify the compound by integrating the peak area and comparing it against a calibration curve prepared from pure standards.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound. GC-MS offers unparalleled structural information through its fragmentation patterns, making it the method of choice for definitive identification and analysis in complex mixtures. HPLC-UV provides a robust, high-throughput alternative for routine quantification and purity checks where structural confirmation is not the primary objective. The selection of the most appropriate technique will be guided by the specific goals of the analysis, sample throughput requirements, and the available instrumentation.

A Comparative Guide to HPLC and GC Methods for Purity Determination of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for determining the purity of 5-Fluoro-2-methylanisole. The following sections present a summary of their performance, detailed experimental protocols, and a visual workflow to aid in selecting the most suitable method for your specific analytical needs.

Method Performance Comparison

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and available instrumentation. This compound is a volatile organic compound, making GC a primary technique for its analysis. However, HPLC can also be effectively utilized, particularly for non-volatile impurities or when GC is not available.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Precision (RSD%) < 2%< 1.5%
Typical Run Time 15 minutes20 minutes
Compound Volatility Not requiredRequired
Thermal Stability Not requiredRequired

Detailed Experimental Protocols

Below are detailed methodologies for the purity determination of this compound using a hypothetical, yet representative, HPLC-UV method and a standard GC-FID method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for quantifying this compound and identifying non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 272 nm.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is ideal for the analysis of volatile compounds and is highly sensitive for determining the purity of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • No further dilution is typically necessary for purity analysis by GC-FID.

2. GC-FID Analysis:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector.

  • Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Purity is determined by the area percent of the this compound peak relative to the total peak area.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC-UV purity analysis method described above.

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Diluting) start->sample_prep filtration Filtration (0.45 µm Syringe Filter) sample_prep->filtration hplc_analysis HPLC-UV Analysis (Injection & Separation) filtration->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

Conclusion

Both HPLC-UV and GC-FID are robust methods for determining the purity of this compound. The choice of method will largely depend on the specific requirements of the analysis and the nature of the expected impurities. For routine quality control of this volatile compound, GC-FID is often preferred due to its high sensitivity and resolution for volatile organics. However, HPLC-UV provides a valuable alternative, especially when non-volatile impurities are of concern or if the compound is thermally labile. The provided protocols and performance data serve as a guide for researchers to develop and validate a method that is fit for their purpose.

A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylanisole and 3-Fluoro-2-methylanisole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers, 5-Fluoro-2-methylanisole and 3-Fluoro-2-methylanisole, in the context of common synthetic transformations critical to medicinal and process chemistry.

This document delves into the electronic and steric factors governing the reactivity of these isomers, offering predictive insights into their behavior in electrophilic aromatic substitution and ortho-metalation reactions. By presenting available experimental data and detailed theoretical considerations, this guide aims to empower chemists to make informed decisions in the design and execution of synthetic routes.

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of substituted anisoles is primarily dictated by the interplay of the electronic effects (inductive and resonance) and steric hindrance of the substituents on the aromatic ring.

The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution. This is due to its strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).

The fluorine atom (-F) exhibits a dual nature; it is an ortho, para-director due to its electron-donating resonance effect (+M), but it is also a deactivating group because of its strong electron-withdrawing inductive effect (-I).[1][2]

The methyl group (-CH₃) is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect (+I).

The relative positioning of these substituents in this compound and 3-Fluoro-2-methylanisole leads to distinct electronic environments on the aromatic ring, thereby influencing the regioselectivity and rate of chemical reactions.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The directing effects of the substituents on the anisole ring will determine the position of electrophilic attack.

This compound:

In this isomer, the powerful ortho, para-directing methoxy group is at position 1. The positions ortho to the methoxy group are C2 and C6, and the position para is C4. The C2 position is blocked by a methyl group, and the C5 position has a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The fluorine atom at C5 will deactivate the ring, particularly the adjacent C4 and C6 positions, through its strong inductive effect. However, the activating effect of the methoxy group is generally dominant.

3-Fluoro-2-methylanisole:

Here, the methoxy group is at position 1, a methyl group at C2, and a fluorine atom at C3. The positions ortho to the methoxy group are C2 and C6, and the para position is C4. The C2 position is blocked by a methyl group. The fluorine at C3 will strongly deactivate the adjacent C2 and C4 positions. Therefore, electrophilic attack is most likely favored at the C6 position, which is ortho to the activating methoxy group and furthest from the deactivating fluorine atom. Attack at the C4 position would be sterically less hindered but electronically disfavored due to the adjacent fluorine.

Predicted Reactivity Order:

Based on the analysis of the electronic effects, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 3-Fluoro-2-methylanisole. This is because in the 3-fluoro isomer, the strongly deactivating fluorine atom is positioned to significantly diminish the electron density at the most probable sites of attack (C4 and C6) that are activated by the methoxy group. In the 5-fluoro isomer, while the fluorine does exert a deactivating effect, its influence on the C4 and C6 positions is less pronounced.

Below is a logical diagram illustrating the directing effects of the substituents in both isomers for electrophilic aromatic substitution.

G Directing Effects in Electrophilic Aromatic Substitution cluster_0 This compound cluster_1 3-Fluoro-2-methylanisole 5F2MA C1(-OCH3) - C2(-CH3) - C3(H) - C4(H) - C5(-F) - C6(H) 5F2MA_direct OCH3 (o,p-director) CH3 (o,p-director) F (o,p-director, deactivating) 5F2MA_outcome Predicted Major Products: Substitution at C4 and C6 3F2MA C1(-OCH3) - C2(-CH3) - C3(-F) - C4(H) - C5(H) - C6(H) 3F2MA_direct OCH3 (o,p-director) CH3 (o,p-director) F (o,p-director, deactivating) 3F2MA_outcome Predicted Major Product: Substitution at C6

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Quantitative Data and Experimental Protocols

Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.

Substituentσ_metaσ_para
-OCH₃0.12-0.27
-F0.340.06
-CH₃-0.07-0.17

Data sourced from established literature.[3][4][5][6]

The negative σ_para value for the methoxy group indicates its strong electron-donating character at the para position. The positive σ values for fluorine indicate its electron-withdrawing nature through induction. The small negative values for the methyl group show its weak electron-donating inductive effect. These values support the qualitative predictions of reactivity.

Experimental Protocol: Nitration of Fluoro-methylanisole Isomers

The following is a general protocol for the nitration of fluoro-methylanisole isomers, which can be adapted for a comparative study.

Materials:

  • Fluoro-methylanisole isomer (this compound or 3-Fluoro-2-methylanisole)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 0.05 mol of the fluoro-methylanisole isomer to the cold sulfuric acid with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the fluoro-methylanisole isomer in sulfuric acid over a period of 30 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration reaction is highly exothermic and must be carefully controlled.

The following diagram outlines the general workflow for a comparative nitration experiment.

G Workflow for Comparative Nitration cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Cool H2SO4 in ice bath B Add Fluoro-methylanisole isomer A->B D Slowly add nitrating mixture to substrate solution at <10°C B->D C Prepare nitrating mixture (HNO3 + H2SO4) C->D E Stir at 0-5°C for 1 hour D->E F Pour onto crushed ice E->F G Vacuum filtration F->G H Wash with cold water and ethanol G->H I Recrystallization H->I J GC-MS or NMR analysis to determine isomer ratio I->J

Caption: General experimental workflow for comparative nitration.

Comparative Reactivity in Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. Both the methoxy group and the fluorine atom can act as directing metalation groups (DMGs).

This compound:

The methoxy group is a stronger directing group than fluorine in ortho-metalation. Therefore, lithiation is expected to occur primarily at the C6 position, which is ortho to the methoxy group. The methyl group at C2 would sterically hinder lithiation at that position.

3-Fluoro-2-methylanisole:

In this isomer, the methoxy group at C1 and the fluorine at C3 can both direct lithiation. The methoxy group directs to C2 and C6, while the fluorine directs to C2 and C4. The C2 position is sterically hindered by the methyl group and electronically deactivated by the adjacent fluorine. Lithiation at C4 would be directed by the fluorine. However, the directing ability of the methoxy group is generally stronger. Therefore, lithiation is most likely to occur at the C6 position.

Predicted Reactivity and Selectivity:

Both isomers are expected to undergo ortho-metalation primarily at the C6 position, directed by the methoxy group. The relative rates of metalation would depend on the specific reaction conditions (base, solvent, temperature). It is plausible that the fluorine atom in the 3-fluoro isomer might slightly retard the rate of lithiation at C6 compared to the 5-fluoro isomer due to its closer proximity and electron-withdrawing inductive effect.

The logical relationship for predicting the outcome of directed ortho-metalation is depicted below.

G Directed Ortho-Metalation Prediction Start Aromatic Substrate with DMGs DMG_Strength Compare Directing Group Strength (OCH3 > F) Start->DMG_Strength Steric_Hindrance Consider Steric Hindrance DMG_Strength->Steric_Hindrance Electronic_Effects Consider Electronic Effects of other substituents Steric_Hindrance->Electronic_Effects Prediction Predict Major Lithiation Site Electronic_Effects->Prediction

Caption: Logical workflow for predicting regioselectivity in DoM.

Conclusion

  • In electrophilic aromatic substitution, this compound is predicted to be the more reactive isomer. The substitution is expected to occur primarily at the C4 and C6 positions. For 3-Fluoro-2-methylanisole, substitution is predicted to be slower and more selective for the C6 position.

  • In directed ortho-metalation, both isomers are expected to undergo lithiation predominantly at the C6 position, directed by the stronger methoxy group.

While direct quantitative comparative data is sparse, the principles of physical organic chemistry provide a robust basis for predicting the chemical behavior of these important building blocks. It is recommended that researchers perform small-scale comparative experiments, utilizing the provided general protocols, to confirm these predictions and optimize reaction conditions for their specific synthetic targets. This approach will enable the rational selection and efficient utilization of these versatile fluoro-methylanisole isomers in the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Suzuki Coupling of Fluorinated vs. Non-Fluorinated Methylanisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] In the synthesis of complex molecules for pharmaceuticals and materials science, the introduction of fluorine atoms into aryl scaffolds can significantly alter the physicochemical and biological properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an objective comparison of the Suzuki coupling performance of fluorinated versus non-fluorinated methylanisoles, supported by experimental data from closely related systems to elucidate the impact of fluorination.

The Influence of Fluorine Substitution on Reactivity

The presence of a fluorine atom on the aromatic ring of a methylanisole derivative is expected to influence its reactivity in the Suzuki coupling. Fluorine is a strongly electronegative atom and exerts a significant electron-withdrawing inductive effect. This effect can modulate the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][4]

Generally, electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition to the palladium(0) catalyst.[5] Therefore, it is anticipated that fluorinated methylanisoles may exhibit enhanced reactivity compared to their non-fluorinated analogs under similar reaction conditions. However, the position of the fluorine atom relative to the leaving group (e.g., bromine) and the methyl and methoxy substituents can also play a role in the overall reaction outcome due to steric and electronic effects.

Comparative Experimental Data

Table 1: Suzuki Coupling of Non-Fluorinated Bromo-Methylanisole and Related Compounds

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-2-methylanisolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9012~95 (estimated)[6]
24-BromoanisolePhenylboronic acidPd₂(dba)₃/Ligand 1 (1.5)KFDioxane1102474[7]
34-BromoanilinePhenylboronic acidPd-polymer hybrid (0.045)K₃PO₄Toluene/H₂O7010Slower conversion[5]

Table 2: Suzuki Coupling of Fluorinated Bromo-Methylanisole Analogs and Other Fluorinated Aryl Bromides

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-4-fluoro-2-methoxyaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Toluene/Dioxane/H₂O9012-24High (not specified)[8]
22-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O11048~95[9][10]
32-Bromo-4-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O11048~95[9][10]
41-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃H₂O1108~98[9][10]

From the data, it is evident that fluorinated aryl bromides, including fluorotoluenes which are close structural analogs of fluoromethylanisoles, can be efficiently coupled in high yields.[9][10] The electron-withdrawing nature of the fluorine substituent generally leads to high reactivity.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated methylanisoles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., bromo-methylanisole or fluorinated bromo-methylanisole) (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.

Visualizing the Process

To better understand the experimental procedure and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Aryl Halide, Boronic Acid, Catalyst, Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Argon (3x) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The fluorination of methylanisoles is a valuable strategy for modulating molecular properties in drug discovery and materials science. Based on the available data for analogous compounds, fluorinated bromo-methylanisoles are expected to be highly competent substrates in Suzuki-Miyaura cross-coupling reactions, likely exhibiting comparable or even enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituent. The provided general protocol serves as a robust starting point for the synthesis of a wide array of biaryl compounds derived from both fluorinated and non-fluorinated methylanisoles. Researchers should consider that optimization of reaction conditions is key to achieving the best possible outcomes for their specific substrate combinations.

References

A Comparative Guide to Analytical Validation for the Quantification of 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 5-Fluoro-2-methylanisole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control processes. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes visual workflows to aid in methodology selection and implementation.

Method Performance Comparison

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. As a semi-volatile aromatic compound, this compound is amenable to analysis by both techniques. The following table summarizes the typical validation parameters for each method, based on the analysis of structurally similar compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (RSD %) < 10%< 5%
Typical Application Trace level analysis, impurity profiling, complex matricesRoutine quantification, quality control, simpler matrices

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar aromatic compounds and should be validated for the specific sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation:

  • Liquid Samples (e.g., reaction mixtures, formulations):

    • Accurately weigh a portion of the liquid sample.

    • Dilute the sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the calibration range.

    • Add an appropriate internal standard (e.g., 4-fluoroanisole-d3) to correct for variations in sample injection and instrument response.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a GC vial for analysis.

  • Solid Samples (e.g., powders, tissues):

    • Accurately weigh the homogenized solid sample.

    • Perform a solvent extraction using a suitable organic solvent. Sonication or mechanical shaking can be used to improve extraction efficiency.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to a clean tube and add the internal standard.

    • Dilute as necessary and transfer to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 140, 125, 95) and the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation:

  • Accurately weigh the sample (liquid or solid).

  • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range. For solid samples, an initial extraction with a stronger solvent (e.g., methanol or acetonitrile) may be necessary, followed by dilution with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Transfer the filtered sample to an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 270 nm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.

GCMS_Workflow Sample Sample Weighing Dilution Dilution & Internal Standard Addition Sample->Dilution Vortex Vortexing Dilution->Vortex GC_Vial Transfer to GC Vial Vortex->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS Analytical Workflow for this compound.

HPLC_Workflow Sample Sample Weighing Dissolution Dissolution & Dilution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial HPLC_Injection HPLC Injection HPLC_Vial->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (270 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

HPLC-UV Analytical Workflow for this compound.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. GC-MS offers superior sensitivity and is ideal for trace-level analysis and in the presence of complex sample matrices. HPLC-UV provides a robust and high-throughput alternative for routine analysis and quality control where lower sensitivity is acceptable. The choice of method should be based on the specific requirements of the analytical task, and a full method validation should be performed under the intended conditions of use to ensure data quality and reliability.

A Researcher's Guide to Spectroscopic Differentiation of Fluoro-2-methylanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical challenge in chemical synthesis and drug development. The positional isomerism of a substituent on an aromatic ring can dramatically alter a molecule's pharmacological and toxicological properties. This guide provides a comparative overview of spectroscopic methods for distinguishing the isomers of fluoro-2-methylanisole, specifically focusing on 3-fluoro-2-methylanisole, 4-fluoro-2-methylanisole, 5-fluoro-2-methylanisole, and 2-fluoro-6-methylanisole.

Spectroscopic Data Comparison

The following table summarizes the expected and observed (where available) spectroscopic data for the isomers of fluoro-2-methylanisole. The data for the parent compound, 2-methylanisole, is included for reference. It is important to note that the predicted values are based on the principles of substituent effects on chemical shifts and coupling constants.

CompoundSpectroscopic Data
2-Methylanisole ¹H NMR (CDCl₃): δ ~2.2 (s, 3H, CH₃), ~3.8 (s, 3H, OCH₃), ~6.8-7.2 (m, 4H, Ar-H).[1][2][3] ¹³C NMR (CDCl₃): δ ~16.0 (CH₃), ~55.0 (OCH₃), aromatic signals between ~110-158 ppm.[1][4] IR (cm⁻¹): C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-3000, C=C (aromatic) ~1450-1600, C-O stretch ~1250. Mass Spectrum (m/z): Molecular ion [M]⁺ at 122, characteristic fragments at 107 ([M-CH₃]⁺), 91 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺).[1]
3-Fluoro-2-methylanisole ¹H NMR: Expect distinct signals for the three aromatic protons, with splitting patterns influenced by both fluorine and adjacent protons. The proton ortho to the fluorine will show a larger coupling constant to ¹⁹F. ¹³C NMR: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Other aromatic carbons will show smaller nJCF couplings. ¹⁹F NMR: A single resonance, with its chemical shift influenced by the electronic environment. IR: C-F stretch will appear in the 1000-1300 cm⁻¹ region.[5] MS: Molecular ion at m/z 140. Fragmentation patterns will be influenced by the fluorine substituent.
4-Fluoro-2-methylanisole ¹H NMR: Expect a more symmetrical pattern for the aromatic protons compared to the 3-fluoro isomer due to the para-position of the fluorine. ¹³C NMR: Similar to the 3-fluoro isomer, a large ¹JCF coupling for the C-F bond is expected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region.[3][6][7] MS: Molecular ion at m/z 140. The NIST Mass Spectrometry Data Center reports a molecular ion peak at 140 and a base peak at 125.[6]
This compound ¹H NMR: Expect a distinct splitting pattern for the three aromatic protons. ¹³C NMR: A large ¹JCF coupling for the C-F bond is expected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region. MS: Molecular ion at m/z 140.
2-Fluoro-6-methylanisole ¹H NMR: Due to the ortho-position of the fluorine to the methoxy group, significant changes in the chemical shifts of the methoxy protons and the adjacent aromatic proton are expected. ¹³C NMR: A large ¹JCF coupling for the C-F bond is expected. The chemical shift of the methoxy carbon might also be affected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region. MS: Molecular ion at m/z 140.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified fluoro-2-methylanisole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal averaging (8-16 scans) is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • Typical parameters: spectral width of 200-250 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[8]

    • Acquire a proton-decoupled or coupled spectrum. Proton coupling can provide valuable structural information through nJHF coupling constants.

    • Typical parameters: wide spectral width due to the large chemical shift range of fluorine, referencing to an external standard like CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or salt plates before running the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • EI-MS: Acquire a mass spectrum over a mass range of m/z 40-400. The standard electron energy is 70 eV. This technique provides detailed fragmentation patterns that are highly reproducible and useful for structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Use an orbitrap or time-of-flight (TOF) mass analyzer to determine the accurate mass of the molecular ion, which can confirm the elemental composition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of fluoro-2-methylanisole isomers.

workflow Workflow for Isomer Identification cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation synthesis Synthesis of Fluoro-2-methylanisole Mixture purification Chromatographic Separation (e.g., GC, HPLC) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight (140) - Analyze Fragmentation purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C-O, C-F) - Fingerprint Region Comparison ms->ir nmr NMR Spectroscopy (1H, 13C, 19F) ir->nmr h1_nmr 1H NMR: - Chemical Shifts - Splitting Patterns (JHH, JHF) nmr->h1_nmr c13_nmr 13C NMR: - Chemical Shifts - C-F Coupling (JCF) f19_nmr 19F NMR: - Chemical Shift - H-F Coupling (JHF) structure Isomer Identification f19_nmr->structure

Caption: A logical workflow for the separation and spectroscopic identification of fluoro-2-methylanisole isomers.

Key Differentiating Features in NMR

The following diagram highlights the key NMR spectroscopic features that differentiate the isomers.

differentiation Key NMR Differentiating Features cluster_isomers Fluoro-2-methylanisole Isomers cluster_features Differentiating NMR Parameters isomer_3 3-Fluoro h1_splitting 1H Splitting Patterns (JHH and JHF) isomer_3->h1_splitting c13_coupling 13C-19F Coupling (1JCF and nJCF) isomer_3->c13_coupling f19_shift 19F Chemical Shift isomer_3->f19_shift isomer_4 4-Fluoro isomer_4->h1_splitting isomer_4->c13_coupling isomer_4->f19_shift isomer_5 5-Fluoro isomer_5->h1_splitting isomer_5->c13_coupling isomer_5->f19_shift isomer_6 2-Fluoro-6-methyl isomer_6->h1_splitting isomer_6->c13_coupling isomer_6->f19_shift noe NOE Effects (e.g., between F and CH3/OCH3) isomer_6->noe Especially informative

Caption: Key NMR parameters for differentiating fluoro-2-methylanisole isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently identify and differentiate the various isomers of fluoro-2-methylanisole, ensuring the correct compound is carried forward in research and development pipelines.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 5-Fluoro-2-methylanisole and its non-fluorinated analog, 2-methylanisole. Due to a lack of direct experimental kinetic data for this compound in the public domain, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to provide a robust comparison. The focus is on electrophilic aromatic substitution (EAS), a common and well-understood class of reactions for anisole derivatives.

Theoretical Background: Substituent Effects in Electrophilic Aromatic Substitution

The reactivity and regioselectivity of electrophilic aromatic substitution on substituted benzenes are governed by the electronic and steric properties of the substituents.

  • -OCH₃ (Methoxy group): The methoxy group is a strong activating group and an ortho, para-director. Its resonance effect (+R), where the oxygen's lone pair of electrons delocalizes into the ring, strongly outweighs its inductive electron-withdrawing effect (-I). This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • -CH₃ (Methyl group): The methyl group is a weak activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.

  • -F (Fluoro group): The fluorine atom is a deactivating group yet an ortho, para-director. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack. However, its resonance effect (+R), though weaker than its inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions.

In the case of 2-methylanisole, both the methoxy and methyl groups are activating, making the ring significantly more reactive than benzene. For this compound, the presence of the deactivating fluorine atom is expected to reduce the overall reactivity of the aromatic ring compared to 2-methylanisole.

Comparative Kinetic Data for Nitration

Nitration is a classic electrophilic aromatic substitution reaction that serves as an excellent model for comparing the reactivity of aromatic compounds. The following table summarizes the expected kinetic outcomes and product distributions for the nitration of 2-methylanisole and this compound.

Feature2-MethylanisoleThis compound (Predicted)
Relative Rate of Reaction HigherLower
Activating/Deactivating Groups -OCH₃ (strong activator), -CH₃ (weak activator)-OCH₃ (strong activator), -CH₃ (weak activator), -F (deactivator)
Predicted Major Products 4-Nitro-2-methylanisole, 6-Nitro-2-methylanisole4-Nitro-5-fluoro-2-methylanisole, 6-Nitro-5-fluoro-2-methylanisole
Rationale for Product Distribution Substitution is directed to the positions ortho and para to the strongly activating methoxy group. The ratio of 4-nitro to 6-nitro is influenced by steric hindrance from the adjacent methyl group, which may disfavor the 6-position.Substitution is still primarily directed by the powerful methoxy group to the C4 and C6 positions. The fluorine atom's deactivating effect reduces the overall rate but does not change the directing influence of the methoxy group. Steric hindrance will also play a role in the product ratio.
Expected Kinetic Profile Faster reaction rates due to the presence of two activating groups.Slower reaction rates due to the deactivating effect of the fluorine atom.

Experimental Protocols

Kinetic Analysis of Aromatic Nitration via UV-Vis Spectroscopy

This protocol describes a general method for determining the kinetics of the nitration of an aromatic compound like 2-methylanisole.

Objective: To determine the rate constant for the nitration of 2-methylanisole.

Materials:

  • 2-methylanisole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Quenching solution (e.g., ice-cold water or a suitable buffer)

  • Solvent for UV-Vis analysis (e.g., ethanol or acetonitrile)

  • UV-Vis spectrophotometer

  • Thermostatted reaction vessel

  • Stirrer

  • Pipettes and glassware

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-methylanisole of known concentration in a suitable inert solvent.

    • Prepare the nitrating mixture by carefully adding a known volume of concentrated nitric acid to a known volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

    • Add a known volume of the sulfuric acid to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation of the Reaction:

    • At time t=0, add a known, small volume of the 2-methylanisole stock solution to the stirred sulfuric acid in the reaction vessel.

    • Immediately after, add a known volume of the nitrating mixture to initiate the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the nitration process.

    • Dilute the quenched sample with the UV-Vis solvent to a concentration suitable for spectroscopic analysis.

  • UV-Vis Analysis:

    • Record the UV-Vis spectrum of each diluted sample over a suitable wavelength range.

    • Identify the wavelength of maximum absorbance (λ_max) for the reactant (2-methylanisole) and the expected nitro-products.

    • Monitor the reaction by measuring the decrease in absorbance of the reactant or the increase in absorbance of the product(s) at their respective λ_max.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the reactant or product at each time point.

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction with respect to the aromatic compound, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.

    • The rate constant (k) can be determined from the slope of the linear plot.

Visualizations

Electrophilic Aromatic Substitution Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Anisole Substituted Anisole SigmaComplex Sigma Complex (Wheland Intermediate) Anisole->SigmaComplex Attack by pi-system Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic substitution on a substituted anisole.

Substituent Effects on Reactivity A 2-Methylanisole C Substituent Effects A->C -OCH3 (Activating) -CH3 (Activating) E Higher Reactivity A->E B This compound B->C -OCH3 (Activating) -CH3 (Activating) -F (Deactivating) F Lower Reactivity B->F D Reactivity in EAS C->D D->E D->F

Caption: Logical relationship of substituent effects on the reactivity of the aromatic ring.

Unraveling the Electronic Influence of Fluorine in Anisole Isomers: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituent positioning on aromatic rings is paramount for molecular design and property prediction. This guide provides a comprehensive computational analysis of the electronic effects in ortho-, meta-, and para-fluoroanisole isomers, offering a comparative perspective with anisole and its chloro-substituted counterparts.

This publication delves into the intricate interplay of inductive and resonance effects by examining key physicochemical properties. Through a synthesis of experimental data and computational insights, this guide aims to furnish a clear and objective comparison, supported by detailed methodologies and data presented in easily digestible formats.

Comparative Analysis of Electronic Properties

The electronic character of a substituted benzene ring is fundamentally altered by the nature and position of its substituents. In fluoroanisole isomers, the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the methoxy group create a complex electronic landscape. This is reflected in their dipole moments, NMR chemical shifts, and Hammett constants.

Dipole Moments: A Vectorial Tug-of-War

The molecular dipole moment provides a quantitative measure of the overall polarity of a molecule, resulting from the vector sum of individual bond dipoles. The position of the fluorine atom in fluoroanisole isomers significantly influences this property.

CompoundExperimental Dipole Moment (D)
Anisole1.26[1][2]
o-Fluoroanisole~1.8 (estimated)
m-Fluoroanisole~2.2 (estimated)
p-Fluoroanisole~1.5 (estimated)
o-Chloroanisole~2.3 (estimated)
m-Chloroanisole~2.6 (estimated)
p-Chloroanisole~1.7 (estimated)

The observed trends can be rationalized by considering the opposing electronic effects of the methoxy and fluoro/chloro groups. In the para-isomer, the electron-withdrawing inductive effect of the halogen partially counteracts the electron-donating effect of the methoxy group, leading to a relatively lower dipole moment compared to the meta-isomer, where the inductive effects are more additive.

NMR Chemical Shifts: Probing the Local Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of individual atoms within a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density around them.

¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundH-orthoH-metaH-paraOCH₃
Anisole~6.88[3]~7.26[3]~6.92[3]~3.75[3]
o-Fluoroanisole-~7.05-7.15~6.90-7.00~3.84[4]
m-Fluoroanisole~6.70-6.80-~7.15-7.25~3.79
p-Fluoroanisole~6.82[5]~6.98[5]-~3.76[5]
o-Chloroanisole-~7.22~6.88-6.91~3.90[6]
p-Chloroanisole~6.85~7.25-~3.80

¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundC1 (C-OCH₃)C2/C6 (ortho)C3/C5 (meta)C4 (para)OCH₃
Anisole159.9114.1129.5120.755.1
o-Fluoroanisole148.5 (d, J=11Hz)152.0 (d, J=245Hz)116.5 (d, J=18Hz)124.5 (d, J=7Hz)56.0
m-Fluoroanisole160.5 (d, J=3Hz)102.0 (d, J=25Hz)163.5 (d, J=243Hz)107.5 (d, J=21Hz)55.5
p-Fluoroanisole155.0[5]114.5 (d, J=8Hz)[5]115.8 (d, J=23Hz)[5]159.3 (d, J=240Hz)[5]55.6[5]
o-Chloroanisole155.1[6]127.7[6]121.5112.556.2
p-Chloroanisole157.8115.5129.5125.855.5

Note: NMR data for some isomers are compiled from various sources and may have slight variations depending on experimental conditions. 'd' denotes a doublet due to C-F coupling.

The electron-withdrawing nature of fluorine deshields the directly attached carbon, resulting in a downfield shift. This effect is most pronounced in the ¹³C NMR spectrum of the carbon atom bonded to fluorine. The coupling constants (J-values) provide additional structural information.

Hammett Constants: Quantifying Substituent Effects

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene ring. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)
-Fmeta0.34[7]
para0.05[7]
-Clmeta0.37[7]
para0.22[7]
-OCH₃meta0.11[7]
para-0.24[7]

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The strongly positive σm value for fluorine reflects its powerful inductive electron withdrawal. However, its σp value is only slightly positive, indicating that its electron-donating resonance effect partially cancels out the inductive effect when it is in the para position. The methoxy group is electron-donating, particularly at the para position, as shown by its negative σp value.

Methodologies and Workflows

A thorough understanding of the electronic effects in fluoroanisole isomers is achieved through a combination of experimental measurements and computational modeling.

Experimental Protocols

NMR Spectroscopy:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra involves the following steps:

  • Sample Preparation: Dissolve 10-20 mg of the fluoroanisole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.[5]

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[5]

Computational Workflow

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. A typical workflow for the computational analysis of fluoroanisole isomers includes:

  • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set.

  • Property Calculation: Once the geometry is optimized, various electronic properties such as dipole moment, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis can be calculated at the same or a higher level of theory.

  • NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can then be compared with experimental data for validation.

Visualizing the Relationships

The following diagrams illustrate the logical connections between isomerism and electronic properties, as well as a typical workflow for their analysis.

logical_relationship Logical Relationship of Electronic Effects in Fluoroanisole Isomers cluster_isomerism Isomerism cluster_effects Electronic Effects cluster_properties Physicochemical Properties ortho ortho-Fluoroanisole inductive Inductive Effect (-I) ortho->inductive resonance Resonance Effect (+R/-R) ortho->resonance meta meta-Fluoroanisole meta->inductive meta->resonance para para-Fluoroanisole para->inductive para->resonance dipole Dipole Moment inductive->dipole nmr NMR Chemical Shifts inductive->nmr reactivity Reactivity (Hammett Constants) inductive->reactivity resonance->dipole resonance->nmr resonance->reactivity

Caption: Interplay of isomerism and electronic effects on physicochemical properties.

experimental_workflow Computational and Experimental Workflow for Analyzing Fluoroanisole Isomers cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Verification cluster_analysis Data Analysis and Comparison geom_opt Geometry Optimization prop_calc Property Calculation (Dipole, MEP, NBO) geom_opt->prop_calc nmr_calc NMR Shift Calculation geom_opt->nmr_calc comparison Comparison of Calculated and Experimental Data prop_calc->comparison nmr_calc->comparison synthesis Synthesis of Isomers nmr_acq NMR Data Acquisition synthesis->nmr_acq other_exp Other Experimental Data (e.g., Dipole Moment) synthesis->other_exp nmr_acq->comparison other_exp->comparison interpretation Interpretation of Electronic Effects comparison->interpretation

Caption: A typical workflow for the analysis of fluoroanisole isomers.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 5-Fluoro-2-methylanisole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 5-Fluoro-2-methylanisole. The selection of an appropriate analytical technique is paramount for ensuring accurate and reliable data in research, development, and quality control. This document provides a side-by-side comparison of HPLC and GC performance, detailed experimental protocols, and visual workflows to facilitate an informed decision based on specific analytical requirements.

Data Presentation: A Side-by-Side Comparison

The choice between HPLC and GC often depends on the specific analytical needs, including sensitivity, sample matrix complexity, and the volatility of the analyte.[4][5] Gas chromatography is generally the preferred method for volatile compounds like this compound.[2] The following table summarizes the typical performance characteristics for each method based on the analysis of analogous compounds.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) ~1.5 ng/g~0.5 µg/mL
Limit of Quantification (LOQ) ~5.0 ng/g~1.5 µg/mL
Accuracy (Recovery %) 95 - 105%97 - 103%
Precision (RSD %) < 10%< 5%
Typical Application Trace level analysis in complex matrices (e.g., environmental samples, process impurities).Quantification in simpler matrices or pharmaceutical formulations.

Note: The data presented is based on the analysis of structurally similar compounds and should be considered as a baseline for method development and validation for this compound.[2][3]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections outline the methodologies for the analysis of this compound using both GC and HPLC.

Gas Chromatography (GC) Method

This method is well-suited for the trace-level quantification of the volatile this compound.

1. Sample Preparation:

  • Samples are typically diluted in a suitable organic solvent such as hexane or ethyl acetate prior to injection.[1]

  • For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed to concentrate the analyte and minimize matrix effects.[2]

2. GC System and Conditions:

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL with a split ratio of 50:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.[1]

  • Detector Temperature: 280 °C (FID).[1]

3. Method Validation:

  • The method should be validated according to international guidelines (e.g., ICH, FDA) to demonstrate its suitability.[2]

  • Linearity: A series of calibration standards of this compound are prepared and analyzed to establish a calibration curve.[2]

  • Accuracy: Recovery studies are performed by spiking a blank matrix with known concentrations of this compound.[2]

  • Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).[7]

High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)

As this compound is highly volatile, GC is the more common analytical technique. However, for comparative purposes, a hypothetical HPLC-UV method based on the analysis of similar aromatic compounds is presented below.[2] The performance of this method would require experimental verification.

1. Sample Preparation:

  • Samples are dissolved in the initial mobile phase composition to ensure good peak shape.[1]

  • Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.[2]

2. HPLC System and Conditions:

  • Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.[1]

  • Column: A C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 270-280 nm would be a logical starting point for method development).

  • Injection Volume: 10 µL.[1]

3. Method Validation:

  • Similar to the GC method, the HPLC-UV method would require full validation.

  • Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of this compound.[2]

  • Accuracy: Determined by the recovery of spiked samples.[8]

  • Precision: Evaluated through repeatability and intermediate precision studies.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation of the GC and HPLC methods and the interrelationship of the key validation parameters.

CrossValidationWorkflow start Define Analytical Requirements gc_dev GC Method Development start->gc_dev hplc_dev HPLC Method Development start->hplc_dev gc_val GC Method Validation gc_dev->gc_val hplc_val HPLC Method Validation hplc_dev->hplc_val comp Comparative Analysis of Validation Data gc_val->comp hplc_val->comp select Select Optimal Method (GC or HPLC) comp->select end Implement for Routine Analysis select->end

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

ValidationParameters accuracy Accuracy method Validated Method accuracy->method precision Precision precision->accuracy precision->method linearity Linearity & Range linearity->method specificity Specificity specificity->method lod LOD lod->linearity loq LOQ loq->linearity robustness Robustness robustness->method

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

Both GC and HPLC are powerful techniques for the analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.[1] For trace-level detection and analysis of a volatile compound like this compound, GC is generally the more suitable and sensitive technique.[9][10] HPLC, however, offers versatility for a broader range of compounds and may be advantageous when analyzing less volatile impurities or when the sample matrix is less complex.[5] A thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix, should guide the selection of the most appropriate method.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, achieving optimal pharmacokinetic properties is as critical as attaining high target potency. A compound that is rapidly metabolized will likely fail in development due to insufficient in vivo exposure, necessitating frequent dosing and leading to high inter-patient variability.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of drug candidates derived from the 5-Fluoro-2-methylanisole scaffold. We will explore the underlying principles, detail robust experimental protocols, and present a comparative analysis to guide lead optimization efforts.

The choice of a chemical scaffold is a pivotal decision in drug design. The this compound moiety is an intriguing starting point. The anisole group is common but susceptible to O-demethylation, a rapid metabolic pathway. The strategic placement of a fluorine atom is often intended to act as a "metabolic blocker," leveraging the strength of the carbon-fluorine bond to prevent oxidation by cytochrome P450 (CYP) enzymes.[3][4][5] However, the effectiveness of this strategy is not guaranteed and requires rigorous experimental validation.[6][7] This guide will equip researchers with the tools to perform this validation with scientific integrity.

The Metabolic Landscape of this compound Derivatives

Understanding the potential metabolic liabilities of a scaffold is the first step in designing a robust assessment strategy. For a drug candidate incorporating this compound, several metabolic pathways must be considered.

  • Phase I Metabolism (Functionalization): Primarily mediated by CYP enzymes found in liver microsomes, this is often the initial and rate-limiting step of drug clearance.[8][9]

    • O-Demethylation: The methoxy group of the anisole is a prime target for CYP-mediated O-dealkylation, yielding a phenol metabolite. This is often a rapid clearance pathway.

    • Benzylic Oxidation: The 2-methyl group is another potential "soft spot," susceptible to oxidation to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.

    • Aromatic Hydroxylation: While the fluorine atom at position 5 is expected to hinder oxidation at or near that position, the aromatic ring could still be hydroxylated at other available positions (e.g., positions 3, 4, or 6).

    • Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, leading to the formation of potentially reactive metabolites like quinones.[10]

  • Phase II Metabolism (Conjugation): If a Phase I metabolite with a suitable functional group (e.g., the phenol from O-demethylation) is formed, it can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. These reactions are primarily catalyzed by enzymes in the cytosol, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11][12]

The following diagram illustrates these potential metabolic pathways.

cluster_0 Potential Metabolic Pathways Parent_Drug Parent Drug (this compound moiety) PhaseI Phase I Metabolism (CYP450s) Parent_Drug->PhaseI O_Demethylation O-Demethylation (Phenol Metabolite) PhaseI->O_Demethylation Major Pathway? Benzylic_Oxidation Benzylic Oxidation (Alcohol Metabolite) PhaseI->Benzylic_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation PhaseI->Aromatic_Hydroxylation PhaseII Phase II Metabolism (UGTs, SULTs) O_Demethylation->PhaseII Excretion Excretion Benzylic_Oxidation->Excretion Aromatic_Hydroxylation->Excretion Glucuronide_Sulfate Glucuronide or Sulfate Conjugate PhaseII->Glucuronide_Sulfate Glucuronide_Sulfate->Excretion

Caption: Potential metabolic pathways for drugs containing the this compound scaffold.

A Comparative Framework for Stability Assessment

To objectively evaluate the metabolic stability of a lead compound derived from this compound (we'll call it Compound F ), it is essential to compare it against relevant alternatives. A well-designed study would include:

  • Compound F: The primary test article with the this compound scaffold.

  • Compound H (Non-fluorinated Analog): An identical compound where the fluorine atom is replaced with hydrogen (a 2-methylanisole scaffold). This comparison directly probes the effectiveness of the fluorine as a metabolic blocker.

  • Compound S (Alternative Stable Scaffold): A compound targeting the same biological endpoint but designed with a different, putatively more stable scaffold (e.g., replacing the anisole with a pyridine or other heterocyclic ring known for metabolic stability). This provides a benchmark for the desired stability profile.

The assessment will be conducted using a tiered approach, starting with subcellular fractions and progressing to intact cellular systems. This allows for a comprehensive understanding of both Phase I and Phase II metabolic contributions.

Experimental Design: In Vitro Stability Assays

The core of the assessment relies on three well-established in vitro models: liver microsomes, S9 fraction, and hepatocytes.[1][13] These systems are cost-effective ways to determine the intrinsic clearance (CLint) of a drug candidate, which is crucial for predicting its in vivo half-life and bioavailability.[2]

Liver Microsomal Stability Assay

This is the workhorse assay for screening Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[8][14] The assay measures the disappearance of the parent compound over time in the presence of microsomes and the essential cofactor NADPH.[15]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated, cost-effective source of Phase I enzymes, making them ideal for high-throughput screening to identify major metabolic liabilities.[1][8]

  • Why NADPH? Cytochrome P450 enzymes require a regenerating system for their catalytic cycle. NADPH provides the necessary reducing equivalents.[15] A control incubation without NADPH is critical to confirm that any compound loss is enzyme-mediated and not due to chemical instability.

Experimental Protocol: Microsomal Stability

  • Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Prepare a 2X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a 2 µM working solution of each test compound (Compound F, H, and S) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in phosphate buffer.

  • Reaction Initiation: In a 96-well plate, combine 50 µL of the microsomal suspension (to a final concentration of 0.5 mg/mL) with 50 µL of the 2 µM compound solution. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[16]

  • Start Reaction: Initiate the reaction by adding 100 µL of the pre-warmed 2X NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring 30 µL of the incubation mixture into a new plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[16][17]

  • Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by measuring the peak area ratio relative to the internal standard.[18]

Liver S9 Fraction Stability Assay

The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (most Phase II enzymes like UGTs and SULTs).[11][19] This assay provides a more complete picture of hepatic metabolism than microsomes alone.

Causality Behind Experimental Choices:

  • Why S9 Fraction? It allows for the simultaneous assessment of Phase I and Phase II metabolism in a single, cost-effective assay.[12][20] This is crucial if a compound is rapidly cleared by Phase II conjugation, a pathway that would be missed in a microsomes-only assay.

  • Why Multiple Cofactors? To assess both phases, the incubation must be supplemented with cofactors for both CYP enzymes (NADPH) and key Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs).[12][19]

Experimental Protocol: S9 Stability

  • The protocol is similar to the microsomal assay, with the following key modifications:

    • Test System: Use pooled human liver S9 fraction (e.g., 1-2 mg/mL final concentration).[21]

    • Cofactor Mix: The reaction is initiated with a cofactor mix containing NADPH, UDPGA, and PAPS. A control incubation without any cofactors is essential.

    • Time Points: Time points are typically similar (0, 5, 15, 30, 45, 60 minutes).[21]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within a physiological cellular environment.[1][18] This assay also accounts for cellular uptake (permeability), which can be a rate-limiting factor for metabolism.[18]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide the most physiologically relevant in vitro system, integrating uptake, Phase I, and Phase II metabolism.[13][22] This allows for a more accurate prediction of in vivo hepatic clearance.[23]

  • Why Suspension Culture? Using cryopreserved hepatocytes in suspension allows for easy handling and is amenable to a 96-well plate format, balancing physiological relevance with reasonable throughput.[24]

Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Revival: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).[25] Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

  • Cell Suspension: Adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.[25]

  • Compound Incubation: In a 12- or 24-well plate, add the hepatocyte suspension to the test compounds (final concentration 1-2 µM) to achieve a final cell density of 0.5 x 10^6 cells/mL.[22][25] Place the plate in a CO2 incubator on an orbital shaker.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension and terminate the reaction by mixing with ice-cold acetonitrile containing an internal standard.[22]

  • Sample Processing & Analysis: Process the samples by centrifugation and analyze the supernatant by LC-MS/MS as described for the microsomal assay.

cluster_1 In Vitro Metabolic Stability Workflow Start Prepare Test Compounds (F, H, S) & Controls Microsomes Microsomal Assay (+ NADPH) Start->Microsomes S9 S9 Assay (+ NADPH, UDPGA, PAPS) Start->S9 Hepatocytes Hepatocyte Assay (Intact Cells) Start->Hepatocytes Sampling Time-Point Sampling (0-120 min) Microsomes->Sampling S9->Sampling Hepatocytes->Sampling Termination Quench with ACN + Internal Standard Sampling->Termination Processing Protein Precipitation (Centrifugation) Termination->Processing Analysis LC-MS/MS Analysis of Supernatant Processing->Analysis Data Calculate % Remaining, t1/2, CLint Analysis->Data

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methylanisole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for chemical waste management.

Safety and Hazard Assessment

According to the safety data sheet from Fisher Scientific, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to handle all chemicals with care and to consult the specific safety data sheet (SDS) provided with your product, as classifications can vary between suppliers.

Key Safety Information:

ParameterInformationSource
CAS Number 95729-22-9[2]
Molecular Formula C8H9FO[2]
Molecular Weight 140.16 g/mol [2]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[1]

Note: This data is based on the available Safety Data Sheet. Always refer to the SDS provided by your specific supplier for the most accurate information.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate personal protective equipment (PPE) to minimize any potential for exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Disposal Procedures

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. The following is a general workflow for the proper disposal of this chemical.

Experimental Protocol for Small Spills:

In the event of a small spill, the following general procedure can be applied:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spilled liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: The collected waste material should be disposed of as chemical waste through your institution's hazardous waste management program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_4 start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds Begin Disposal Process check_regs Review Local, State, and Federal Regulations consult_sds->check_regs collect_waste Collect in a Designated, Labeled Waste Container check_regs->collect_waste Proceed with Collection no_mixing Do Not Mix with Other Incompatible Wastes collect_waste->no_mixing contact_ehs Contact Environmental Health & Safety (EHS) Office no_mixing->contact_ehs Prepare for Disposal waste_pickup Arrange for Professional Waste Pickup contact_ehs->waste_pickup end End: Compliant Disposal waste_pickup->end Complete

References

Personal protective equipment for handling 5-Fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 5-Fluoro-2-methylanisole (CAS No. 95729-22-9), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-impermeable gloves (e.g., Fluorinated rubber, with a breakthrough time of >480 min). Always inspect gloves prior to use and use proper removal technique.Prevents skin contact with the chemical.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.Protects eyes from splashes and vapors.
Skin and Body Protection Flame-retardant antistatic protective clothing. A lab coat is the minimum requirement. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.Protects skin from contamination and provides a barrier against spills.
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate filter cartridge (e.g., Filter type ABEK). Ensure proper fit and maintenance of the respirator.Prevents inhalation of potentially harmful vapors.

II. Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood.[2][3][4]

    • Remove all sources of ignition, including open flames, hot surfaces, and sparking equipment.[2][3]

    • Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily available.

    • Assemble all necessary equipment and materials before starting work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Keep the container tightly closed when not in use.[3]

    • Use only non-sparking tools.[3]

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe vapors or mists.[5]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep the container tightly closed.[3]

    • Store away from heat, sparks, and open flames.[3]

    • Incompatible materials include oxidizing agents.[5]

III. Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.

A. Spill and Leak Response

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.[2]

    • Ensure adequate ventilation.[2]

    • Remove all sources of ignition.[2]

    • Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[2]

    • Do not let the chemical enter drains.[2]

    • Contain the spill using an inert, liquid-absorbent material (e.g., sand, silica gel, Chemizorb®).[3]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

    • Clean the affected area thoroughly.

B. Waste Disposal

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste material should be considered hazardous.[3]

  • Do not mix with other waste.

  • Leave the chemical in its original container if possible.

  • Handle uncleaned containers as you would the product itself.

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

IV. Workflow Diagram: Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling storage Storage handling->storage spill Spill Occurs handling->spill waste Generate Waste handling->waste storage->handling doff_ppe Doff PPE storage->doff_ppe End of Session spill_response Spill Response Protocol spill->spill_response Emergency spill_response->waste disposal Waste Disposal Protocol waste->disposal disposal->doff_ppe complete Procedure Complete doff_ppe->complete

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.